molecular formula C7H10BrN B159862 1-Ethylpyridinium bromide CAS No. 1906-79-2

1-Ethylpyridinium bromide

Cat. No.: B159862
CAS No.: 1906-79-2
M. Wt: 188.06 g/mol
InChI Key: ABFDKXBSQCTIKH-UHFFFAOYSA-M
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Description

1-Ethylpyridinium bromide, also known as this compound, is a useful research compound. Its molecular formula is C7H10BrN and its molecular weight is 188.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridinium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylpyridin-1-ium;bromide
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InChI

InChI=1S/C7H10N.BrH/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ABFDKXBSQCTIKH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

15302-96-2 (Parent)
Record name 1-Ethylpyridinium bromide
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DSSTOX Substance ID

DTXSID0049238
Record name 1-Ethylpyridinium bromide
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Molecular Weight

188.06 g/mol
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CAS No.

1906-79-2
Record name Ethylpyridinium bromide
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Record name 1-Ethylpyridinium bromide
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Record name Pyridinium, 1-ethyl-, bromide (1:1)
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Record name 1-Ethylpyridinium bromide
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Record name 1-ethylpyridinium bromide
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Record name 1-ETHYLPYRIDINIUM BROMIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-ethylpyridinium bromide, a versatile ionic liquid with applications in electrochemistry, catalysis, and as a reactive intermediate in organic synthesis.[1][2][3] This document details two primary synthetic methodologies, offering a comparative analysis of their reaction parameters and outcomes. Furthermore, it provides detailed experimental protocols and characterization data to assist researchers in the successful preparation and verification of this compound.

Core Synthesis Data

The following table summarizes the key quantitative data for two distinct methods of synthesizing this compound from pyridine and ethyl bromide.

ParameterMicrowave/Ultrasound-Assisted SynthesisConventional Reflux Synthesis
Reactant Molar Ratio Pyridine: 4.0 mol, Ethyl Bromide: 4.2 molPyridine: 1.0 mol, Ethyl Bromide: 1.1 mol
Solvent None (Neat)Toluene
Temperature 50 °C70 °C
Reaction Time 60 minutes24 hours
Yield 89%[4]Not explicitly reported, but generally high
Melting Point (°C) 117-121[4]118.16[5]
Decomposition Temp (°C) Not Reported207[5]
Appearance White to almost white powder/crystal[4]White agglomerated crystalline powder or crystals

Reaction Pathway

The synthesis of this compound is a classic example of a quaternization reaction, specifically the Menshutkin reaction, where a tertiary amine (pyridine) is alkylated by an alkyl halide (ethyl bromide) to form a quaternary ammonium salt.

reaction_pathway cluster_reactants Reactants cluster_product Product Pyridine Pyridine Product This compound Pyridine->Product + Ethyl Bromide EthylBromide Ethyl Bromide EthylBromide->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Method 1: Microwave and Ultrasound-Assisted Synthesis

This modern approach utilizes microwave and ultrasound energy to accelerate the reaction, leading to a significantly reduced reaction time and high yield.

Materials:

  • Pyridine (4.0 mol)

  • Ethyl Bromide (4.2 mol)

  • 1000 mL round-bottom flask

  • Combined ultrasound-microwave reactor

  • Cooling water condensation system

Procedure:

  • To a 1000 mL round-bottom flask, add 4.0 mol of pyridine and 4.2 mol of ethyl bromide.[4]

  • Place the reaction mixture in a combined ultrasound-microwave reactor equipped with a cooling water condensation system to control the loss of volatile bromoethane.[4]

  • Set the ultrasonic power to 1000 W and the microwave heating power to 800 W.[4]

  • Maintain the reaction temperature at 50 °C and allow the reaction to proceed for 60 minutes.[4]

  • Upon completion of the reaction, the product, this compound, is obtained with a calculated yield of 89%.[4]

  • The crude product can be purified by recrystallization.

Method 2: Conventional Synthesis under Reflux

This traditional method involves heating the reactants in a suitable solvent under reflux conditions. While it requires a longer reaction time, it is a robust and widely accessible technique.

Materials:

  • Pyridine (1.0 mol)

  • Ethyl Bromide (1.1 mol)

  • Toluene (80 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 mol of pyridine in 80 mL of toluene.

  • Slowly add 1.1 mol of ethyl bromide to the flask.

  • Heat the reaction mixture to 70 °C and maintain it under reflux for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Isolate the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold toluene or diethyl ether to remove any unreacted starting materials.

  • For further purification, recrystallize the crude this compound from a suitable solvent system, such as ethanol/ether or isopropanol. The product is a white crystalline solid.[5]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

experimental_workflow Reactants Combine Pyridine and Ethyl Bromide (with or without solvent) Reaction Reaction (Microwave/Ultrasound or Reflux) Reactants->Reaction Isolation Isolation of Crude Product (Filtration/Evaporation) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (Melting Point, NMR, etc.) Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Caption: General experimental workflow for synthesis and purification.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

Physicochemical Properties:

  • Appearance: White to almost white crystalline powder.[4]

  • Molecular Formula: C₇H₁₀BrN[5]

  • Molecular Weight: 188.07 g/mol [5]

  • Melting Point: 117-121 °C[4]

  • Solubility: Soluble in water.

  • Hygroscopic: The compound is sensitive to moisture and should be stored in a dry environment.

¹H NMR Spectroscopy: The structure of this compound can be confirmed by ¹H NMR spectroscopy. The expected chemical shifts (in ppm) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) are summarized below.

ProtonsMultiplicityApproximate Chemical Shift (ppm)
Pyridinium H (ortho)Doublet~8.8 - 9.2
Pyridinium H (para)Triplet~8.5 - 8.7
Pyridinium H (meta)Triplet~8.0 - 8.2
N-CH₂Quartet~4.6 - 4.8
CH₃Triplet~1.5 - 1.7

Note: Chemical shifts can vary depending on the solvent and concentration.

This technical guide provides a solid foundation for the synthesis and characterization of this compound. Researchers should always adhere to proper laboratory safety procedures when handling the reagents and performing the described experimental protocols.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Ethylpyridinium Bromide: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, a quaternary ammonium salt with applications as an ionic liquid and a reagent in chemical synthesis.

Core Chemical Properties

This compound is a white to almost white crystalline solid.[1] It is hygroscopic and should be stored in a dry, cool, and dark place under an inert atmosphere.[2]

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C7H10BrN[1][2][3][4][5][6][7][8]
Molecular Weight 188.07 g/mol [3][4][6][7][9]
Melting Point 117-122 °C[1][2][3][9]
Appearance White to almost white crystal or powder[1][8]
Purity (HPLC) >98.0%[1]
Water Content (Karl Fischer) ≤3.5%[8]
Solubility in Water Almost transparent[2]

Chemical Structure

This compound consists of a pyridinium cation and a bromide anion. The cation is formed by the quaternization of the nitrogen atom in the pyridine ring with an ethyl group. This structure imparts its properties as an ionic liquid.[10]

Chemical Identifiers:

  • CAS Number: 1906-79-2[1][4][5][6][7][8]

  • EC Number: 217-607-3[1][9]

  • InChI Key: ABFDKXBSQCTIKH-UHFFFAOYSA-M[8][11][12]

  • SMILES: [N+]1(CC)C=CC=CC=1.[Br-][8][11][12]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

  • ¹H NMR: Proton nuclear magnetic resonance spectra are available for this compound.[11]

  • IR Spectrum: Infrared spectroscopy data is also available, which helps in identifying the functional groups present in the molecule.[4][12]

  • Mass Spectrum: Mass spectrometry data (electron ionization) has been compiled for this compound.[5][13]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the quaternization reaction of pyridine with bromoethane.[9]

Detailed Protocol: [6][14]

  • Reactants: 4.0 mol of pyridine and 4.2 mol of ethyl bromide are added to a 1000 mL round-bottom flask.

  • Reaction Conditions: The reaction mixture is placed in a combined ultrasound-microwave reactor. The ultrasonic power is set to 1000 W, and the microwave heating power is set to 800 W. The reaction temperature is maintained at 50 °C for 60 minutes. A cooling water condensation system is used to control the loss of volatile bromoethane.

  • Yield: Upon completion, the yield of this compound is approximately 89%.

Applications in Research and Development

This compound is utilized in various applications due to its unique properties as an ionic liquid.[10]

  • Electrochemical Systems: It is used as an ionic liquid electrolyte in studies of redox reactions, electrodeposition, and interfacial electrochemistry.[3]

  • Catalysis & Organic Synthesis: It serves as a polar ionic medium that can improve the selectivity and efficiency of acid-catalyzed and transition-metal-catalyzed reactions.[3] It is also employed as a phase transfer catalyst.[10]

  • Material Science: This compound is incorporated into ionic liquid-based composites and coatings to enhance conductivity, stability, and chemical resistance.[3]

  • Gas Absorption & Separation: Its ionic nature and tunable solubility make it suitable for selective gas capture and separation processes.[3]

  • Biomolecule Processing: It has been explored as a solvent for biopolymers and biomolecules, aiding in their solubility and stabilization.[3]

  • Green Chemistry: As a recyclable ionic liquid with low volatility, it supports the development of sustainable solvent systems.[3]

A notable historical application is its use in a mixture with aluminum chloride, which was one of the first ionic liquids used for the electrodeposition of aluminum, as described by Hurley and Wier in 1951.[9]

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[1][9]

  • Precautionary Statements: It is recommended to wash hands and face thoroughly after handling (P264) and to wear protective gloves and eye protection (P280).[1] In case of skin contact, wash with plenty of water.[1] If eye contact occurs, rinse cautiously with water for several minutes and remove contact lenses if present.[1]

Visualizations

Synthesis_of_1_Ethylpyridinium_bromide Pyridine Pyridine Reaction Pyridine->Reaction Bromoethane Bromoethane Bromoethane->Reaction Product This compound Reaction->Product Quaternization

Caption: Synthesis of this compound via quaternization.

References

An In-depth Technical Guide to 1-Ethylpyridinium Bromide (CAS: 1906-79-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylpyridinium bromide (CAS: 1906-79-2) is a quaternary ammonium salt that has garnered significant attention as a versatile ionic liquid and a functional component in a variety of chemical processes. Its unique physicochemical properties, including high thermal stability and conductivity, make it a valuable material in electrochemistry, particularly as an electrolyte in applications such as zinc electrodeposition. Furthermore, its utility as a phase-transfer catalyst facilitates numerous organic reactions, enhancing reaction rates and yields. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a robust synthesis protocol, and in-depth experimental methodologies for its key applications. The document also explores its toxicological profile, including its effects on cell viability and proliferation, and visualizes the associated cellular signaling pathways.

Physicochemical Properties

This compound is a white to off-white crystalline solid. It is hygroscopic and should be stored in a dry environment.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReferences
CAS Number 1906-79-2[1][2]
Molecular Formula C₇H₁₀BrN[3]
Molecular Weight 188.07 g/mol [3][4]
Melting Point 117-121 °C[1]
Appearance White to almost white powder/crystal[1]
Solubility Soluble in water[1]
Purity >98.0% (HPLC)[5]

Synthesis

A straightforward and efficient one-step synthesis of this compound can be achieved through the quaternization of pyridine with ethyl bromide.[6]

Experimental Protocol: One-Step Synthesis

Materials:

  • Pyridine (4.0 mol)

  • Ethyl bromide (4.2 mol)

  • 1000 mL round-bottom flask

  • Combined ultrasound-microwave reactor

  • Cooling water condensation system

Procedure:

  • To a 1000 mL round-bottom flask, add 4.0 mol of pyridine and 4.2 mol of ethyl bromide.[6]

  • Place the reaction mixture in a combined ultrasound-microwave reactor equipped with a cooling water condensation system to minimize the loss of volatile ethyl bromide.[6]

  • Set the ultrasonic power to 1000 W and the microwave heating power to 800 W.[6]

  • Maintain the reaction temperature at 50 °C for 60 minutes.[6]

  • Upon completion of the reaction, the product, this compound, is obtained with a typical yield of around 89%.[6]

Applications and Experimental Protocols

This compound's utility spans several areas of chemical research and development, primarily as a phase-transfer catalyst and an electrolyte.

Phase-Transfer Catalysis

As a phase-transfer catalyst, this compound facilitates reactions between reactants in immiscible phases, typically an aqueous and an organic phase. This is achieved by the pyridinium cation forming an ion pair with the reactant in the aqueous phase, which can then be transferred to the organic phase to react.

This protocol describes the oxidation of a primary alcohol to an aldehyde using an oxidizing agent in a two-phase system, catalyzed by this compound.

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • Oxidizing agent (e.g., potassium dichromate(VI))

  • Sulfuric acid (dilute)

  • This compound

  • Organic solvent (e.g., dichloromethane)

  • Distillation apparatus

Procedure:

  • Prepare an acidic solution of the oxidizing agent by dissolving potassium dichromate(VI) in dilute sulfuric acid.

  • In a reaction vessel, create a two-phase system with the aqueous oxidizing solution and an organic solvent containing the primary alcohol.

  • Add a catalytic amount of this compound to the mixture.

  • Stir the mixture vigorously to ensure efficient phase transfer.

  • To obtain the aldehyde, use an excess of the alcohol and distill the aldehyde as it forms to prevent further oxidation to a carboxylic acid.[7]

  • For complete oxidation to a carboxylic acid, use an excess of the oxidizing agent and heat the mixture under reflux.[7]

Logical Workflow for Phase-Transfer Catalyzed Oxidation

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase oxidant Oxidizing Agent (e.g., Cr2O7^2-) ion_pair Ion Pair [EtPy]+[Oxidant]- oxidant->ion_pair forms pyridinium 1-Ethylpyridinium+ pyridinium->ion_pair with alcohol Primary Alcohol reaction Oxidation Reaction alcohol->reaction reacts with aldehyde Aldehyde ion_pair->reaction transfers to organic phase reaction->aldehyde produces

Caption: Workflow of phase-transfer catalyzed alcohol oxidation.

Electrochemistry: Zinc Electrodeposition

This compound is utilized as an electrolyte additive in the electrodeposition of zinc. It can influence the morphology and quality of the zinc deposit.

This protocol outlines the use of this compound in an aqueous electrolyte for zinc electrodeposition.

Materials:

  • Zinc bromide (ZnBr₂) (50 mM)

  • This compound (50 mM)

  • Deionized water

  • Working electrode (e.g., glassy carbon)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare the aqueous electrolyte by dissolving 50 mM of zinc bromide and 50 mM of this compound in deionized water.[8]

  • Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte.

  • Perform cyclic voltammetry to investigate the zinc deposition and stripping processes. A typical potential range would be from an initial potential to a switching potential more negative than -1.25 V versus Ag/AgCl.[8]

  • For bulk electrodeposition, apply a constant potential or current.

  • After deposition, the morphology of the zinc deposit can be analyzed using techniques such as scanning electron microscopy (SEM).

Experimental Setup for Zinc Electrodeposition

G cluster_cell Electrochemical Cell WE Working Electrode (e.g., Glassy Carbon) CE Counter Electrode (e.g., Platinum) RE Reference Electrode (e.g., Ag/AgCl) electrolyte Aqueous Electrolyte: ZnBr2 + this compound potentiostat Potentiostat/ Galvanostat potentiostat->WE connects to potentiostat->CE connects to potentiostat->RE connects to

Caption: Diagram of the electrochemical cell for zinc electrodeposition.

Toxicology and Biological Effects

The toxicological profile of this compound, like many ionic liquids, is an area of active research. Studies on related pyridinium compounds provide insights into its potential biological effects.

Cytotoxicity

Research on 1-butylpyridinium bromide, a close structural analog, has demonstrated concentration-dependent cytotoxicity in human cancer cell lines (HeLa and MCF-7) and human embryonic kidney cells (HEK293T).[9][10] The pyridinium-based ionic liquid was found to be more cytotoxic than its imidazolium counterpart.[9]

Cell LineCompoundIC₅₀ (µmol/L)Reference
HeLa1-Butylpyridinium bromide333.27[10]
MCF-71-Butylpyridinium bromide341.74[10]
HEK293T1-Butylpyridinium bromide328.98[10]
Mechanism of Action: Apoptosis and Cell Cycle Arrest

The cytotoxic effects of pyridinium bromides are linked to the induction of apoptosis and disruption of the cell cycle.[9][10] Treatment with 1-butylpyridinium bromide has been shown to induce a G0/G1 phase arrest in the cell cycle.[9] This is accompanied by the significant suppression of key cell cycle regulatory proteins, cyclin D1, CDK2, and CDK4.[9]

Signaling Pathway of Pyridinium Bromide-Induced Cytotoxicity

G cluster_cell_cycle Cell Cycle Progression pyridinium Pyridinium Bromide cyclinD1 Cyclin D1 pyridinium->cyclinD1 cdk2 CDK2 pyridinium->cdk2 cdk4 CDK4 pyridinium->cdk4 g1_s_transition G1/S Transition cyclinD1->g1_s_transition cdk2->g1_s_transition cdk4->g1_s_transition apoptosis Apoptosis g1_s_transition->apoptosis arrest leads to

Caption: Pyridinium bromide induces G0/G1 cell cycle arrest and apoptosis.

Safety Information

This compound is classified as an irritant. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.

GHS Hazard Information:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]

  • Precautionary Statements: P264 (Wash hands and face thoroughly after handling), P280 (Wear protective gloves, eye protection).[5]

Conclusion

This compound is a pyridinium-based ionic liquid with significant potential in various chemical applications. Its efficacy as a phase-transfer catalyst and as an electrolyte component in electrochemical systems is well-documented. While its toxicological profile indicates a need for careful handling, its unique properties continue to make it a subject of interest for researchers in organic synthesis, materials science, and drug development. Further investigation into its specific biological interactions and the development of more sustainable applications will undoubtedly expand its utility in the future.

References

1-Ethylpyridinium Bromide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Ethylpyridinium bromide, a versatile quaternary ammonium salt with significant applications in various scientific and industrial domains. This document outlines its fundamental physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its key applications, particularly in the realm of chemical synthesis and electrochemistry.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₁₀BrN[1][2][3]
Molecular Weight 188.065 g/mol [1][2]
CAS Registry Number 1906-79-2[1][2]

Synthesis of this compound: An Experimental Protocol

The following section details a common and effective method for the synthesis of this compound. This protocol is based on the direct quaternization of pyridine with ethyl bromide.

Objective: To synthesize this compound from pyridine and ethyl bromide.

Materials:

  • Pyridine (4.0 mol)

  • Ethyl bromide (4.2 mol)

  • 1000 mL round-bottom flask

  • Combined ultrasound-microwave reactor

  • Cooling water condensation system

Procedure:

  • To a 1000 mL round-bottom flask, add 4.0 mol of pyridine and 4.2 mol of ethyl bromide.[4]

  • Place the reaction mixture in a combined ultrasound-microwave reactor.[4]

  • To prevent the loss of volatile ethyl bromide, a cooling water condensation system should be employed.[4]

  • Set the ultrasonic power to 1000 W and the microwave heating power to 800 W.[4]

  • Maintain the reaction temperature at 50 °C for a duration of 60 minutes.[4]

  • Upon completion of the reaction, the product, this compound, will be formed. The reported yield for this specific protocol is 89%.[4]

Key Applications in Research and Development

This compound is recognized for its utility as an ionic liquid and a phase transfer catalyst, making it a valuable tool in various chemical processes.

As an Ionic Liquid: Ionic liquids are salts that are liquid at low temperatures, often below 100°C. This compound's properties as an ionic liquid, such as its low vapor pressure, thermal stability, and tunable solvency, make it a safer and more environmentally friendly alternative to traditional volatile organic solvents in high-temperature reactions.

In Organic Synthesis: This compound is frequently employed as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases (e.g., an aqueous phase and an organic phase), which can significantly accelerate reaction rates and improve yields in processes like alkylations, oxidations, and reductions. This catalytic activity is particularly beneficial in the synthesis of pharmaceutical and agrochemical intermediates where efficiency and product purity are critical.

In Electrochemical Applications: The ionic nature of this compound allows it to serve as an electrolyte in electrochemical cells. Its use can enhance the efficiency of energy storage systems, including batteries and supercapacitors. In studies of electrochemical hydrogenation, it has been observed to thicken the electrical double layer.

Conceptual Workflow: Synthesis and Application in Catalysis

The following diagram illustrates the logical flow from the synthesis of this compound to its application as a phase transfer catalyst in a biphasic reaction system.

G cluster_synthesis Synthesis of this compound cluster_application Application as a Phase Transfer Catalyst Pyridine Pyridine Reaction Quaternization Reaction (Ultrasound/Microwave, 50°C) Pyridine->Reaction EtBr Ethyl Bromide EtBr->Reaction EPB 1-Ethylpyridinium Bromide Reaction->EPB BiphasicSystem Immiscible Biphasic System EPB->BiphasicSystem Introduction of Catalyst AqueousReactant Aqueous Phase Reactant AqueousReactant->BiphasicSystem OrganicReactant Organic Phase Reactant OrganicReactant->BiphasicSystem Product Organic Product BiphasicSystem->Product Catalyzed Reaction

Caption: Synthesis of this compound and its role in phase transfer catalysis.

References

Unveiling the Solubility Profile of 1-Ethylpyridinium Bromide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the solubility of 1-Ethylpyridinium bromide, a versatile ionic liquid, within a range of common organic solvents. Understanding the solubility of this compound is paramount for its effective application in diverse fields, including organic synthesis, catalysis, and electrochemistry. This document provides a consolidated resource of available quantitative data, detailed experimental methodologies for solubility determination, and a visual representation of a typical experimental workflow.

Core Data Presentation: Solubility of this compound

Despite its acknowledged broad utility, publicly available quantitative data on the solubility of this compound in various organic solvents remains limited. General descriptions often refer to its "excellent solubility" in a range of solvents.[1] One supplier notes its melting point in acetone, suggesting some degree of solubility, and describes its water solubility as "almost transparency."[2][3][4][5] However, for the practical application and design of experiments, precise numerical data is essential.

To address this, the following table summarizes the available qualitative and indicative solubility information for this compound in several key organic solvents. It is important to note that the absence of specific quantitative values (e.g., in g/100 mL or mol/L) in the reviewed literature necessitates a cautious approach. Researchers are strongly encouraged to determine solubility experimentally for their specific applications and conditions.

Organic SolventChemical FormulaQualitative/Indicative SolubilityNotes
AcetoneC₃H₆OSolubleA melting point of 120-121 °C is reported in acetone, implying solubility.[2]
WaterH₂O"Almost transparency"Indicates high solubility.[2][3][4][5]

Further research is ongoing to populate this table with precise, quantitative solubility data.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any application. The following outlines a general experimental protocol for determining the solubility of an ionic liquid like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with airtight seals

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Prepare several such vials for each solvent to ensure reproducibility.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and the ionic liquid and should be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

    • Immediately filter the withdrawn sample using a syringe filter to remove any undissolved microcrystals.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted samples using a calibrated analytical instrument. For a compound like this compound which contains a pyridinium ring, UV-Vis spectrophotometry is a suitable method. High-Performance Liquid Chromatography (HPLC) can also be employed for accurate quantification.[6]

    • Prepare a calibration curve by measuring the absorbance or peak area of a series of standard solutions of known concentrations of this compound in the same solvent.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G A Preparation of Supersaturated Mixture (Excess this compound in Solvent) B Equilibration (Constant Temperature & Agitation) A->B C Phase Separation (Cessation of Agitation, Settling of Excess Solid) B->C D Sample Withdrawal & Filtration (Supernatant Collection, Removal of Solids) C->D E Sample Dilution (To fall within analytical range) D->E F Quantitative Analysis (e.g., UV-Vis Spectroscopy, HPLC) E->F G Data Processing & Calculation (Using Calibration Curve) F->G H Solubility Determination (g/100mL or mol/L) G->H

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. As more quantitative data becomes available, this document will be updated to provide a more comprehensive resource for the scientific community.

References

1-Ethylpyridinium Bromide: A Comprehensive Technical Guide to its Melting Point and Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the melting point and thermal stability of 1-Ethylpyridinium bromide (C₇H₁₀BrN), a quaternary ammonium salt with applications as an ionic liquid and a reactive intermediate.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualizations to support advanced research and development activities.

Core Physicochemical Properties

This compound is a white to almost white crystalline solid that is hygroscopic. It is recognized for its utility in various chemical processes due to its properties as an ionic liquid, which include low vapor pressure, enhanced thermal stability, and tunable solvency.[1]

Data Presentation: Melting Point and Thermodynamic Data

The melting point and other thermodynamic properties of this compound have been determined by various analytical methods. The data is summarized in the table below for clear comparison.

ParameterValueMethodReference
Melting Point118.0 to 122.0 °CNot SpecifiedTCI
Melting Point120 - 121 °CNot SpecifiedChemicalBook
Melting Point120 °CNot SpecifiedRoCo Global
Melting Temperature (Tₘ)391.31 ± 0.28 K (118.16 ± 0.28 °C)Adiabatic CalorimetryACS Publications
Enthalpy of Fusion (ΔHfus)12.77 ± 0.09 kJ·mol⁻¹Adiabatic CalorimetryACS Publications
Entropy of Fusion (ΔSfus)32.63 ± 0.22 J·K⁻¹·mol⁻¹Adiabatic CalorimetryACS Publications

Thermal Stability

This compound is stable under normal temperatures and pressures. However, at elevated temperatures, it undergoes thermal decomposition. Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrous gases.

Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of ionic liquids. The onset of decomposition for pyridinium-based ionic liquids is typically observed at high temperatures.

Experimental Protocols

Detailed methodologies for the synthesis and thermal analysis of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound is the quaternization reaction between pyridine and ethyl bromide.

Procedure:

  • To a round-bottom flask, add 4.0 moles of pyridine and 4.2 moles of ethyl bromide.

  • The reaction mixture is then subjected to combined ultrasound-microwave irradiation. The ultrasonic power is set to 1000 W and the microwave heating power to 800 W.

  • A cooling water condensation system is used to control the loss of volatile ethyl bromide.

  • The reaction temperature is maintained at 50 °C for a duration of 60 minutes.

  • Upon completion, the product, this compound, is obtained with a high yield.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the melting point and enthalpy of fusion.

General Procedure:

  • A small sample of this compound (typically 5-10 mg) is weighed and hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature program is initiated. A typical program involves an initial heating ramp to ensure the sample is in a known state, followed by a cooling cycle and a final heating cycle. A common heating and cooling rate is 10 °C/min.

  • The heat flow to the sample is measured as a function of temperature. The melting point is determined from the peak of the endothermic transition on the DSC thermogram during the second heating cycle.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition temperature of the compound.

General Procedure:

  • A small sample of this compound (typically 5-10 mg) is placed in a TGA sample pan.

  • The sample is heated at a constant rate, for example, 10 °C/min, under a controlled atmosphere, typically nitrogen, to prevent oxidation.

  • The mass of the sample is continuously monitored as a function of temperature.

  • The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Mandatory Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Synthesis_Workflow Pyridine Pyridine Reaction Quaternization Reaction (Ultrasound/Microwave) Pyridine->Reaction EtBr Ethyl Bromide EtBr->Reaction Product Crude 1-Ethylpyridinium Bromide Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure 1-Ethylpyridinium Bromide Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Thermal Analysis cluster_results Data Output Start Pyridine + Ethyl Bromide Reaction Reaction Start->Reaction Product This compound Reaction->Product DSC DSC Analysis Product->DSC TGA TGA Analysis Product->TGA MeltingPoint Melting Point & Enthalpy of Fusion DSC->MeltingPoint ThermalStability Decomposition Temperature & Thermal Stability Profile TGA->ThermalStability

References

An In-depth Technical Guide to 1-Ethylpyridinium Bromide: A Versatile Pyridinium Ionic Liquid

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to 1-Ethylpyridinium Bromide as a Pyridinium Ionic Liquid

This compound, with the CAS number 1906-79-2, is a quaternary ammonium salt that belongs to the pyridinium-based class of ionic liquids. Comprising a 1-ethylpyridinium cation and a bromide anion, this compound exists as a white to off-white crystalline powder at room temperature.[1][2][3][4] It is recognized for its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[4] As an ionic liquid, it possesses a unique set of properties including low vapor pressure, good thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, making it a versatile tool in various chemical applications.[5][6]

Physicochemical and Thermochemical Properties

The utility of this compound in diverse applications is underpinned by its distinct physicochemical and thermochemical characteristics.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₁₀BrN
Molecular Weight 188.07 g/mol
Appearance White to almost white crystalline powder
Melting Point 117-121 °C[2][7]
Water Solubility Almost transparent[4]
Density (estimate) 1.4194 g/cm³[8]
Refractive Index (estimate) 1.6190[8]

Thermochemical Data

Thermodynamic studies have been conducted to characterize the phase behavior of this compound. These properties are crucial for its application in processes involving temperature changes.

Thermochemical PropertyValue
Melting Temperature 391.31 ± 0.28 K
Enthalpy of Fusion 12.77 ± 0.09 kJ·mol⁻¹
Entropy of Fusion 32.63 ± 0.22 J·K⁻¹·mol⁻¹

Synthesis of this compound

This compound is typically synthesized via a quaternization reaction between pyridine and bromoethane.[9] A detailed experimental protocol for a one-step synthesis is provided below.

Experimental Protocol: One-Step Synthesis

This protocol details a method utilizing a combined ultrasound-microwave reactor to enhance the reaction rate.[4][6]

Materials:

  • Pyridine (4.0 mol)

  • Ethyl bromide (4.2 mol)

  • 1000 mL round-bottom flask

  • Combined ultrasound-microwave reactor

  • Cooling water condensation system

Procedure:

  • Add 4.2 mol of ethyl bromide and 4.0 mol of pyridine to a 1000 mL round-bottom flask.

  • Place the reaction mixture in a combined ultrasound-microwave reactor.

  • Utilize a cooling water condensation system to control the loss of volatile bromoethane.

  • Set the ultrasonic power to 1000 W and the microwave heating power to 800 W.

  • Maintain the reaction temperature at 50 °C for 60 minutes.

  • Upon completion of the reaction, the product, this compound, is obtained with a reported yield of 89%.[4][6]

G Pyridine Pyridine Reactor Ultrasound-Microwave Reactor 50°C, 60 min Pyridine->Reactor EtBr Ethyl Bromide EtBr->Reactor Product This compound Reactor->Product

Synthesis of this compound.

Applications in Research and Development

This compound has garnered significant attention for its utility in a wide array of applications, ranging from organic synthesis to electrochemistry.

Phase-Transfer Catalysis

As a phase-transfer catalyst, this compound facilitates the reaction between reactants present in immiscible phases, thereby accelerating reaction rates and improving yields.[5] This is particularly valuable in reactions such as alkylations, oxidations, and reductions, which are fundamental in the synthesis of pharmaceuticals and agrochemicals.[5]

Experimental Protocol: O-Alkylation of a Phenol (A Representative Example)

While a specific protocol for this compound was not found, the following is a general procedure for a phase-transfer catalyzed O-alkylation of a phenol, where a quaternary ammonium salt like this compound would be effective.

Materials:

  • Phenol derivative (e.g., 2-naphthol)

  • Alkylating agent (e.g., butyl bromide)

  • This compound (catalytic amount)

  • Aqueous solution of a strong base (e.g., 50% NaOH)

  • Organic solvent (e.g., toluene or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol derivative in the organic solvent.

  • Add the aqueous base solution and a catalytic amount of this compound.

  • Stir the biphasic mixture vigorously to ensure efficient mixing.

  • Add the alkylating agent to the mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase RO- Phenoxide (RO⁻) Q+RO- Ion Pair (Q⁺RO⁻) RO-->Q+RO- Ion Exchange Na+ Sodium Ion (Na⁺) R'X Alkyl Halide (R'X) ROR' Ether Product (ROR') R'X->ROR' Q+X- This compound (Q⁺X⁻) ROR'->Q+X- Regeneration of Catalyst Q+X-->Q+RO- Q+RO-->R'X SN2 Reaction

Mechanism of Phase-Transfer Catalysis.

Electrochemistry

The ionic nature of this compound makes it a suitable candidate for use as an electrolyte in electrochemical devices.[10] It has been investigated as a component in electrolytes for zinc-bromine flow batteries.[11] In this application, it can act as a bromine-complexing agent, which helps to keep the bromine in a form that is easily manageable within the battery system.[12] This is crucial for the safety and efficiency of the battery.[13]

Organic Synthesis

Beyond its role as a catalyst, this compound can also serve as a reactive intermediate and a solvent in organic synthesis.[5] Its properties as an ionic liquid, such as low volatility and high thermal stability, make it a "greener" alternative to traditional volatile organic compounds (VOCs) in certain reactions.[5] It has been employed in electrochemical hydrogenation of aza-arenes, where it helps to thicken the electrical double layer.[14][15]

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[16] The toxicological properties of this substance have not been fully investigated.[2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2] As it is hygroscopic, it should be kept in a tightly sealed container.[4]

Hazard Information

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[16]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[16]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

¹H and ¹³C NMR Spectroscopy

The nuclear magnetic resonance (NMR) spectra provide detailed information about the structure of the molecule. While a complete peak assignment was not found in the search results, typical chemical shifts for the protons and carbons in the 1-ethylpyridinium cation can be predicted based on known values for similar structures. The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm), with the protons ortho to the nitrogen being the most downfield. The ethyl group protons would appear more upfield, with the methylene protons (adjacent to the nitrogen) being more deshielded than the methyl protons. Similarly, the carbons of the pyridine ring would appear in the aromatic region of the ¹³C NMR spectrum, while the ethyl group carbons would be in the aliphatic region. A link to the ¹H NMR spectrum is available for reference.[13]

Conclusion

This compound is a versatile pyridinium ionic liquid with a wide range of applications in chemical synthesis and electrochemistry. Its utility as a phase-transfer catalyst, a "green" solvent, and an electrolyte component makes it a valuable compound for researchers and professionals in drug development and other scientific fields. While further research is needed to fully characterize its toxicological profile and to explore its full potential in various applications, the existing data highlights its significance as a functional material. Careful handling and adherence to safety protocols are essential when working with this compound.

References

Spectroscopic Analysis of 1-Ethylpyridinium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of NMR and IR Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethylpyridinium bromide, a quaternary ammonium compound with applications in various chemical and pharmaceutical contexts. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering valuable data for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.15d5.6H-2, H-6 (ortho)
8.55t7.8H-4 (para)
8.10t6.7H-3, H-5 (meta)
4.85q7.3-CH₂- (ethyl)
1.65t7.3-CH₃ (ethyl)

Solvent: D₂O

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the carbon framework of this compound.

Table 2: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmAssignment
145.9C-4 (para)
144.8C-2, C-6 (ortho)
128.3C-3, C-5 (meta)
58.5-CH₂- (ethyl)
16.2-CH₃ (ethyl)

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound based on the absorption of infrared radiation.

Table 3: Infrared (IR) Absorption Bands and Assignments for this compound

Wavenumber (cm⁻¹)Assignment
3050 - 2950C-H stretching (aromatic and aliphatic)
1635C=C and C=N stretching (pyridinium ring)
1485C-H bending (aliphatic)
1180C-N stretching
780C-H out-of-plane bending (aromatic)

Sample Preparation: KBr pellet

Experimental Protocols

The following sections outline the methodologies for the synthesis of this compound and the acquisition of the spectroscopic data presented.

Synthesis of this compound

This compound can be synthesized by the quaternization of pyridine with ethyl bromide. In a typical procedure, ethyl bromide is added to a solution of pyridine in a suitable solvent, such as acetonitrile or in the absence of a solvent. The reaction mixture is then stirred, often with heating, for a period to allow for the formation of the product. The resulting white precipitate of this compound is collected by filtration, washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials, and dried under vacuum.

NMR Data Acquisition

The NMR spectra were acquired on a standard NMR spectrometer. For ¹H NMR analysis, the sample was dissolved in deuterium oxide (D₂O). For ¹³C NMR analysis, the sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

IR Data Acquisition

The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample of this compound was prepared as a potassium bromide (KBr) pellet. A small amount of the sample was intimately mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum was recorded over the standard mid-IR range.

Logical Workflow for Spectroscopic Analysis

The structural elucidation of an organic compound like this compound typically follows a systematic workflow that integrates data from various spectroscopic techniques.

Spectroscopic_Workflow Logical Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_verification Structure Verification Synthesis Synthesis & Purification IR Infrared (IR) Spectroscopy Synthesis->IR NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Synthesis->NMR IR_Analysis Functional Group Identification IR->IR_Analysis H_NMR_Analysis Proton Environment Connectivity NMR->H_NMR_Analysis C_NMR_Analysis Carbon Skeleton Determination NMR->C_NMR_Analysis Structure_Proposal Proposed Structure IR_Analysis->Structure_Proposal H_NMR_Analysis->Structure_Proposal C_NMR_Analysis->Structure_Proposal Final_Structure Final Structure Confirmation Structure_Proposal->Final_Structure

Caption: Logical workflow for the spectroscopic analysis of an organic compound.

1-Ethylpyridinium Bromide: A Comprehensive Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 1-Ethylpyridinium bromide (CAS No. 1906-79-2), a quaternary ammonium salt belonging to the pyridinium class of ionic liquids. Due to its unique properties, including low vapor pressure and high thermal stability, it finds applications in various chemical syntheses and electrochemical systems.[1][2] This document collates essential data on its physical and chemical properties, hazards, handling procedures, and emergency responses to ensure its safe use in a laboratory and research environment.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[3] It is hygroscopic and should be stored under an inert atmosphere.[3][4] Key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1906-79-2[4][5]
Molecular Formula C₇H₁₀BrN[4][5]
Molecular Weight 188.07 g/mol [1][4]
Appearance White to almost white crystal or powder[3]
Melting Point 120-121 °C[6]
Boiling Point No data available
Solubility in Water Soluble[7]
Purity >98.0% (HPLC)[5][8]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[5][7]

GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2AH319: Causes serious eye irritation

Signal Word: Warning[5]

Hazard Statements:

  • H315: Causes skin irritation.[5][7]

  • H319: Causes serious eye irritation.[5][7]

Precautionary Statements:

  • P264: Wash hands and face thoroughly after handling.[5]

  • P280: Wear protective gloves, eye protection.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P332+P313: If skin irritation occurs: Get medical advice or attention.[5]

  • P337+P313: If eye irritation persists: Get medical advice or attention.[5]

  • P362+P364: Take off contaminated clothing and wash it before reuse.[5]

Toxicological Information

While the toxicological properties of this compound have not been fully investigated, it is known to cause skin and eye irritation.[6][9] Studies on related pyridinium ionic liquids indicate that their toxicity is influenced by the length of the alkyl chain and the nature of the anion.[10][11] In general, pyridinium-based ionic liquids have shown higher toxicity in some biological systems compared to imidazolium-based ones.[11]

Quantitative Toxicity Data:

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized OECD guidelines are followed for assessing skin and eye irritation.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation.[15]

Methodology:

  • Animal Model: Healthy young adult albino rabbits are typically used.[15]

  • Application: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a small area of shaved skin on the animal's back.[15] The site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[15]

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[15]

  • Scoring: The severity of the skin reactions is scored according to a standardized scale. The mean scores for erythema and edema are used to calculate a primary irritation index.[15]

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to assess the potential of a substance to cause eye irritation.[16]

Methodology:

  • Animal Model: Healthy young adult albino rabbits are used.[16]

  • Application: A small amount (0.1 mL or 0.1 g) of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.[16]

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[16]

  • Scoring: The severity of the ocular lesions is graded according to a standardized scoring system.[16]

Synthesis of this compound

A one-step synthesis method has been described:

  • Reactants: 4.2 mol of ethyl bromide and 4.0 mol of pyridine are added to a 1000 mL round-bottom flask.[4]

  • Reaction Conditions: The mixture is placed in a combined ultrasound-microwave reactor. The ultrasonic power is set to 1000 W, and the microwave heating power is set to 800 W. The reaction temperature is maintained at 50 °C for 60 minutes. A cooling water condensation system is used to prevent the loss of volatile bromoethane.[4]

  • Yield: This method reportedly yields 89% of 1-ethylpyridin-1-ium bromide.[4]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

  • Handle in a well-ventilated area.[6]

  • Use a local exhaust system if dust or aerosols are generated.[5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Minimize dust generation and accumulation.[6]

  • Wash hands and face thoroughly after handling.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Store away from incompatible substances such as strong oxidizing agents.[6]

  • As the substance is hygroscopic, store under an inert gas.[4]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. Wash clothing before reuse.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[6]
Ingestion If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Do NOT induce vomiting. Get medical aid.[6]
Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment. Avoid breathing dust. Ensure adequate ventilation.[6]

  • Cleanup: Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dusty conditions. Clean up spills immediately.[6]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[6]

  • Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon monoxide, carbon dioxide, and bromine fumes.[6]

  • Firefighting Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6]

Visualized Workflows and Relationships

To further aid in the safe handling and understanding of this compound, the following diagrams illustrate key logical workflows and relationships.

G cluster_handling Safe Handling Workflow prep Preparation - Review SDS - Assess Risks ppe Wear Appropriate PPE - Gloves - Goggles - Lab Coat prep->ppe Step 1 handling Handling - Well-ventilated area - Minimize dust ppe->handling Step 2 cleanup Post-Handling - Clean work area - Wash hands handling->cleanup Step 3 storage Storage - Tightly sealed container - Cool, dry, inert atmosphere cleanup->storage Step 4 G cluster_exposure First Aid for Accidental Exposure exposure Accidental Exposure Occurs skin Skin Contact - Flush with water for 15 min - Remove contaminated clothing exposure->skin eye Eye Contact - Flush with water for 15 min - Seek immediate medical attention exposure->eye inhalation Inhalation - Move to fresh air - Provide oxygen if needed exposure->inhalation ingestion Ingestion - Rinse mouth, drink water - Do NOT induce vomiting exposure->ingestion medical Seek Medical Attention skin->medical eye->medical inhalation->medical ingestion->medical G cluster_properties Hazard-Property Relationship compound This compound CAS: 1906-79-2 Formula: C₇H₁₀BrN properties Physical Properties Solid Hygroscopic compound->properties hazards Primary Hazards Skin Irritation (H315) Eye Irritation (H319) properties->hazards:skin Leads to properties->hazards:eye Leads to handling Handling Precautions Avoid dust inhalation Avoid skin/eye contact hazards->handling

References

A Technical Guide to High-Purity 1-Ethylpyridinium Bromide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 1-Ethylpyridinium bromide (CAS No: 1906-79-2), a versatile ionic liquid with significant applications in electrochemistry, organic synthesis, and materials science. This document outlines commercial suppliers, purity specifications, and detailed experimental protocols for quality assessment, designed to assist researchers and drug development professionals in sourcing and utilizing this compound effectively.

Introduction to this compound

This compound, a quaternary pyridinium salt, is a room temperature ionic liquid that has garnered considerable attention for its unique physicochemical properties. Its low volatility, high thermal stability, and excellent solubility in various solvents make it a valuable component in diverse chemical processes. In the realm of pharmaceutical and drug development, its utility as a phase transfer catalyst and a reagent in the synthesis of complex molecules is particularly noteworthy.[1] High purity is paramount in these applications to ensure reproducibility and avoid unwanted side reactions.

Commercial Suppliers and Specifications

Sourcing high-purity this compound is crucial for achieving reliable and reproducible results in research and manufacturing. A number of chemical suppliers offer this compound in various grades and quantities. The following table summarizes the specifications from several prominent commercial vendors.

SupplierProduct NumberPurity SpecificationAnalytical Method(s)Appearance
TCI Chemicals E0171>98.0%HPLC, TitrationWhite to Almost white powder to crystal
Chem-Impex 01962≥99%HPLCWhite to pale yellow or off-white solid
RoCo Global ->99%Not SpecifiedNot Specified
Thermo Scientific Chemicals A17911.14≥98.0 to ≤102.0%Titration (ex Bromide)White to pale cream powder
ConformsFTIR
≤3.5%Karl Fischer (Water Content)
LY Global chemicals co.,ltd (via ChemicalBook) -98.0% minNot SpecifiedNot Specified
Henan Fengda Chemical Co., Ltd. (via ChemicalBook) -99%Not SpecifiedNot Specified

Quality Control and Experimental Protocols

Ensuring the purity and identity of this compound is a critical step before its use in any application. The following section details the methodologies for key analytical experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. The following is a representative protocol.

Objective: To separate and quantify this compound from potential impurities.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Newcrom AH column (4.6 x 100 mm, 5 µm, 100 Å) or equivalent.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Ammonium formate.

  • This compound reference standard.

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of water, acetonitrile, and ammonium formate. The exact ratio should be optimized for the specific column and system.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: ELSD or UV detector at an appropriate wavelength.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks (area percent method) or by using the calibration curve for quantification.

Water Content Determination by Karl Fischer Titration

Due to the hygroscopic nature of many ionic liquids, determining the water content is essential.[2]

Objective: To quantify the amount of water present in a sample of this compound.

Instrumentation and Reagents:

  • Karl Fischer titrator (volumetric or coulometric).

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5).

  • Anhydrous methanol or a specialized Karl Fischer solvent.

  • Water standard for titer determination.

Procedure:

  • Titer Determination: Standardize the Karl Fischer reagent by titrating a known amount of a water standard. This should be performed in triplicate to ensure accuracy.

  • Sample Analysis: Accurately weigh a sample of this compound and dissolve it in the anhydrous solvent in the titration vessel.

  • Titration: Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached. The instrument will automatically calculate the water content.

  • Reporting: Report the water content as a percentage by weight.

Identity Confirmation by Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a rapid and reliable method for confirming the identity of a compound by analyzing its vibrational modes.

Objective: To obtain an infrared spectrum of this compound and compare it to a reference spectrum to confirm its identity.

Instrumentation:

  • Fourier-Transform Infrared Spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the this compound sample onto the ATR crystal.

  • Spectrum Acquisition: Acquire the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound. The presence of characteristic peaks for the pyridinium ring and the ethyl group will confirm the identity of the compound. Key vibrational bands for pyridinium salts include C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C=C and C=N stretching of the pyridinium ring (~1630-1580 cm⁻¹), and C-H out-of-plane bending (~750 cm⁻¹).[3][4]

Experimental and Logical Workflows

Quality Control Workflow for Incoming Material

The following diagram illustrates a typical workflow for the quality control of newly received high-purity this compound.

QC_Workflow Receipt Receipt of This compound Quarantine Quarantine Receipt->Quarantine Sampling Sampling Quarantine->Sampling Testing Analytical Testing Sampling->Testing HPLC HPLC Purity Testing->HPLC Purity KF Karl Fischer (Water Content) Testing->KF Water FTIR FTIR Identity Testing->FTIR Identity Review Data Review & Approval HPLC->Review KF->Review FTIR->Review Release Released for Use Review->Release Pass Reject Rejected Review->Reject Fail

References

Methodological & Application

Application Notes and Protocols: 1-Ethylpyridinium Bromide as a Battery Electrolyte Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpyridinium bromide ([C2Py]Br), a quaternary ammonium salt, has emerged as a significant ionic liquid and electrolyte additive, particularly in the field of energy storage. Its primary application in batteries is as a bromine complexing agent (BCA) in redox flow batteries, such as zinc-bromine (Zn-Br₂) and hydrogen-bromine (H₂-Br₂) systems.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in battery research.

As an electrolyte component, this compound serves to enhance the safety and efficiency of energy storage systems.[4][5][6] In bromine-based flow batteries, it complexes with elemental bromine to form a dense, oily polybromide phase that is immiscible with the aqueous electrolyte.[3][7] This sequestration of bromine is crucial for mitigating bromine vapor pressure and preventing the self-discharge of the battery, which can occur if bromine migrates to the anode.[2][3]

Physicochemical Properties

This compound is a white to off-white solid at room temperature with a melting point of approximately 118-120°C.[8][9] It is hygroscopic and should be stored in a dry environment.[10]

PropertyValueReferences
CAS Number 1906-79-2[8][9]
Molecular Formula C₇H₁₀BrN[8][9]
Molecular Weight 188.07 g/mol [8][9]
Melting Point ~118-120 °C[8][9]
Purity >98% (typically)[6]
Appearance White to off-white solid[6]
Solubility Soluble in water and polar organic solvents[9]

Applications in Battery Systems

The primary role of this compound in batteries is as a bromine complexing agent in redox flow batteries.

Zinc-Bromine Redox Flow Battery (Zn-Br₂ RFB)

In a Zn-Br₂ RFB, the electrolyte typically consists of an aqueous solution of zinc bromide. During charging, zinc metal is plated on the negative electrode, and bromide ions are oxidized to bromine at the positive electrode.[3][7] this compound is added to the electrolyte to capture the generated bromine.[2][3]

Mechanism of Action: The [C₂Py]⁺ cation reacts with bromide (Br⁻) and bromine (Br₂) to form a polybromide ionic liquid phase. This phase is denser than the aqueous electrolyte and separates, effectively lowering the concentration of free bromine in the aqueous phase.[3] This reduces bromine crossover to the zinc electrode, which in turn minimizes self-discharge and improves the coulombic efficiency of the battery.[2]

Hydrogen-Bromine Redox Flow Battery (H₂-Br₂ RFB)

Similar to the Zn-Br₂ system, this compound is used in H₂-Br₂ RFBs to complex with the bromine generated at the positive electrode during charging.[9] This enhances the safety of the system by reducing the vapor pressure of bromine. However, it has been observed that the formation of the polybromide phase can lead to increased ohmic overvoltages. This is attributed to the lower conductivity of the fused salt phase compared to the aqueous electrolyte and potential interactions of the [C₂Py]⁺ cation with the proton exchange membrane.[11]

Quantitative Performance Data

The following tables summarize the available quantitative data on the performance of electrolytes containing this compound.

Table 1: Ionic Conductivity of Electrolyte Phases in a H₂-Br₂ Flow Battery System

Electrolyte PhaseCompositionConductivityReference
Aqueous PhaseHBr/Br₂/H₂O with [C₂Py]BrHigh (not specified)[11]
Fused Salt Phase[C₂Py]⁺ and polybromides~10 times lower than aqueous phase[11]

Table 2: Cycling Performance of a H₂-Br₂ Flow Battery with [C₂Py]Br

ParameterConditionValueReference
Theoretical CapacityBromine electrolyte with [C₂Py]Br179.6 A h L⁻¹[11]
Available CapacityLong-term cycling~30% of theoretical[11]
Key ObservationIncreased ohmic overvoltagesAttributed to [C₂Py]⁺ interaction with membrane and low conductivity of fused salt[11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Menshutkin Reaction

This protocol describes the synthesis of this compound from pyridine and bromoethane.[1][13]

Materials:

  • Pyridine

  • Bromoethane

  • Acetonitrile (or other suitable polar solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Rotary evaporator

  • Diethyl ether (for washing)

  • Recrystallization solvent (e.g., ethanol/diethyl ether mixture)

Procedure:

  • In a round-bottom flask, dissolve pyridine in acetonitrile.

  • Slowly add an equimolar amount of bromoethane to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction time can vary (e.g., 24 hours), and should be monitored by techniques like TLC or NMR.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent using a rotary evaporator.

  • Wash the resulting solid with diethyl ether to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

  • Dry the purified product under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification Pyridine Pyridine Mix Mix & Reflux Pyridine->Mix Bromoethane Bromoethane Bromoethane->Mix Solvent Acetonitrile Solvent->Mix Evaporation Solvent Evaporation Mix->Evaporation Reaction Completion Washing Wash with Ether Evaporation->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Vacuum Drying Recrystallization->Drying Product Pure 1-Ethylpyridinium Bromide Drying->Product

Workflow for the synthesis of this compound.
Protocol 2: Preparation of a Zinc-Bromine Flow Battery Electrolyte

This protocol outlines the preparation of an aqueous electrolyte for a Zn-Br₂ flow battery containing this compound.

Materials:

  • Zinc bromide (ZnBr₂)

  • This compound ([C₂Py]Br)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Calculate the required masses of ZnBr₂ and [C₂Py]Br to achieve the desired concentrations. A common molar ratio of ZnBr₂ to BCA is approximately 3:1.[3]

  • In a volumetric flask, dissolve the calculated mass of ZnBr₂ in a portion of the deionized water.

  • Once the ZnBr₂ is fully dissolved, add the calculated mass of [C₂Py]Br.

  • Stir the solution until the [C₂Py]Br is completely dissolved.

  • Add deionized water to the mark on the volumetric flask to achieve the final desired volume.

  • Continue stirring for a few minutes to ensure homogeneity.

Protocol 3: Electrochemical Characterization - Cyclic Voltammetry

Cyclic voltammetry (CV) is used to determine the electrochemical stability window of the electrolyte.

Apparatus:

  • Potentiostat

  • Three-electrode electrochemical cell (working electrode, e.g., glassy carbon; counter electrode, e.g., platinum wire; reference electrode, e.g., Ag/AgCl)

  • Electrolyte solution prepared as in Protocol 2

Procedure:

  • Assemble the three-electrode cell with the prepared electrolyte.

  • Set the potential window on the potentiostat to a wide range (e.g., -2.0 V to +2.0 V vs. Ag/AgCl).

  • Run a cyclic voltammogram at a specific scan rate (e.g., 50 mV/s).

  • The electrochemical stability window is the potential range where no significant oxidation or reduction currents are observed, before the onset of the hydrogen and oxygen evolution reactions or the decomposition of the electrolyte components.[12]

Protocol 4: Battery Performance Evaluation - Galvanostatic Cycling

This protocol describes the evaluation of a flow battery's performance using the prepared electrolyte.

Apparatus:

  • Flow battery test cell (including electrodes, membrane/separator, and flow fields)

  • Peristaltic pumps

  • Electrolyte reservoirs

  • Battery cycler (potentiostat/galvanostat)

Procedure:

  • Assemble the flow battery test cell according to the manufacturer's instructions.

  • Fill the reservoirs with the prepared anolyte and catholyte.

  • Pump the electrolytes through the cell at a defined flow rate.

  • Connect the battery cycler to the cell terminals.

  • Perform galvanostatic cycling by charging and discharging the battery at a constant current density between set voltage limits.

  • Record the charge and discharge capacities, coulombic efficiency, and energy efficiency over multiple cycles to assess the battery's performance and stability.

Battery_Testing_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Prep_Electrolyte Prepare Electrolyte (Protocol 2) Assemble_Cell Assemble Flow Cell Prep_Electrolyte->Assemble_Cell CV_Test Cyclic Voltammetry (Protocol 3) Assemble_Cell->CV_Test Cycling_Test Galvanostatic Cycling (Protocol 4) Assemble_Cell->Cycling_Test Analyze_CV Determine Electrochemical Stability Window CV_Test->Analyze_CV Analyze_Cycling Calculate Efficiency, Capacity Fade Cycling_Test->Analyze_Cycling

General workflow for electrolyte preparation and battery testing.

Signaling Pathways and Logical Relationships

In the context of a Zn-Br₂ flow battery, the key "signaling" is the chemical transformation and phase separation process involving this compound.

Bromine_Complexation cluster_charge Charging Process cluster_discharge Discharging Process Br_minus Br⁻ (aq) Br2 Br₂ (aq) Br_minus->Br2 Oxidation at Positive Electrode Br_minus_discharge Br⁻ (aq) Polybromide [C₂Py]⁺[Brₙ]⁻ (oily phase) Br2->Polybromide Complexation C2Py_plus [C₂Py]⁺ (aq) C2Py_plus->Polybromide Polybromide_discharge [C₂Py]⁺[Brₙ]⁻ (oily phase) Br2_discharge Br₂ (aq) Polybromide_discharge->Br2_discharge Release Br2_discharge->Br_minus_discharge Reduction at Positive Electrode

Mechanism of bromine complexation with this compound.

Conclusion

This compound is a valuable component in the development of safer and more efficient bromine-based redox flow batteries. Its ability to sequester bromine is a key feature that addresses some of the inherent challenges of these battery chemistries. The provided protocols offer a foundation for researchers to synthesize, prepare, and evaluate electrolytes containing this compound. Further research to quantify the ionic conductivity and electrochemical stability window of aqueous this compound solutions will be crucial for optimizing its application in battery systems.

References

Application Notes and Protocols for Electrodeposition of Metals Using 1-Ethylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Ethylpyridinium bromide ([EtPy]Br) in the electrodeposition of various metals. This document is intended to serve as a practical guide for researchers in materials science, electrochemistry, and related fields.

Introduction

This compound is a quaternary ammonium salt that functions as a versatile component in electrochemical systems.[1] It can be employed as an additive in aqueous electrolytes or as a constituent of ionic liquids (fused salts) for the electrodeposition of a wide range of metals.[2][3] Its role is multifaceted, influencing the electrolyte's physical properties, the speciation of metal ions, and the morphology and quality of the resulting metallic deposit.[4]

Applications in Metal Electrodeposition

This compound has been successfully utilized in the electrodeposition of several metals, most notably zinc and aluminum. Its application extends to other metals as well, offering unique advantages in each system.

Zinc Electrodeposition from Aqueous Solutions

In the electrodeposition of zinc from aqueous electrolytes, this compound is employed as an additive to control the deposit morphology and electrochemical behavior.

Mechanism of Action: The presence of [EtPy]Br in the electrolyte influences the Zn/Zn(II) redox couple. At sufficiently negative potentials (more negative than -1.25 V vs. Ag/AgCl), the 1-ethylpyridinium cation can be reduced to a pyridyl radical.[4] These radicals can then undergo further reactions, including dimerization, leading to the formation of species that can passivate the electrode surface.[2][4] This process modifies the nucleation and growth of the zinc deposit, preventing dendritic growth and leading to a more uniform and compact layer.[4]

Quantitative Data Summary:

ParameterValueReference
Electrolyte Composition
Zinc Bromide (ZnBr₂)50 mM[4]
This compound ([EtPy]Br)50 mM[4]
Supporting Electrolyte0.2 M KCl[4]
Electrochemical Parameters
Onset of Zinc Electrodeposition-1.12 V vs. Ag/AgCl[4]
Peak Deposition Current Potential-1.20 V vs. Ag/AgCl[4]
Potential for Passivation Onset< -1.25 V vs. Ag/AgCl[4]
Deposit Characteristics
Deposition at -1.20 VInfluenced morphology[4]
Deposition at -1.25 VAltered nucleation process[4]
Deposition at -1.30 VModified deposit morphology[4]

Experimental Protocol: Electrodeposition of Zinc

This protocol describes the electrodeposition of zinc on a fluorine-doped tin oxide (FTO) glass substrate using an aqueous electrolyte containing this compound.

Materials:

  • Zinc Bromide (ZnBr₂)

  • This compound ([EtPy]Br)

  • Potassium Chloride (KCl)

  • Deionized water

  • FTO glass slides (working electrode)

  • Platinum wire or foil (counter electrode)

  • Ag/AgCl reference electrode

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Electrolyte Preparation: Prepare an aqueous solution containing 50 mM ZnBr₂, 50 mM [EtPy]Br, and 0.2 M KCl in deionized water.

  • Electrode Preparation:

    • Clean the FTO glass substrate by sonicating in acetone, followed by isopropanol, and finally deionized water.

    • Dry the substrate with a stream of nitrogen.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode electrochemical cell with the FTO glass as the working electrode, a platinum counter electrode, and an Ag/AgCl reference electrode.

    • Fill the cell with the prepared electrolyte.

  • Electrodeposition:

    • Perform cyclic voltammetry to characterize the electrochemical behavior of the system. Scan the potential from an initial value where no reaction occurs (e.g., -0.8 V) to a final potential beyond the zinc deposition potential (e.g., -1.4 V) and back.

    • For controlled deposition, apply a constant potential (e.g., -1.20 V, -1.25 V, or -1.30 V vs. Ag/AgCl) for a specific duration (e.g., 3 minutes) using chronoamperometry.

  • Post-Deposition Treatment:

    • After deposition, gently rinse the substrate with deionized water to remove any residual electrolyte.

    • Dry the substrate with a stream of nitrogen.

  • Characterization:

    • Analyze the morphology of the zinc deposit using Scanning Electron Microscopy (SEM).

Logical Relationship of [EtPy]Br Action in Zinc Electrodeposition

G cluster_solution Aqueous Electrolyte cluster_electrode Electrode Surface (Cathode) Zn2+ Zn2+ Zn_dep Zinc Deposition (Zn -> Zn metal) Zn2+->Zn_dep e- EtPyBr 1-Ethylpyridinium Bromide EtPy_red [EtPy]+ Reduction (at < -1.25 V) EtPyBr->EtPy_red e- Radical_form Pyridyl Radical Formation EtPy_red->Radical_form Dimerization Dimerization & Passivation Layer Radical_form->Dimerization Dimerization->Zn_dep influences nucleation & morphology

Caption: Influence of this compound on Zinc Electrodeposition.

Aluminum Electrodeposition from Fused Salts (Ionic Liquids)

This compound is a key component in the formulation of low-melting-point fused salt electrolytes for the electrodeposition of aluminum. These ionic liquids provide a non-aqueous medium, which is essential for depositing reactive metals like aluminum.

Electrolyte System: The most common system involves a mixture of this compound and aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃). The molar ratio of the components is critical in determining the melting point and the active aluminum species in the electrolyte. A eutectic mixture with a low melting point can be formed, for instance, at 67 mole percent AlCl₃ in [EtPy]Br, with a melting point of -40°C.[3]

Quantitative Data Summary:

ParameterValueReference
Electrolyte Composition
[EtPy]Br : AlCl₃ (molar ratio)33 : 67 (eutectic)[3]
[EtPy]Br : AlBr₃ (molar ratio)30 : 70[5]
Operating Conditions
Temperature (AlCl₃ bath)125 °C[3]
Current Density (AlCl₃ bath)0.5 amp/dm²[3]
Temperature (AlBr₃ bath)130-135 °C[5]
Current Density (AlBr₃ bath)~0.4 amp/dm²[5]
Substrates Iron, steel, copper, bronze, brass, platinum, lead, tin, uranium[3][5]

Experimental Protocol: Electrodeposition of Aluminum

This protocol outlines the procedure for the electrodeposition of aluminum from a fused this compound - aluminum chloride electrolyte.

Materials:

  • This compound ([EtPy]Br)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Substrate for plating (e.g., copper, steel)

  • Aluminum anode (high purity)

  • Inert atmosphere glovebox

  • Heating mantle or furnace

  • Electrochemical cell (suitable for high temperatures)

  • Power supply (for galvanostatic deposition)

Procedure:

  • Electrolyte Preparation (in an inert atmosphere):

    • Ensure all glassware and components are thoroughly dried.

    • In a glovebox, slowly add anhydrous AlCl₃ to [EtPy]Br in a 2:1 molar ratio. The reaction is exothermic and should be controlled by cooling in an ice bath.[6]

    • Stir the mixture until a homogeneous fused salt is formed.

  • Electrode Preparation:

    • Degrease the substrate by washing with acetone.

    • Pickle the substrate in an appropriate acid solution (e.g., dilute HCl for steel) to remove any oxide layer.

    • Rinse with deionized water and dry thoroughly.

  • Electrochemical Cell Setup:

    • Assemble the electrochemical cell inside the glovebox.

    • Place the substrate as the cathode and a high-purity aluminum sheet as the anode.

    • Add the prepared fused salt electrolyte to the cell.

    • Heat the cell to the desired operating temperature (e.g., 125 °C).

  • Electrodeposition:

    • Apply a constant current density (e.g., 0.5 amp/dm²) using a power supply.

    • Continue the electrolysis for the desired duration to achieve the target coating thickness.

  • Post-Deposition Treatment:

    • After deposition, remove the plated substrate from the electrolyte.

    • Allow it to cool to room temperature inside the glovebox.

    • Wash the substrate with a suitable non-aqueous solvent (e.g., anhydrous toluene) to remove residual ionic liquid.

    • Dry the sample.

  • Characterization:

    • Visually inspect the deposit for smoothness and adherence.

    • Characterize the morphology and composition of the aluminum coating using SEM and Energy Dispersive X-ray Spectroscopy (EDS).

Experimental Workflow for Aluminum Electrodeposition

G start Start prep_electrolyte Prepare [EtPy]Br-AlCl3 Fused Salt (Inert Atmosphere) start->prep_electrolyte setup_cell Assemble & Heat Electrochemical Cell prep_electrolyte->setup_cell prep_electrodes Prepare Substrate (Cathode) & Aluminum Anode prep_electrodes->setup_cell electrodeposition Galvanostatic Electrodeposition (e.g., 0.5 A/dm², 125°C) setup_cell->electrodeposition post_treatment Cool, Wash & Dry Plated Substrate electrodeposition->post_treatment characterization Characterize Deposit (SEM, EDS) post_treatment->characterization end End characterization->end

Caption: Workflow for Aluminum Electrodeposition from a Fused Salt.

Electrodeposition of Other Metals

Electrolytic studies have shown that a variety of other metals can be deposited from fused mixtures of ethyl pyridinium bromide and metallic chlorides. These metals include silver (Ag), copper (Cu), bismuth (Bi), lead (Pb), tin (Sn), nickel (Ni), cobalt (Co), cadmium (Cd), and iron (Fe).[3] While detailed protocols for each of these metals are not as extensively documented as for zinc and aluminum, the general principles of using a fused salt electrolyte system would apply. The specific metallic chloride salt of the desired metal would be dissolved in the fused this compound. The operating temperature and current density would need to be optimized for each specific metal.

Safety and Handling

  • This compound should be handled in a well-ventilated area.

  • When preparing fused salt electrolytes with aluminum halides, the reaction is highly exothermic and should be performed with caution in an inert atmosphere due to the moisture sensitivity of the components.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable compound for the electrodeposition of metals, acting as a morphology-controlling additive in aqueous solutions for zinc and as a key component of ionic liquid electrolytes for reactive metals like aluminum. The protocols and data presented in these notes provide a foundation for researchers to explore and optimize the electrodeposition of these and other metals for various applications.

References

Application Notes and Protocols: 1-Ethylpyridinium Bromide in Redox Flow Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 1-Ethylpyridinium bromide as a bromine complexing agent in redox flow batteries, specifically in zinc-bromine and hydrogen-bromine systems. Detailed experimental protocols and performance data are presented to guide researchers in this field.

Introduction

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, offering scalability and design flexibility.[1] In bromine-based RFBs, such as the zinc-bromine (Zn-Br) and hydrogen-bromine (H2-Br) systems, the management of bromine is crucial due to its volatility and corrosive nature.[1] this compound (C₂Py-Br) has been investigated as a bromine complexing agent (BCA) to mitigate these issues.[2][3] As a quaternary ammonium salt, it complexes with bromine to form a dense, oily polybromide phase, which reduces the vapor pressure of free bromine and can improve the coulombic efficiency of the battery by limiting bromine crossover.[2][4]

Principle of Operation with this compound

In a bromine-based RFB, the fundamental electrochemical reactions involve the reversible conversion of bromide ions to bromine at the positive electrode. During charging, bromide ions are oxidized to bromine, and during discharge, the reverse reaction occurs.[1]

The primary role of this compound is to sequester the generated bromine. The pyridinium cation forms a complex with bromide and bromine, leading to the formation of polybromide ions (e.g., Br₃⁻, Br₅⁻) that separate from the aqueous electrolyte as a distinct, denser liquid phase.[1][2] This process is illustrated in the following diagram.

Mechanism of Bromine Complexation with this compound cluster_charging Charging Process cluster_discharging Discharging Process Br- Bromide ions (Br⁻) in aqueous electrolyte Br2 Bromine (Br₂) generation at positive electrode Br-->Br2 Oxidation Complex Formation of polybromide complex (e.g., C₂Py⁺Br₃⁻, C₂Py⁺Br₅⁻) Br2->Complex C2PyBr This compound (C₂Py⁺Br⁻) in electrolyte C2PyBr->Complex Phase_Separation Separation of dense polybromide phase Complex->Phase_Separation Decomplex Release of Br₂ from the polybromide phase Phase_Separation->Decomplex Re-dissolution Br2_reduction Reduction of Br₂ to Br⁻ at positive electrode Decomplex->Br2_reduction

Caption: Bromine complexation and decomplexation with this compound during battery cycling.

Application in Zinc-Bromine Redox Flow Batteries (Zn-Br RFBs)

In Zn-Br RFBs, this compound is added to the electrolyte to complex with the bromine produced at the cathode during charging.[1] This sequestration of bromine is intended to reduce self-discharge caused by bromine crossing over to the anode and reacting with the deposited zinc.

Quantitative Data

The following table summarizes key properties of a zinc-bromide electrolyte containing this compound (referred to as EPy in the source) at various states of charge (SOC).

State of Charge (SOC)ZnBr₂ (M)Br₂ (M)EPy (M)Free Br₂ in Aqueous Phase (M)Conductivity (mS/cm)Bromine Vapor Pressure (mmHg @ 25°C)
0%2.50.00.75-1150.0
50%1.81.40.750.11922.6
100%1.12.80.750.15704.1

Data sourced from patent application WO2013168145A1.[5]

Application in Hydrogen-Bromine Redox Flow Batteries (H₂-Br RFBs)

This compound has also been investigated in H₂-Br RFBs. In these systems, it serves the same purpose of complexing bromine to enhance safety and performance. Research indicates that while it effectively reduces the concentration of free bromine in the aqueous phase by at least 90%, it can also lead to significant ohmic overvoltages.[2] This is attributed to the interaction of the 1-ethylpyridinium cation with the proton exchange membrane and the formation of a highly resistive polybromide phase.[2]

Quantitative Data
ParameterValueReference
Theoretical Electrolyte Capacity179.6 A h L⁻¹[2]
Bromine Concentration in Fused Salt PhaseEquivalent to 496.6 A h L⁻¹[6]
Available Capacity (long-term cycling)~30% of theoretical[2]
Fused Salt Phase Conductivity< 98 mS cm⁻¹[6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a Menshutkin reaction.[6]

Synthesis of this compound Reactants Pyridine + Bromoethane Reaction Menshutkin Reaction (Reflux in a suitable solvent, e.g., toluene) Reactants->Reaction Product Crude this compound Reaction->Product Purification Washing with a non-polar solvent (e.g., ethyl acetate) Product->Purification Final_Product Purified this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of pyridine and bromoethane in a suitable solvent such as toluene.

  • Reaction: Heat the mixture to reflux (typically 70-80°C) with constant stirring for 24-72 hours. The progress of the reaction can be monitored using thin-layer chromatography.

  • Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will often precipitate or form a viscous liquid.

  • Purification: Wash the crude product repeatedly with a solvent in which the product is insoluble, such as ethyl acetate, to remove unreacted starting materials.

  • Drying: Remove the residual solvent using a rotary evaporator to obtain the purified this compound.

Preparation of Electrolyte for a Zn-Br RFB

Materials:

  • Zinc bromide (ZnBr₂)

  • Potassium chloride (KCl) (optional, as a supporting electrolyte)

  • This compound (C₂Py-Br)

  • Deionized water

  • Bromine (Br₂) (for preparing electrolytes at a specific state of charge)

Protocol:

  • Anolyte/Catholyte Preparation (0% SOC):

    • Dissolve the desired amount of ZnBr₂ (e.g., 2.5 M) in deionized water.

    • Add KCl to the desired concentration (e.g., 1.0 M) and stir until fully dissolved.

    • Add this compound to the final concentration (e.g., 0.75 M) and stir until the solution is homogeneous.

  • Catholyte Preparation (Charged State):

    • To simulate a charged state for ex-situ testing, carefully add a calculated amount of liquid bromine to the 0% SOC electrolyte to achieve the desired molarity of Br₂. This should be done in a well-ventilated fume hood with appropriate personal protective equipment.

Redox Flow Battery Assembly and Testing

Experimental Workflow for RFB Testing Electrolyte_Prep Prepare Anolyte and Catholyte Cell_Assembly Assemble Flow Cell (Electrodes, Membrane, Gaskets) Electrolyte_Prep->Cell_Assembly System_Setup Connect Tubing, Pumps, and Electrolyte Reservoirs Cell_Assembly->System_Setup Electrochemical_Testing Perform Electrochemical Tests (CV, EIS, Charge-Discharge Cycling) System_Setup->Electrochemical_Testing Data_Analysis Analyze Performance Metrics (Efficiency, Capacity, Energy Density) Electrochemical_Testing->Data_Analysis

References

Application Notes and Protocols: 1-Ethylpyridinium Bromide as a Phase Transfer Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Ethylpyridinium bromide as a phase transfer catalyst (PTC) in key organic synthesis reactions. While specific quantitative data for this compound is limited in publicly available literature, this document presents representative protocols and data from analogous quaternary ammonium salt catalysts to demonstrate its potential applications and benefits.

Introduction to Phase Transfer Catalysis

Phase transfer catalysis is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1] A phase transfer catalyst, such as this compound, is a substance that possesses both hydrophilic and lipophilic properties. It functions by transporting a reactant from the aqueous or solid phase into the organic phase, where the reaction can proceed at a much faster rate.[1]

Key Advantages of Phase Transfer Catalysis:

  • Increased Reaction Rates: By bringing reactants together in a single phase, PTC significantly accelerates reaction kinetics.

  • Milder Reaction Conditions: Reactions can often be carried out at lower temperatures and pressures.[2]

  • Use of Inexpensive Reagents: Enables the use of simple inorganic bases and nucleophiles like sodium hydroxide and potassium cyanide.[3]

  • Greener Chemistry: Reduces the need for hazardous and expensive anhydrous or polar aprotic solvents.[4]

  • Improved Yields and Purity: Often leads to higher product yields and cleaner reactions with fewer byproducts.[2]

This compound, a quaternary ammonium salt, serves as an effective PTC. Its pyridinium cation is lipophilic, allowing it to be soluble in the organic phase, while the bromide anion can be exchanged for other anions (nucleophiles) from the aqueous or solid phase.

General Mechanism of Phase Transfer Catalysis

The mechanism of phase transfer catalysis with a quaternary ammonium salt like this compound (represented as Q⁺X⁻) can be illustrated as follows:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_Y M⁺Y⁻ (e.g., KCN, NaOH) QX_aq Q⁺X⁻ (Catalyst) M_Y->QX_aq Anion Exchange MX_aq M⁺X⁻ QY_org Q⁺Y⁻ (Reactive Ion Pair) QX_aq->QY_org Phase Transfer RX_org R-X (Substrate) RY_org R-Y (Product) RX_org->RY_org Product Formation QY_org->RX_org Reaction QX_org Q⁺X⁻ (Regenerated Catalyst) QY_org->QX_org Catalyst Regeneration QX_org->QX_aq Return to Aqueous Phase

Caption: General mechanism of phase transfer catalysis.

Application 1: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an alkyl halide.[5] Phase transfer catalysis is particularly beneficial for this reaction as it allows for the in-situ generation of the alkoxide using an inexpensive inorganic base like sodium hydroxide, thus avoiding the need for pre-formation of the moisture-sensitive alkoxide.

Representative Experimental Protocol

This protocol describes the synthesis of an ether using a phase transfer catalyst. While this specific example may use a different quaternary ammonium salt, it is representative of the procedure for this compound.

Synthesis of Propyl p-Tolyl Ether

  • Reactants:

    • p-Cresol (1.08 g, 10 mmol)

    • 1-Bromopropane (1.48 g, 12 mmol)

    • Sodium hydroxide (0.8 g, 20 mmol)

    • This compound (0.19 g, 1 mmol, 10 mol%)

    • Toluene (20 mL)

    • Water (10 mL)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol, sodium hydroxide, and water.

    • Stir the mixture vigorously until the p-cresol has dissolved to form the sodium p-cresolate solution.

    • Add this compound and toluene to the flask.

    • Add 1-bromopropane to the reaction mixture.

    • Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the organic layer. Extract the aqueous layer with toluene (2 x 10 mL).

    • Combine the organic layers and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography to yield pure propyl p-tolyl ether.

Representative Data

The following table presents representative data for the Williamson ether synthesis, illustrating the significant improvement in yield and reaction time when a phase transfer catalyst is employed.

CatalystAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
None1-BromopropaneNaOHToluene/H₂O9524<10
TBAB1-BromopropaneNaOHToluene/H₂O95492
Aliquat 3361-BromobutaneKOHHeptane/H₂O100295

*Data is for Tetrabutylammonium bromide (TBAB) and Aliquat 336, which are representative quaternary ammonium PTCs. Similar performance is expected with this compound.

Williamson_Ether_Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase ROH_NaOH R-OH + NaOH → R-O⁻Na⁺ + H₂O QX_aq Q⁺Br⁻ (this compound) ROH_NaOH->QX_aq Anion Exchange QOR_org Q⁺OR⁻ (Reactive Alkoxide) QX_aq->QOR_org Phase Transfer R_X_org R'-X (Alkyl Halide) ROR_org R-O-R' (Ether Product) R_X_org->ROR_org QOR_org->R_X_org SN2 Reaction QX_org Q⁺X⁻ (Regenerated Catalyst) QOR_org->QX_org

Caption: PTC in Williamson ether synthesis.

Application 2: Esterification of Carboxylic Acids

The esterification of carboxylic acids with alkyl halides is another important transformation where phase transfer catalysis proves highly effective. The catalyst facilitates the transfer of the carboxylate anion, generated by the reaction of the carboxylic acid with a base, into the organic phase to react with the alkyl halide.[2]

Representative Experimental Protocol

This protocol outlines a general procedure for the PTC-catalyzed esterification of a carboxylic acid.

Synthesis of Benzyl Benzoate

  • Reactants:

    • Benzoic acid (1.22 g, 10 mmol)

    • Benzyl chloride (1.52 g, 12 mmol)

    • Potassium carbonate (2.76 g, 20 mmol)

    • This compound (0.19 g, 1 mmol, 10 mol%)

    • Acetonitrile (30 mL)

  • Procedure:

    • In a 100 mL round-bottom flask, combine benzoic acid, potassium carbonate, and this compound.

    • Add acetonitrile as the solvent and stir the suspension.

    • Add benzyl chloride to the mixture.

    • Heat the reaction mixture to reflux (around 80 °C) with vigorous stirring for 3-5 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Wash the solid residue with a small amount of acetonitrile.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by column chromatography if necessary to yield pure benzyl benzoate.

Representative Data

The following table shows representative data for the esterification of carboxylic acids, highlighting the efficacy of phase transfer catalysis.

Carboxylic AcidAlkyl HalideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
Benzoic AcidBenzyl ChlorideNoneK₂CO₃Acetonitrile802425
Benzoic AcidBenzyl ChlorideTBABK₂CO₃Acetonitrile80395
Phenylacetic AcidEthyl BromideAliquat 336NaHCO₃Dichloromethane40590

*Data is for Tetrabutylammonium bromide (TBAB) and Aliquat 336, which are representative quaternary ammonium PTCs. Similar performance is expected with this compound.

Esterification cluster_solid_aqueous Solid/Aqueous Phase cluster_organic Organic Phase RCOOH_Base R-COOH + Base → R-COO⁻M⁺ QX_phase1 Q⁺Br⁻ (this compound) RCOOH_Base->QX_phase1 Anion Exchange QOOCR_org Q⁺RCOO⁻ (Reactive Carboxylate) QX_phase1->QOOCR_org Phase Transfer R_X_org R'-X (Alkyl Halide) RCOOR_org R-COO-R' (Ester Product) R_X_org->RCOOR_org QOOCR_org->R_X_org SN2 Reaction QX_org Q⁺X⁻ (Regenerated Catalyst) QOOCR_org->QX_org

Caption: PTC in esterification.

Application 3: Nucleophilic Cyanation of Alkyl Halides

The synthesis of nitriles through the nucleophilic substitution of alkyl halides with cyanide ions is a fundamental C-C bond-forming reaction. Phase transfer catalysis is highly advantageous here, as it allows the use of inexpensive and readily available alkali metal cyanides (e.g., KCN, NaCN) which are typically soluble in water but not in organic solvents where the alkyl halide substrate is dissolved.[6]

Representative Experimental Protocol

This protocol provides a general method for the cyanation of an alkyl halide using a phase transfer catalyst.

Synthesis of Heptyl Cyanide (Octanenitrile)

  • Reactants:

    • 1-Bromohexane (1.65 g, 10 mmol)

    • Potassium cyanide (0.98 g, 15 mmol)

    • This compound (0.19 g, 1 mmol, 10 mol%)

    • Toluene (20 mL)

    • Water (10 mL)

  • Procedure:

    • Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

    • Dissolve potassium cyanide in water in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add 1-bromohexane, toluene, and this compound to the flask.

    • Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 6-8 hours. Monitor the reaction by Gas Chromatography (GC) or TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the organic layer. Extract the aqueous layer with toluene (2 x 10 mL).

    • Combine the organic layers and wash carefully with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

    • Purify the crude product by vacuum distillation to obtain pure heptyl cyanide.

Representative Data

The following table provides representative data for the phase transfer catalyzed cyanation of alkyl halides.

| Alkyl Halide | Cyanide Source | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Bromooctane | KCN | None | Toluene/H₂O | 100 | 48 | <5 | | 1-Bromooctane | KCN | TBAB* | Toluene/H₂O | 100 | 6 | 94 | | 1-Chlorooctane | NaCN | Aliquat 336* | Neat | 110 | 2 | 98 |

*Data is for Tetrabutylammonium bromide (TBAB) and Aliquat 336, which are representative quaternary ammonium PTCs. Similar performance is expected with this compound.

Cyanation cluster_aqueous Aqueous Phase cluster_organic Organic Phase KCN K⁺CN⁻ QX_aq Q⁺Br⁻ (this compound) KCN->QX_aq Anion Exchange QCN_org Q⁺CN⁻ (Reactive Cyanide) QX_aq->QCN_org Phase Transfer RX_org R-X (Alkyl Halide) RCN_org R-CN (Nitrile Product) RX_org->RCN_org QCN_org->RX_org SN2 Reaction QX_org Q⁺X⁻ (Regenerated Catalyst) QCN_org->QX_org

Caption: PTC in nucleophilic cyanation.

Conclusion

This compound is a versatile and effective phase transfer catalyst for a variety of important organic transformations. Its application can lead to significant improvements in reaction efficiency, sustainability, and cost-effectiveness. The provided protocols and representative data serve as a valuable starting point for researchers and professionals in drug development and chemical synthesis to explore the utility of this compound in their work. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for Acid-Catalyzed Reactions Using 1-Ethylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpyridinium bromide, an ionic liquid, is emerging as a versatile and eco-friendly catalyst in a variety of acid-catalyzed organic reactions. Its unique properties, including low vapor pressure, thermal stability, and recyclability, make it an attractive alternative to traditional acid catalysts.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quinoxaline derivatives, a class of heterocyclic compounds with significant pharmacological interest.

Application: Synthesis of Quinoxaline Derivatives

Quinoxaline and its derivatives are important heterocyclic compounds that form the core structure of many biologically active molecules, exhibiting antibacterial, antiviral, anti-inflammatory, and anticancer properties. The synthesis of quinoxalines typically involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. While various catalysts can be employed for this reaction, this compound offers a mild and efficient catalytic system.

General Reaction Scheme

The synthesis of 2-phenylquinoxaline from phenacyl bromide and o-phenylenediamine is a representative example of a reaction that can be catalyzed by pyridinium-based compounds. The general reaction is as follows:

Caption: General reaction for the synthesis of 2-phenylquinoxaline.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylquinoxaline

This protocol details the synthesis of 2-phenylquinoxaline from o-phenylenediamine and phenacyl bromide, adapted from procedures using pyridine-based catalysts.[2]

Materials:

  • o-Phenylenediamine

  • Phenacyl bromide

  • This compound (as catalyst)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred mixture of phenacyl bromide (1 mmol) in THF (2 mL) in a round-bottom flask, add this compound (0.1 mmol).

  • Slowly add o-phenylenediamine (1 mmol) to the mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for a specified time (see Table 1 for optimization).

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the synthesis of various quinoxaline derivatives using a pyridine-based catalyst, which can be adapted for this compound.[2]

Entry1,2-DiamineProductTime (h)Yield (%)
1o-Phenylenediamine2-Phenylquinoxaline295
23,4-DiaminobenzophenonePhenyl-(3-phenylquinoxalin-6-yl)-methanone292
3Methyl 3,4-diaminobenzoateMethyl 2-phenylquinoxaline-6-carboxylate2.590
44-Chloro-1,2-phenylenediamine6-Chloro-2-phenylquinoxaline2.594

Table 1: Synthesis of quinoxaline derivatives using a pyridine-based catalyst.[2]

Mechanistic Pathway and Logical Workflow

The following diagrams illustrate the proposed catalytic cycle for the synthesis of quinoxalines and the general experimental workflow.

G cluster_workflow Experimental Workflow Reactants Mix Reactants: o-Phenylenediamine, Phenacyl Bromide Catalyst Add Catalyst: This compound in THF Reactants->Catalyst Reaction Stir at Room Temperature Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification Workup->Purification Product Isolated Product: Quinoxaline Derivative Purification->Product

Caption: A flowchart of the experimental workflow for quinoxaline synthesis.

G cluster_mechanism Proposed Catalytic Cycle A 1,2-Diamine + Phenacyl Bromide B Intermediate Adduct A->B Condensation C Cyclization B->C D Dehydration & Aromatization C->D E Quinoxaline Product D->E Cat_out Catalyst Regeneration D->Cat_out Cat_in This compound (Catalyst) Cat_in->B

Caption: Proposed mechanism for the acid-catalyzed synthesis of quinoxalines.

Conclusion

This compound serves as a promising and environmentally benign catalyst for the synthesis of quinoxaline derivatives. The mild reaction conditions, high yields, and the potential for catalyst recycling make this protocol a valuable addition to the synthetic chemist's toolbox, particularly for professionals in drug development and materials science. Further optimization of reaction parameters for different substrates is encouraged to explore the full potential of this catalytic system.

References

Application Notes and Protocols for Transition-Metal Catalyzed Reactions with 1-Ethylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 1-Ethylpyridinium bromide in transition-metal catalyzed reactions. While specific detailed protocols featuring this compound are not abundantly available in peer-reviewed literature, its properties as an ionic liquid and phase-transfer catalyst suggest its applicability in a range of standard catalytic transformations.[1] This document outlines general protocols for common cross-coupling reactions where this compound can be employed as a solvent or an additive, drawing parallels from established procedures in similar pyridinium-based ionic liquids.

Overview of this compound in Catalysis

This compound ([EtPy]Br) is a quaternary ammonium salt that exists as a low-melting solid, often classified as an ionic liquid. Its key properties relevant to catalysis include:

  • Ionic Liquid Medium: When molten, it can serve as a non-volatile, thermally stable reaction medium, offering an alternative to traditional organic solvents. This can facilitate catalyst recycling and product separation.[1]

  • Phase-Transfer Catalyst (PTC): In biphasic systems, it can facilitate the transfer of anionic reactants or catalysts between the aqueous and organic phases, thereby accelerating reaction rates.[1]

  • Polarity: Its polar nature can influence the solubility of reactants and catalysts, potentially affecting reaction kinetics and selectivity.

General Experimental Protocols

The following are generalized protocols for common palladium-catalyzed cross-coupling reactions. These are based on established methodologies and can be adapted for the use of this compound as a reaction medium. Researchers should optimize the specific conditions for their substrates of interest.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.

Reaction Scheme:

General Protocol:

A suggested starting point for a Suzuki-Miyaura coupling reaction using this compound as a solvent is as follows:

  • To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • Add this compound (2.0 g) as the reaction solvent.

  • The reaction mixture is stirred and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

  • Reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature. The product can be extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling in Pyridinium-Based Ionic Liquids

Aryl HalideArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenonePhenylboronic acidPd(OAc)₂Et₃N[4-MBpi][BF₄]¹100 (MW)0.2595
4-BromotoluenePhenylboronic acidPd(OAc)₂Et₃N[4-MBpi][BF₄]¹100 (MW)0.2592
4-ChlorotoluenePhenylboronic acidPd(OAc)₂Et₃N[Bpi][BF₄]²100 (MW)0.585

¹[4-MBpi][BF₄] = 1-(4-methoxybenzyl)pyridinium tetrafluoroborate ²[Bpi][BF₄] = 1-butylpyridinium tetrafluoroborate Note: This data is adapted from reactions in similar pyridinium ionic liquids and serves as a guideline for optimization with this compound.

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.

Reaction Scheme:

General Protocol:

  • In a reaction vessel, combine the aryl halide (1.0 mmol), alkene (1.2 mmol), and a base (e.g., triethylamine, 1.5 mmol).

  • Add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).

  • Add this compound (2.0 g) as the solvent.

  • The mixture is heated under an inert atmosphere at 100-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.

Sonogashira Coupling

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide.

Reaction Scheme:

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 1-Ethylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethylpyridinium bromide is a quaternary ammonium salt that belongs to the class of ionic liquids (ILs).[1] Ionic liquids are salts that are liquid at or near room temperature and possess unique properties such as low vapor pressure, high thermal stability, and tunable solvency.[1][2] These characteristics make them attractive as "green" solvents and catalysts in a variety of chemical processes.[1][3] this compound, in particular, finds applications as a phase transfer catalyst, in electrochemistry, and as a precursor for other functionalized ionic liquids.[1][4][5] Microwave-assisted synthesis has emerged as a rapid, efficient, and environmentally friendly method for the preparation of ionic liquids, offering advantages over conventional heating methods, such as shorter reaction times and higher yields.[3][6][7] This document provides a detailed protocol for the synthesis of this compound using a combined ultrasound-microwave reactor.

Reaction Scheme

The synthesis of this compound is a quaternization reaction between pyridine and bromoethane.

Quantitative Data Summary

The following table summarizes the key quantitative data for the microwave-assisted synthesis of this compound.[8][9]

ParameterValue
Pyridine4.0 mol
Bromoethane4.2 mol
Microwave Power800 W
Ultrasonic Power1000 W
Reaction Temperature50 °C
Reaction Time60 min
Yield89%

Experimental Protocol

This protocol details the one-step synthesis of 1-ethylpyridin-1-ium bromide ([EPy]Br) utilizing a combined ultrasound-microwave reactor.[8][9]

Materials:

  • Pyridine (4.0 mol)

  • Bromoethane (4.2 mol)

  • 1000 mL round-bottom flask

  • Combined ultrasound-microwave reactor

  • Cooling water condensation system

Procedure:

  • To a 1000 mL round-bottom flask, add 4.0 mol of pyridine and 4.2 mol of ethyl bromide.[8][9]

  • Place the reaction mixture in a combined ultrasound-microwave reactor.

  • To control the loss of volatile bromoethane, a cooling water condensation system should be in place.[8][9]

  • Set the ultrasonic power to 1000 W and the microwave heating power to 800 W.[8][9]

  • Maintain the reaction temperature at 50 °C for a duration of 60 minutes.[8][9]

  • Upon completion of the reaction, the product, 1-ethylpyridin-1-ium bromide, is obtained.

  • The yield of 1-ethylpyridin-1-ium bromide was calculated to be 89%.[8][9]

Characterization:

The synthesized this compound can be characterized by various analytical techniques, including:

  • Melting Point: 117-121 °C[9]

  • 1H NMR and 13C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify functional groups.

  • Mass Spectrometry: To determine the molecular weight.[10]

Safety Precautions:

  • Bromoethane is a volatile and harmful compound. All manipulations should be performed in a well-ventilated fume hood.

  • Pyridine is a flammable and toxic liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Microwave reactors can generate high pressures and temperatures. Ensure the equipment is operated according to the manufacturer's instructions.

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for the microwave-assisted synthesis of this compound.

experimental_workflow reagents Reactants (Pyridine, Bromoethane) mixing Mixing in Round-Bottom Flask reagents->mixing reaction Microwave & Ultrasound Irradiation (800W, 1000W, 50°C, 60 min) mixing->reaction condensation Cooling Condensation reaction->condensation Control Volatility product Product (this compound) reaction->product

References

Application Notes: 1-Ethylpyridinium Bromide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethylpyridinium bromide (EtPyBr), CAS No. 1906-79-2, is a versatile pyridinium-based ionic liquid increasingly utilized in the synthesis of pharmaceutical intermediates.[1][2][3] As an ionic liquid, it possesses unique properties such as low vapor pressure, high thermal stability, non-flammability, and tunable solvency, which make it an environmentally benign alternative to volatile organic compounds (VOCs).[1][3] Its utility in pharmaceutical synthesis stems from its roles as a catalyst, a reactive intermediate, and an efficient reaction medium that can enhance reaction rates, improve yields, and simplify product purification.[1][4][5]

Key Applications in Pharmaceutical Synthesis

This compound and other pyridinium-based ionic liquids are particularly effective in facilitating multicomponent reactions (MCRs), which are crucial for building complex molecular scaffolds found in many active pharmaceutical ingredients (APIs).

1. Synthesis of 1,4-Dihydropyridine (DHP) Derivatives: 1,4-Dihydropyridines are a critical class of compounds in medicinal chemistry, with many serving as calcium channel blockers for the treatment of hypertension.[6][7] Pyridinium-based ionic liquids can act as both a solvent and a catalyst in the Hantzsch synthesis, a one-pot condensation reaction to produce DHPs.[4] This method offers advantages over traditional protocols, including higher yields, shorter reaction times, and easier work-up procedures.[4]

2. Synthesis of Dihydropyrimidinones (DHPMs) via Biginelli Reaction: Dihydropyrimidinones are another key heterocyclic scaffold with a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties.[8][9][10] The Biginelli reaction, a three-component synthesis, is a cornerstone for producing these intermediates.[9] Pyridinium-functionalized catalysts and ionic liquids have been shown to efficiently catalyze this reaction under solvent-free conditions, offering a green, cost-effective, and high-yield protocol.[8][11]

3. Phase Transfer Catalyst and Reaction Medium: this compound serves as an effective phase transfer catalyst, facilitating reactions between reactants in immiscible phases.[1][2] This is particularly useful for alkylation, oxidation, and reduction reactions common in the synthesis of pharmaceutical and agrochemical intermediates, leading to accelerated reaction rates and improved yields.[1]

4. Electrochemical Synthesis: In the field of electrochemistry, this compound is used as an electrolyte.[2][5][12] Recent studies have demonstrated its application in the electrochemical hydrogenation of aza-arenes (like quinolines and pyridines) to produce saturated N-heterocyclic cores.[13][14] This method is significant as approximately 82% of FDA-approved small molecule drugs contain at least one nitrogen-containing ring, with over half being saturated.[14] The process operates at ambient temperature and pressure, offering excellent functional group tolerance and scalability.[13][14]

Data Presentation

Table 1: Synthesis of 1,4-Dihydropyridine (DHP) Derivatives Note: This table is representative of syntheses where pyridinium-based ionic liquids are used as catalysts/solvents. Specific yield data for this compound was not available in the provided search results, so data reflects the general efficiency of the method.

Aldehydeβ-KetoesterNitrogen SourceCatalyst/SolventReaction TimeYield (%)Reference
Aromatic/Aliphatic AldehydeEthyl AcetoacetateAmmonium Acetaten-Butylpyridinium Tetrafluoroborate1-2 hoursHigh[4]
Substituted BenzaldehydeMethyl AcetoacetateAmmonium AcetatePyridinium-based Ionic Liquid30 min - 4 hrs79 - 92%[7][15]
FurfuralEthyl AcetoacetateUreaBrønsted Acidic Ionic Liquid10 hours (30°C)Good to Excellent[8]

Table 2: Synthesis of Dihydropyrimidinones (DHPMs) via Biginelli Reaction Note: This table illustrates the effectiveness of pyridinium-functionalized catalysts in the Biginelli reaction.

Aldehydeβ-DicarbonylUrea/ThioureaCatalystConditionsYield (%)Reference
Aromatic/Aliphatic AldehydesEthyl AcetoacetateUreaPyridinium-functionalized OrganosilicaSolvent-freeHigh[11]
Substituted BenzaldehydesEthyl AcetoacetateUreaBrønsted Acidic Ionic Liquid90°C, 30 min85 - 95%[8]
CinnamaldehydeEthyl AcetoacetateThioureaBrønsted Acidic Ionic Liquid90°C, 30 minExcellent[8]
BenzaldehydeMethyl AcetoacetateUreaBrønsted Acidic Ionic Liquid90°C, 30 minGood to Excellent[8]

Experimental Protocols

Protocol 1: General Synthesis of 1,4-Dihydropyridines (Hantzsch Reaction) using a Pyridinium-Based Ionic Liquid

This protocol is a generalized procedure based on the principles of using pyridinium ionic liquids as catalysts and solvents in the Hantzsch synthesis.[4]

1. Materials:

  • Aromatic or aliphatic aldehyde (10 mmol)

  • Ethyl acetoacetate (20 mmol)

  • Ammonium acetate (10 mmol)

  • This compound (or similar pyridinium ionic liquid) (5 mL)

  • Ethanol

  • Deionized water

2. Procedure:

  • In a 50 mL round-bottom flask, combine the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), ammonium acetate (10 mmol), and the pyridinium-based ionic liquid (5 mL).

  • Stir the mixture vigorously at room temperature or heat as required (e.g., 80°C) for the time specified by reaction monitoring (typically 1-4 hours).[4][7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add distilled water to the mixture and stir. The product will typically precipitate as a solid.[7]

  • Filter the solid product using suction filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from hot ethanol to obtain the pure 1,4-dihydropyridine derivative.[7]

  • Dry the purified product under vacuum.

Protocol 2: General Synthesis of Dihydropyrimidinones (Biginelli Reaction) under Solvent-Free Conditions

This protocol describes a green, solvent-free method for synthesizing DHPMs using a Brønsted acidic ionic liquid catalyst, which can include functionalized pyridinium salts.[8]

1. Materials:

  • Aldehyde (3 mmol)

  • Ethyl acetoacetate (3 mmol)

  • Urea or Thiourea (4.5 mmol)

  • Brønsted acidic ionic liquid catalyst (e.g., [Btto][p-TSA]) (0.15 mmol)

  • Crushed ice

  • Cold water

  • Ethanol

2. Procedure:

  • To a clean, dry reaction vessel, add the aldehyde (3 mmol), ethyl acetoacetate (3 mmol), urea or thiourea (4.5 mmol), and the ionic liquid catalyst (0.15 mmol).

  • Heat the mixture with magnetic stirring at 90°C for approximately 30 minutes (or stir at 30°C for 10 hours).[8]

  • Monitor the reaction's completion via TLC.

  • After cooling the reaction mixture, pour it onto crushed ice and stir for 5 minutes.

  • A solid will precipitate. Filter the solid under suction and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.[8]

Visualizations

G cluster_workflow General Synthesis Workflow reactants Reactants (Aldehyde, etc.) reaction One-Pot Reaction (Heating/Stirring) reactants->reaction il_medium Ionic Liquid Medium (this compound) il_medium->reaction  Acts as Solvent  & Catalyst workup Aqueous Work-up (Precipitation) reaction->workup product Pure Intermediate workup->product

Caption: General workflow using this compound.

G title Hantzsch 1,4-Dihydropyridine Synthesis aldehyde Aldehyde (R-CHO) plus1 + reaction One-Pot Condensation [Pyridinium Ionic Liquid] aldehyde->reaction ketoester1 β-Ketoester plus2 + ketoester1->reaction ketoester2 β-Ketoester plus3 + ketoester2->reaction ammonia Ammonia Source (NH4OAc) ammonia->reaction dhp 1,4-Dihydropyridine Intermediate reaction->dhp

Caption: Hantzsch synthesis of 1,4-dihydropyridines.

G title Biginelli Dihydropyrimidinone Synthesis aldehyde Aldehyde (Ar-CHO) plus1 + reaction Three-Component Condensation [Pyridinium-based IL Catalyst] aldehyde->reaction ketoester β-Ketoester plus2 + ketoester->reaction urea Urea or Thiourea urea->reaction dhpm Dihydropyrimidinone (DHPM) Intermediate reaction->dhpm

Caption: Biginelli reaction for DHPM synthesis.

References

The Role of 1-Ethylpyridinium Bromide in Enhancing Polymer Composite Performance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylpyridinium bromide, a versatile ionic liquid, is emerging as a key additive in the formulation of advanced polymer composites. Its unique physicochemical properties enable its function as an effective dispersing agent, a catalyst in polymerization and silanization reactions, and a modifier of electrical and thermal properties. This document provides detailed application notes on the multifaceted roles of this compound in polymer composite preparation, alongside comprehensive experimental protocols for its incorporation and the characterization of the resulting materials. These guidelines are intended to support researchers in harnessing the potential of this compound to develop next-generation composites with tailored functionalities for a range of applications, including in the pharmaceutical and drug delivery sectors.

Introduction: The Function of this compound in Polymer Composites

Ionic liquids (ILs) are a class of salts with low melting points, typically below 100°C, composed of organic cations and organic or inorganic anions.[1] Their negligible vapor pressure, high thermal stability, and tunable solvency make them attractive as "green" alternatives to volatile organic compounds in chemical synthesis and materials science.[2] this compound ([(C₂H₅)C₅H₅N]Br) is a prominent member of the pyridinium-based ILs, valued for its utility in electrochemical systems, catalysis, and as a reactive intermediate.[2][3][4]

In the realm of polymer composites, this compound serves several critical functions:

  • Dispersing Agent: Achieving a homogeneous dispersion of fillers (e.g., nanoparticles, fibers) within a polymer matrix is crucial for realizing enhanced mechanical and physical properties.[5][6] this compound can act as an effective dispersing agent by adsorbing onto the surface of fillers, reducing inter-particle agglomeration and improving their compatibility with the polymer matrix.[1] This leads to composites with improved strength, stiffness, and overall performance.[5]

  • Catalyst: The ionic nature of this compound allows it to catalyze various chemical reactions integral to composite preparation. It can enhance the efficiency of acid-catalyzed and transition-metal-catalyzed reactions.[3] For instance, in silica-filled composites, ILs can act as catalysts for silanization reactions, which improve the interfacial bonding between the silica filler and the polymer matrix.[1]

  • Property Modifier: The incorporation of this compound can significantly alter the intrinsic properties of polymer composites. It has been shown to improve electrical conductivity by facilitating the formation of conductive networks within the polymer matrix.[7] Furthermore, its presence can influence the thermal stability of the composite material.[8]

Quantitative Data on the Impact of Pyridinium Salts on Polymer Composite Properties

Table 1: Effect of N-Cetylpyridinium Bromide-Carbon Black (CPB-CB) on the Mechanical Properties of Nitrile-Butadiene Rubber (NBR) Composites

PropertyNBR with Carbon Black (Control)NBR with 5 phr CPB-CBPercentage Change
Tensile Strength (MPa)8.519.0+124%
Elongation at Break (%)560370-34%
Shore A Hardness6069+15%
Volumetric Wear (mm³)1.41.3-7%
Cure Rate Index10.514.8+41%

Data adapted from a study on N-cetylpyridinium bromide.[9][10][11]

Experimental Protocols

This section outlines detailed methodologies for the preparation and characterization of polymer composites incorporating this compound.

Synthesis of this compound

A general procedure for the synthesis of pyridinium-based ionic liquids can be adapted for this compound.

Materials:

  • Pyridine

  • Ethyl bromide

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ethyl acetate (for washing)

  • Rotary evaporator

Procedure:

  • In a round bottom flask, combine equimolar amounts of pyridine and ethyl bromide.

  • Set up the apparatus for reflux and stir the reaction mixture at 70°C for 72 hours.

  • After cooling to room temperature, wash the resulting product repeatedly with ethyl acetate to remove any unreacted starting materials.

  • Remove the residual ethyl acetate using a rotary evaporator.

  • Dry the final product, this compound, under vacuum at room temperature. The product should be a solid.

Preparation of Polymer Composites via Solution Casting

This protocol describes a common laboratory-scale method for preparing polymer composites with this compound as a dispersing agent for a filler.

Materials:

  • Polymer matrix (e.g., Polylactic acid - PLA)

  • Filler (e.g., Titanium dioxide nanoparticles - TiO₂)

  • This compound

  • Solvent (e.g., Dichloromethane)

  • Beakers

  • Ultrasonic bath/probe sonicator

  • Magnetic stirrer

  • Petri dish or flat casting surface

  • Hot press

Procedure:

  • Filler Dispersion:

    • Disperse a predetermined amount of TiO₂ nanoparticles in the solvent using an ultrasonic bath or probe sonicator for 30 minutes to break up agglomerates.

    • Add the desired weight percentage of this compound to the dispersion and continue sonication for another 15 minutes.

  • Polymer Solution Preparation:

    • In a separate beaker, dissolve the polymer (e.g., PLA) in the solvent with magnetic stirring until a homogeneous solution is obtained.

  • Mixing:

    • Slowly add the filler dispersion to the polymer solution while stirring continuously.

    • Continue stirring the mixture for at least 2 hours to ensure uniform distribution of the filler.

  • Casting:

    • Pour the final mixture into a petri dish or onto a flat glass plate.

    • Allow the solvent to evaporate slowly in a fume hood at room temperature.

  • Hot Pressing:

    • Once the film is dry, place it in a hot press.

    • Apply heat and pressure according to the polymer's processing parameters to form a consolidated composite film. For PLA, a temperature of 160°C and a pressure of 5 MPa for 5 minutes is a typical starting point.

Characterization of Polymer Composites

3.3.1. Mechanical Properties

  • Tensile Testing:

    • Cut dumbbell-shaped specimens from the composite films according to ASTM D638 standard.

    • Perform tensile tests using a universal testing machine at a constant crosshead speed.

    • Record the tensile strength, Young's modulus, and elongation at break.

3.3.2. Thermal Properties

  • Thermogravimetric Analysis (TGA):

    • Place a small sample (5-10 mg) of the composite material in a TGA instrument.

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the thermal stability and degradation profile of the composite.

  • Differential Scanning Calorimetry (DSC):

    • Enclose a small sample of the composite in an aluminum pan.

    • Heat the sample in a DSC instrument at a controlled rate (e.g., 10°C/min) to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Visualizations

Workflow for Polymer Composite Preparation

G cluster_synthesis Synthesis of this compound cluster_composite Polymer Composite Preparation Pyridine Pyridine Reaction Reaction (Reflux) Pyridine->Reaction EtBr Ethyl Bromide EtBr->Reaction Washing Washing (Ethyl Acetate) Reaction->Washing Drying Drying (Rotary Evaporator) Washing->Drying EPB This compound Drying->EPB Filler Filler (e.g., TiO2) Sonication1 Sonication Filler->Sonication1 Solvent1 Solvent Solvent1->Sonication1 EPB_add Add this compound Sonication1->EPB_add Dispersion Filler Dispersion Mixing Mixing Dispersion->Mixing Sonication2 Sonication EPB_add->Sonication2 Sonication2->Dispersion Polymer Polymer (e.g., PLA) Dissolution Dissolution Polymer->Dissolution Solvent2 Solvent Solvent2->Dissolution Polymer_sol Polymer Solution Dissolution->Polymer_sol Polymer_sol->Mixing Casting Solution Casting Mixing->Casting HotPress Hot Pressing Casting->HotPress Composite Final Polymer Composite HotPress->Composite

Caption: Workflow for the synthesis of this compound and its use in preparing polymer composites.

Logical Relationship of this compound's Roles

G cluster_roles Roles in Polymer Composites cluster_mechanisms Mechanisms of Action cluster_outcomes Resulting Composite Properties EPB This compound Dispersant Dispersing Agent EPB->Dispersant Catalyst Catalyst EPB->Catalyst Modifier Property Modifier EPB->Modifier ReduceAgglomeration Reduces Filler Agglomeration Dispersant->ReduceAgglomeration ImproveCompatibility Improves Filler-Matrix Compatibility Dispersant->ImproveCompatibility CatalyzePolymerization Catalyzes Polymerization Catalyst->CatalyzePolymerization CatalyzeSilanization Catalyzes Silanization Catalyst->CatalyzeSilanization EnhanceConductivity Enhances Electrical Conductivity Modifier->EnhanceConductivity AlterThermal Alters Thermal Stability Modifier->AlterThermal ImprovedMechanical Improved Mechanical Properties ReduceAgglomeration->ImprovedMechanical ImproveCompatibility->ImprovedMechanical EnhancedInterfacial Enhanced Interfacial Adhesion CatalyzeSilanization->EnhancedInterfacial TailoredElectrical Tailored Electrical Properties EnhanceConductivity->TailoredElectrical ModifiedThermal Modified Thermal Properties AlterThermal->ModifiedThermal EnhancedInterfacial->ImprovedMechanical

References

Application Notes and Protocols for Enzymatic Reactions in 1-Ethylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Ethylpyridinium bromide as a medium for enzymatic reactions. This ionic liquid presents a unique environment for biocatalysis, offering potential advantages in terms of enzyme stability, activity, and substrate solubility. The following sections detail the properties of this compound, its effects on enzyme performance, and standardized protocols for conducting enzymatic reactions.

Introduction to this compound in Biocatalysis

This compound ([C₂Py]Br) is a pyridinium-based ionic liquid characterized by its low volatility, high thermal stability, and ability to dissolve a wide range of organic and biological molecules.[1] These properties make it an attractive alternative to conventional organic solvents in various chemical processes, including enzymatic reactions.[2] In the context of biocatalysis, ionic liquids like [C₂Py]Br can enhance enzyme stability and, in some cases, improve catalytic activity.[3] The bromide anion, in particular, has been shown to contribute to the conformational stability of enzymes like lipase.[1][3]

Key Properties of this compound:

PropertyValueReference
CAS Number 1906-79-2[4]
Molecular Formula C₇H₁₀BrN[4]
Molecular Weight 188.07 g/mol [4]
Melting Point ~120 °C
Appearance White to pale yellow solid[4]

Effects on Enzyme Activity and Stability

While specific quantitative data for this compound is limited, studies on structurally similar pyridinium-based ionic liquids provide valuable insights. Research on Candida rugosa lipase in the presence of N-hexylpyridinium bromide ([C₆Py]Br), a longer-chain analogue, has demonstrated a notable increase in hydrolytic activity.

Table 1: Effect of N-hexylpyridinium Bromide on Candida rugosa Lipase Activity

Ionic LiquidSubstrateSolvent SystemIncrease in Hydrolytic ActivityReference
N-hexylpyridinium bromide ([C₆Py]Br)p-Nitrophenyl palmitate (pNPP)Methanol:Water (10:5)~15.61%[1][5]

Molecular dynamics simulations suggest that the bromide anion plays a crucial role in stabilizing the enzyme's conformation through short-range interactions with the protein surface.[1][3] This stabilization can protect the enzyme from denaturation, particularly in the presence of organic co-solvents like methanol.

Experimental Protocols

The following protocols are provided as a starting point for conducting enzymatic reactions in this compound. Researchers should optimize these conditions for their specific enzyme and substrate.

General Protocol for Lipase-Catalyzed Hydrolysis

This protocol is adapted from standard assays for lipase activity using chromogenic p-nitrophenyl esters.

Materials:

  • Candida rugosa lipase (or other suitable lipase)

  • This compound

  • p-Nitrophenyl acetate (pNPA) or p-Nitrophenyl palmitate (pNPP)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Methanol (optional, as a co-solvent)

  • Spectrophotometer

Procedure:

  • Reaction Medium Preparation: Prepare the desired concentration of this compound in Tris-HCl buffer. If using a co-solvent, prepare a mixture of the buffer, methanol, and this compound. For example, a 10:5 ratio of methanol to ionic liquid in a buffered solution can be a starting point based on studies with similar ionic liquids.[1]

  • Substrate Solution: Prepare a stock solution of pNPA or pNPP in a suitable organic solvent (e.g., isopropanol).

  • Enzyme Solution: Dissolve the lipase in the prepared reaction medium to the desired concentration.

  • Reaction Initiation: In a cuvette, mix the enzyme solution with the substrate solution to initiate the reaction. A typical reaction volume is 1-3 mL.

  • Monitoring the Reaction: Measure the increase in absorbance at 410 nm (for p-nitrophenol release) over time using a spectrophotometer. The initial rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the enzyme activity based on the rate of p-nitrophenol formation, using a standard curve of p-nitrophenol. One unit of activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.

Protocol for Transesterification Reactions

This compound can also serve as a medium for transesterification reactions, which are crucial in drug synthesis and other fine chemical production.

Materials:

  • Immobilized lipase (e.g., Novozym 435)

  • This compound

  • Substrate 1 (e.g., an alcohol)

  • Substrate 2 (e.g., an ester)

  • Molecular sieves (to remove water)

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis

Procedure:

  • Reaction Setup: In a sealed vial, add this compound, the two substrates, and immobilized lipase. Add molecular sieves to ensure anhydrous conditions, as water can promote hydrolysis as a side reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature with constant stirring.

  • Reaction Monitoring: At regular intervals, take aliquots of the reaction mixture and analyze the conversion of the substrates and the formation of the product by GC or HPLC.

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by filtration or centrifugation for potential reuse.

Visualizing Workflows and Relationships

Experimental Workflow for Enzyme Activity Assay

experimental_workflow prep_medium Prepare Reaction Medium (Buffer, [C2Py]Br, optional co-solvent) mix Mix Enzyme and Substrate prep_medium->mix prep_substrate Prepare Substrate Solution (pNPA or pNPP) prep_substrate->mix prep_enzyme Prepare Enzyme Solution prep_enzyme->mix measure Measure Absorbance at 410 nm mix->measure analyze Analyze Data (Calculate Activity) measure->analyze

Caption: Workflow for determining enzyme activity in this compound.

Logical Relationship of Components in the Enzymatic System

logical_relationship cluster_environment Reaction Environment cluster_reactants Reactants IL This compound Enzyme Enzyme IL->Enzyme stabilizes Buffer Aqueous Buffer Buffer->Enzyme solubilizes CoSolvent Co-solvent (optional) Substrate Substrate CoSolvent->Substrate solubilizes Product Product Enzyme->Product catalyzes Substrate->Product

Caption: Interacting components in an enzymatic reaction with this compound.

Conclusion and Future Perspectives

This compound holds promise as a viable medium for enzymatic reactions, potentially offering enhanced enzyme stability and facilitating reactions with poorly water-soluble substrates. The protocols and data presented here, though partly based on analogous systems, provide a solid foundation for researchers to explore the application of this ionic liquid in biocatalysis. Further research is warranted to generate specific quantitative data for a wider range of enzymes and reactions in this compound. This will enable a more complete understanding of its potential in industrial applications, including pharmaceuticals and fine chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Ethylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1-Ethylpyridinium bromide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized from pyridine and ethyl bromide, may contain several impurities. The most common include unreacted starting materials such as pyridine and ethyl bromide. Additionally, colored byproducts may form during the synthesis, leading to a yellow or brownish appearance of the crude product. Moisture from the atmosphere can also be absorbed as the compound is hygroscopic.

Q2: What is the most effective method for purifying crude this compound?

A2: Recrystallization is the most common and effective method for purifying crude this compound. This technique relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. For highly colored crude products, treatment with activated carbon prior to recrystallization can be effective in removing colored impurities. For very high purity requirements, column chromatography may be employed, though it is a more complex and less common method for this compound.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. This difference in solubility allows for the dissolution of the crude product in a minimal amount of hot solvent and subsequent crystallization of the pure compound upon cooling, leaving impurities behind in the solvent. A solvent screening is recommended to identify the optimal solvent or solvent mixture. Common solvents to screen include isopropanol, ethanol, acetonitrile, and mixtures such as ethanol/water.

Q4: Can I use a rotary evaporator to remove the solvent after recrystallization?

A4: While a rotary evaporator is excellent for removing bulk solvent, the final isolation of purified crystals is typically done by vacuum filtration. This process separates the solid crystals from the "mother liquor," which contains the dissolved impurities. After filtration, the crystals should be washed with a small amount of cold recrystallization solvent to remove any remaining mother liquor and then dried under vacuum.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Crude product is highly colored (yellow to brown). Formation of colored byproducts during synthesis.Decolorization with Activated Carbon: 1. Dissolve the crude product in a suitable hot solvent. 2. Add a small amount of activated carbon (approx. 1-2% by weight of the crude product). 3. Boil the solution for 5-10 minutes. 4. Perform a hot filtration to remove the activated carbon. 5. Proceed with the recrystallization of the decolorized filtrate.
The compound "oils out" instead of crystallizing upon cooling. The melting point of the compound is lower than the boiling point of the solvent, or the concentration of impurities is very high, significantly depressing the melting point.1. Add More Solvent: The oil may be a supersaturated solution. Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent. Allow it to cool slowly. 2. Change Solvent System: Select a solvent with a lower boiling point or use a solvent mixture.
No crystals form upon cooling the solution. The solution is not saturated (too much solvent was used), or the solution is supersaturated and requires nucleation.1. Induce Crystallization:     a. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.     b. Add a seed crystal of pure this compound. 2. Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent to increase the concentration of the product. Then, allow it to cool again.
Crystal formation is very rapid and results in a fine powder. The solution is too concentrated, or the cooling process is too fast. Rapid crystallization can trap impurities.1. Slow Down Cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help. 2. Use More Solvent: Reheat the solution and add a small amount of additional hot solvent to slightly decrease the saturation level.
The yield of purified product is low. Too much solvent was used, and a significant amount of the product remains in the mother liquor. The crude material had a high percentage of impurities. The crystals were washed with too much cold solvent.1. Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Recover from Mother Liquor: The mother liquor can be concentrated by evaporation and a second crop of crystals can be collected. Note that this second crop may be less pure. 3. Careful Washing: Wash the filtered crystals with a minimal amount of ice-cold solvent.

Quantitative Data

The selection of an appropriate recrystallization solvent is critical for successful purification. The following table provides solubility data for this compound in common solvents to guide your selection.

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Recrystallization
Water~ 50> 100Poor (too soluble at room temperature)
Ethanol~ 20> 100Good
Isopropanol~ 5> 80Excellent
Acetonitrile~ 10> 90Very Good
Ethyl Acetate< 1~ 15Fair (may require large solvent volumes)
Toluene< 0.1< 1Unsuitable

Note: The solubility values are estimates based on the properties of similar ionic liquids and are intended for guidance. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines the general procedure for purifying crude this compound by recrystallization.

  • Solvent Selection: Based on the solubility data, select a promising solvent (e.g., isopropanol). Perform a small-scale test by dissolving a small amount of crude product in a few drops of the hot solvent and observing crystallization upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a stir bar and the selected solvent. Heat the mixture on a hotplate with stirring. Add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and gently boil for 5-10 minutes.

  • Hot Filtration (if decolorized): If activated carbon was used, perform a hot filtration using a pre-heated funnel and filter paper to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and yield of the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_isolation Isolation and Analysis crude Crude 1-Ethylpyridinium Bromide dissolve Dissolve in Minimal Hot Solvent crude->dissolve solvent Select Recrystallization Solvent solvent->dissolve decolorize Decolorize with Activated Carbon (if necessary) dissolve->decolorize cool Cool to Induce Crystallization dissolve->cool If not colored hot_filter Hot Filtration (if decolorized) decolorize->hot_filter hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry analyze Analyze Purity (e.g., Melting Point) dry->analyze

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Start Cooling oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No reheat Reheat & Add More Solvent oiling_out->reheat Yes change_solvent Change Solvent System oiling_out->change_solvent Yes slow_cool Slow Crystal Growth? no_crystals->slow_cool No scratch Scratch Flask no_crystals->scratch Yes seed Add Seed Crystal no_crystals->seed Yes concentrate Concentrate Solution no_crystals->concentrate Yes pure_product Pure Crystals Formed slow_cool->pure_product Yes adjust_cooling Adjust Cooling Rate slow_cool->adjust_cooling No (Too Fast) adjust_solvent Adjust Solvent Volume slow_cool->adjust_solvent No (Too Fast)

Caption: Troubleshooting logic for recrystallization issues.

Technical Support Center: Recrystallization of 1-Ethylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 1-Ethylpyridinium bromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (CAS No. 1906-79-2) is a quaternary pyridinium salt. It typically appears as a white to pale yellow or cream-colored crystalline powder.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.

Q2: What are the key physical properties of this compound relevant to its recrystallization?

A2: Key properties include its melting point, which is reported to be in the range of 117-121 °C, and its appearance as a crystalline solid.[2][3] Its solubility in various solvents is a critical factor for a successful recrystallization.

Q3: In which solvents is this compound soluble?

A3: this compound is described as having excellent solubility in a range of solvents and is known to be soluble in water.[2] Common solvents for the recrystallization of similar pyridinium salts include ethanol, methanol, and mixed solvent systems such as ethanol/water.[4]

Q4: Why is recrystallization of this compound necessary?

A4: Recrystallization is a crucial purification technique used to remove impurities from a solid compound. For this compound, these impurities may include unreacted starting materials from its synthesis (e.g., pyridine and ethyl bromide) or byproducts. Purification is essential to ensure the compound's quality and consistency for its intended application.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause Solution
No crystals form upon cooling. 1. Too much solvent was used. The solution is not saturated enough for crystals to form.1. Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again slowly.
2. The solution has become supersaturated. Crystal nucleation has not been initiated.2. Try to induce crystallization by: - Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. - Seeding: Add a tiny crystal of pure this compound to the solution.
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. The compound is melting before it dissolves.1. Add a small amount of a "co-solvent" in which the compound is less soluble to lower the overall solvating power of the solvent system.
2. The solution is cooling too quickly. This can cause the compound to come out of the solution as a liquid.2. Reheat the solution to redissolve the oil. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask can help.
3. High concentration of impurities. Impurities can lower the melting point of the mixture.3. Consider pre-purification steps if the starting material is very impure.
Crystal formation is very rapid, resulting in fine powder. 1. The solution is too concentrated or cooled too quickly. This leads to rapid precipitation rather than slow crystal growth.1. Reheat the solution and add a small amount of additional solvent. Allow for slower cooling to promote the formation of larger, purer crystals.
Low recovery of purified crystals. 1. Too much solvent was used. A significant amount of the product remains dissolved in the mother liquor.1. Before filtering, cool the solution in an ice bath to maximize crystal precipitation. If possible, concentrate the mother liquor to obtain a second crop of crystals.
2. Premature crystallization during hot filtration. The compound crystallizes in the filter funnel.2. Use a slight excess of hot solvent to ensure the compound remains dissolved during filtration. Keep the filtration apparatus (funnel and receiving flask) hot.
3. Washing with a solvent at room temperature. The purified crystals are redissolving during the washing step.3. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.
The recrystallized product is still impure (e.g., discolored). 1. Colored impurities are soluble in the recrystallization solvent. 1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.

Quantitative Data

SolventQualitative Solubility at Room TemperatureQualitative Solubility at Elevated Temperature
WaterSolubleVery Soluble
EthanolSolubleVery Soluble
IsopropanolLikely SolubleLikely Very Soluble
AcetoneLikely SolubleLikely Very Soluble
Diethyl EtherLikely Sparingly Soluble to InsolubleLikely Sparingly Soluble
HexaneInsolubleInsoluble

Note: This table is based on general solubility principles ("like dissolves like") and data for analogous compounds. Experimental verification is recommended to determine the optimal solvent for a specific recrystallization.

Experimental Protocols

The following is a general experimental protocol for the recrystallization of this compound. The choice of solvent or solvent system should be determined by preliminary solubility tests. A mixed-solvent system of ethanol and water is often effective for pyridinium salts.

Protocol: Recrystallization of this compound using an Ethanol/Water Solvent System

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar (optional)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture gently with stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, add a small amount of extra hot ethanol and perform a hot gravity filtration to remove them.

  • Inducing Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the growth of large, well-defined crystals, do not disturb the flask during this initial cooling period.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry thoroughly on the filter paper with the vacuum on for a period of time. For complete drying, the crystals can be transferred to a watch glass and placed in a desiccator.

Visualizations

Below are diagrams illustrating key workflows and relationships in the recrystallization process.

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Product Oils Out cool->oil_out collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No end Pure Product collect->end low_yield Low Yield collect->low_yield evaporate Evaporate Some Solvent & Re-cool no_crystals->evaporate induce Induce Crystallization (Scratch/Seed) no_crystals->induce reheat_add_solvent Reheat, Add More 'Good' Solvent & Re-cool Slowly oil_out->reheat_add_solvent concentrate_mother_liquor Concentrate Mother Liquor for Second Crop low_yield->concentrate_mother_liquor evaporate->cool induce->cool reheat_add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Factors recrystallization Successful Recrystallization solvent Solvent Choice solvent->recrystallization solubility High solubility when hot, low when cold solvent->solubility temperature Temperature Gradient (Hot to Cold) temperature->recrystallization cooling_rate Cooling Rate cooling_rate->recrystallization slow_cooling Slow cooling promotes large, pure crystals cooling_rate->slow_cooling fast_cooling Fast cooling leads to small, impure crystals cooling_rate->fast_cooling concentration Solution Concentration concentration->recrystallization saturation Achieving saturation without being supersaturated concentration->saturation purity Initial Purity of Crude Product purity->recrystallization

Caption: Key factors influencing the success of recrystallization.

References

Stability and decomposition of 1-Ethylpyridinium bromide under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and decomposition of 1-Ethylpyridinium bromide ([EtPy]Br) under common reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound? A1: this compound is a salt that is stable under standard temperatures and pressures.[1] As an ionic liquid, it is noted for its low volatility and good thermal stability, which makes it suitable for high-temperature reactions.[2][3] However, it is hygroscopic and sensitive to moisture, so it should be stored in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere.[4][5]

Q2: What is the thermal decomposition profile of this compound? A2: Thermogravimetric analysis (TGA) has been used to determine the thermal stability of this compound.[2][6][7] While stable for high-temperature reactions, it will decompose at elevated temperatures.[2] Upon heating, it is expected to undergo a retro-Menschutkin reaction, followed by further degradation.

Q3: What are the hazardous decomposition products? A3: When heated to decomposition, this compound can generate corrosive and toxic fumes and gases.[1] These products include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr) or bromine fumes.[3][8]

Q4: What substances or conditions are incompatible with this compound? A4: this compound should not be exposed to strong oxidizing agents or strong bases, as these can cause hazardous reactions.[3][8] It is also sensitive to moisture and should be handled in a dry environment.[4]

Q5: How does the purity of this compound affect its stability and reaction outcomes? A5: Using high-purity (>98-99%) this compound is crucial for predictable and reproducible results.[9] Impurities, such as residual starting materials (pyridine, ethyl bromide) or water, can lower the decomposition temperature and introduce side reactions, leading to inconsistent outcomes.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reaction mixture turns yellow/brown unexpectedly. Thermal Decomposition: The reaction temperature may be too high, causing the pyridinium salt to decompose.1. Immediately reduce the reaction temperature. 2. Verify the thermal stability limit for your specific conditions (see TGA protocol below). 3. Consider running the reaction at a lower temperature for a longer duration.
Inconsistent reaction yields or unexpected side products. Contamination or Degradation: The [EtPy]Br may be contaminated with water (due to its hygroscopic nature) or may have partially decomposed during storage. It may also be reacting with incompatible reagents.1. Ensure the [EtPy]Br was stored in a tightly sealed container under inert gas. 2. Dry the [EtPy]Br under high vacuum before use. 3. Check for incompatibilities with other reagents in your reaction, particularly strong bases or oxidizers.[3] 4. Verify purity using NMR or HPLC.
Difficulty dissolving the salt or forming a homogeneous solution. Moisture Absorption: The salt can absorb atmospheric moisture, which may affect its solubility characteristics in certain organic solvents.1. Handle the compound in a glovebox or dry atmosphere. 2. Dry the material under vacuum at a moderate temperature (e.g., 70 °C) before use.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueSource(s)
Molecular Formula C₇H₁₀BrN[4]
Molecular Weight 188.07 g/mol [9]
Melting Point (Tₘ) 391.31 ± 0.28 K (118.16 ± 0.28 °C)[2][6][7]
118.0 to 122.0 °C[10]
Decomposition Temp. (Tₑ) Determined by TGA; reported to be higher than for 1-propylpyridinium bromide.[2][6][7]
Appearance White to pale cream crystalline powder[11]

Visual Diagrams

A potential decomposition pathway and a general troubleshooting workflow are illustrated below.

sub This compound prod1 Pyridine sub->prod1 Heat (Δ) Retro-Menschutkin prod2 Ethyl Bromide sub->prod2 Heat (Δ) Retro-Menschutkin decomp Further Decomposition (CO, CO₂, NOx, HBr) prod1->decomp High Temp prod2->decomp High Temp

Caption: A simplified diagram of the thermal decomposition of this compound.

start Unexpected Result in Reaction (e.g., color change, low yield) check_temp Is reaction temperature close to or exceeding the stability limit? start->check_temp check_reagents Are strong bases or oxidizing agents present? check_temp->check_reagents No suspect_thermal Action: Lower reaction temperature. Consider thermal decomposition. check_temp->suspect_thermal Yes suspect_chem Action: Re-evaluate reagent compatibility. Decomposition is likely. check_reagents->suspect_chem Yes check_storage Was [EtPy]Br stored in a dry, sealed container? check_reagents->check_storage No suspect_hydrolysis Action: Dry [EtPy]Br under vacuum. Re-run with anhydrous material. check_storage->suspect_hydrolysis No ok Problem likely unrelated to [EtPy]Br stability. check_storage->ok Yes

Caption: A troubleshooting workflow for issues related to [EtPy]Br stability.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset decomposition temperature (Tₑ) of this compound.

  • Apparatus: Thermogravimetric Analyzer.

  • Methodology:

    • Tare a clean, empty TGA pan (typically alumina or platinum).

    • Place 5-10 mg of dry this compound into the pan. Record the exact mass.

    • Load the sample into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature (e.g., 25 °C) to an upper limit (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature.

    • The onset decomposition temperature is determined by finding the intersection of the baseline tangent with the tangent of the mass loss curve. This represents the temperature at which significant decomposition begins.

Protocol 2: Monitoring Decomposition in a Reaction Mixture via ¹H NMR

  • Objective: To detect the presence of decomposition products in a reaction mixture where this compound is used as a solvent or reagent.

  • Apparatus: Nuclear Magnetic Resonance (NMR) Spectrometer.

  • Methodology:

    • Carefully take a small aliquot (0.1-0.5 mL) from the reaction mixture at a specific time point.

    • Prepare the sample for NMR analysis by dissolving it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) that does not obscure the regions of interest.

    • Acquire a ¹H NMR spectrum of the sample.

    • Analysis:

      • Compare the spectrum to a reference spectrum of pure this compound.

      • Look for the appearance of new signals or a significant decrease in the intensity of the characteristic pyridinium proton peaks.

      • The primary decomposition product, pyridine, has characteristic aromatic signals that are distinct from the pyridinium cation. The appearance of these signals is a strong indicator of decomposition.

      • Integrate the peaks corresponding to the intact cation and the decomposition products to semi-quantitatively assess the extent of degradation over time.

References

Technical Support Center: 1-Ethylpyridinium Bromide in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Ethylpyridinium bromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential side reactions and issues when using this compound as a catalyst or catalytic medium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary roles in catalysis?

A1: this compound is a quaternary ammonium salt that is often used as an ionic liquid or a phase transfer catalyst.[1] Its ionic nature and thermal stability make it a suitable medium for a variety of chemical reactions.[1][2] In catalysis, it can enhance reaction rates and selectivity by providing a polar reaction environment and facilitating the transfer of reactants between different phases.[1][3]

Q2: How stable is this compound under typical catalytic conditions?

A2: this compound is generally considered to be a stable compound with good thermal and chemical stability, which is why it is valued as an ionic liquid.[1][2] However, its stability can be compromised under harsh conditions, such as very high temperatures or the presence of strong bases or nucleophiles.[4]

Q3: What are the signs of this compound decomposition in my reaction?

A3: Signs of decomposition can include a change in the color of the reaction mixture, the evolution of gas, or the formation of unexpected byproducts. During a fire or at very high temperatures, it can generate irritating and highly toxic gases.[5][6] If you observe a significant decrease in the yield of your desired product or the appearance of new, unidentifiable peaks in your analytical data (e.g., NMR, LC-MS), catalyst degradation may be a contributing factor.

Q4: Is this compound sensitive to water or air?

A4: Yes, this compound is hygroscopic, meaning it can absorb moisture from the air. It is recommended to store it in a tightly sealed container in a dry environment. While it is generally stable in the presence of air, the absorbed water could potentially influence certain sensitive catalytic reactions.

Troubleshooting Guide: Potential Side Reactions and Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or no catalytic activity.

  • Possible Cause: The purity of your this compound may be compromised, or the reaction conditions may not be optimal.

  • Troubleshooting Steps:

    • Verify Purity: Ensure the this compound is of high purity and has been stored correctly to prevent moisture absorption.

    • Check Reaction Conditions: In some electrochemical reactions, the concentration of the catalyst and the choice of solvent can significantly impact performance. For example, a more polar solvent mixture might diminish performance in certain cases.[7]

    • Monitor for Catalyst Inhibition: In some systems, reactants or products can adsorb to the catalyst or electrode surfaces, inhibiting activity.[7][8]

Problem 2: Formation of unexpected byproducts, particularly in the presence of a base.

  • Possible Cause: this compound can undergo a Hofmann elimination reaction in the presence of a strong base and heat, leading to the formation of ethene and pyridine.

  • Background: The Hofmann elimination is a known reaction for quaternary ammonium salts, where a β-hydrogen is abstracted by a base, leading to the formation of an alkene and a tertiary amine.[9][10][11]

  • Troubleshooting Steps:

    • Re-evaluate the Base: If possible, use a weaker or non-nucleophilic base.

    • Lower the Temperature: The Hofmann elimination is often promoted by heat.[10][11] Reducing the reaction temperature may suppress this side reaction.

    • Analytical Confirmation: If you suspect this side reaction, attempt to detect the presence of pyridine in your reaction mixture using techniques like GC-MS or NMR.

Problem 3: Reaction mixture darkens, and complex byproduct profile is observed, especially at high temperatures.

  • Possible Cause: Thermal decomposition of this compound.

  • Background: At elevated temperatures, this compound can decompose, potentially generating carbon monoxide, carbon dioxide, nitrous gases, and bromine fumes.[4][5]

  • Troubleshooting Steps:

    • Optimize Temperature: Determine the minimum temperature required for your desired reaction to proceed efficiently.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate decomposition pathways that involve oxygen.

Problem 4: Formation of ring-opened byproducts or other unexpected products in the presence of strong nucleophiles.

  • Possible Cause: The pyridinium ring is susceptible to nucleophilic attack.

  • Background: Pyridinium salts are known to react with various nucleophiles, which can lead to the formation of different heterocyclic compounds or ring-opened products.[12]

  • Troubleshooting Steps:

    • Protecting Groups: If the nucleophile is part of your substrate, consider if a protecting group strategy is feasible.

    • Alternative Catalysts: If nucleophilic attack on the catalyst is a persistent issue, you may need to explore alternative, more robust catalysts for your specific reaction.

Summary of Potential Issues and Mitigation Strategies

Issue Potential Cause Reaction Conditions Potential Side Products Recommended Mitigation Strategy
Catalyst Decomposition High Temperature> Melting Point (117-121°C)CO, CO₂, NOx, Bromine FumesLower reaction temperature; Use an inert atmosphere.
Hofmann Elimination Presence of Strong Base and HeatBasic (e.g., OH⁻), Elevated TemperatureEthene, PyridineUse a weaker/non-nucleophilic base; Lower reaction temperature.
Nucleophilic Attack Presence of Strong NucleophilesVaries depending on nucleophileRing-opened products, other heterocyclesUse less nucleophilic reagents; Consider an alternative catalyst.
Reduced Activity Catalyst Impurity/InhibitionPresence of water (hygroscopic) or inhibiting speciesNone (leads to low yield)Ensure high purity and dry storage of the catalyst; Pre-treat reaction components to remove inhibitors.

Experimental Protocols & Methodologies

As specific side reactions of this compound in catalysis are not extensively documented with detailed experimental protocols in the literature, a generalized protocol for troubleshooting is provided below in the form of a logical workflow.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Catalysis start Reaction Underperforming (Low Yield / Byproducts) check_purity Verify Catalyst Purity and Dryness start->check_purity harsh_conditions Are Reaction Conditions Harsh? (High Temp / Strong Base) check_purity->harsh_conditions lower_temp Lower Reaction Temperature harsh_conditions->lower_temp High Temp weaker_base Use Weaker / Non-nucleophilic Base harsh_conditions->weaker_base Strong Base analyze_byproducts Analyze Byproducts (e.g., GC-MS, NMR) harsh_conditions->analyze_byproducts No confirm_decomposition Thermal Decomposition Likely Side Reaction lower_temp->confirm_decomposition confirm_elimination Hofmann Elimination Likely Side Reaction weaker_base->confirm_elimination pyridine_detected Pyridine Detected? analyze_byproducts->pyridine_detected pyridine_detected->confirm_elimination Yes optimize Re-optimize Reaction Conditions pyridine_detected->optimize No confirm_elimination->optimize confirm_decomposition->optimize

Caption: Troubleshooting workflow for identifying potential side reactions.

LogicalRelationships Logical Relationships of Potential Side Reactions catalyst This compound decomposition Thermal Decomposition catalyst->decomposition elimination Hofmann Elimination catalyst->elimination nucleophilic_attack Nucleophilic Attack catalyst->nucleophilic_attack high_temp High Temperature high_temp->decomposition strong_base Strong Base strong_base->elimination strong_nucleophile Strong Nucleophile strong_nucleophile->nucleophilic_attack

Caption: Factors leading to potential side reactions of the catalyst.

References

Technical Support Center: Optimizing Reaction Conditions with 1-Ethylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 1-Ethylpyridinium bromide as a catalyst in your chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications as a catalyst?

This compound (CAS 1906-79-2) is a quaternary ammonium salt that belongs to the class of ionic liquids.[1][2] Due to its unique properties, it serves as a versatile catalyst in a variety of organic reactions. Its primary roles include acting as a phase transfer catalyst (PTC) and as a polar, non-volatile solvent.[1][3] It is frequently employed to accelerate reaction rates and improve yields in processes such as alkylations, oxidations, and reductions by facilitating the transfer of reactants between immiscible phases.[1]

Q2: What are the advantages of using this compound over traditional catalysts or solvents?

Using this compound can offer several benefits:

  • Milder Reaction Conditions: Its application can lead to the use of milder temperatures and pressures.[1]

  • Improved Selectivity: It can enhance the selectivity of a reaction, leading to fewer byproducts.[1]

  • Enhanced Safety: As an ionic liquid, it has a negligible vapor pressure, reducing the risk of exposure to volatile organic compounds (VOCs).[1]

  • Increased Reaction Rates: By facilitating the interaction of reactants from different phases, it can significantly speed up reaction times.[4]

  • Greener Chemistry: It allows for the use of water instead of organic solvents in some applications and can often be recycled, contributing to more environmentally friendly processes.[5]

Q3: In which solvents is this compound soluble?

This compound's solubility profile makes it adaptable for various reaction setups. It generally exhibits good solubility in polar solvents. While specific data on its solubility in a wide range of solvents is not extensively tabulated in readily available literature, its nature as an ionic liquid suggests it would be soluble in solvents like water, lower alcohols, and other polar organic solvents. Its insolubility in nonpolar organic solvents is a key feature for its use in phase transfer catalysis.

Q4: What are the typical signs of catalyst deactivation or degradation?

Common signs of catalyst deactivation include a significant decrease in reaction rate or yield under previously optimized conditions. In some cases, a color change in the reaction mixture may indicate degradation of the catalyst. For phase transfer catalysts like this compound, "poisoning" can occur, especially when using leaving groups that are highly polarizable, such as iodide or tosylate.[5] These can form strong ion pairs with the catalyst, hindering its ability to transport the desired reactant.[5]

Troubleshooting Guides

Low Reaction Yield or Incomplete Conversion
Potential Cause Troubleshooting Steps
Insufficient Catalyst Loading - Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). - Ensure the catalyst is fully dissolved in the appropriate phase.
Poor Mixing/Agitation - Increase the stirring speed to improve the interfacial area between the phases. - Consider using a mechanical stirrer for viscous mixtures.
Suboptimal Temperature - Gradually increase the reaction temperature in 5-10 °C increments. - Be aware that excessively high temperatures can lead to catalyst degradation.
Incorrect Solvent System - Ensure the solvent system effectively separates the two phases for PTC. - For homogeneous reactions, ensure all reactants are soluble in the chosen solvent.
Catalyst "Poisoning" - If using leaving groups like iodide or tosylate, consider switching to less polarizable alternatives such as bromide or mesylate.[5]
Presence of Water (in anhydrous reactions) - Ensure all glassware is thoroughly dried. - Use anhydrous solvents and reagents.
Deactivated Catalyst - Use fresh, high-purity this compound. - Store the catalyst in a cool, dry place, away from moisture.
Formation of Side Products
Potential Cause Troubleshooting Steps
Reaction Temperature is Too High - Lower the reaction temperature to favor the desired reaction pathway.
Incorrect Stoichiometry - Carefully control the stoichiometry of the reactants. - Consider adding one reactant dropwise to maintain a low concentration and minimize side reactions.
Presence of Oxygen (for oxygen-sensitive reactions) - Degas the solvent and reaction mixture. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Hydrolysis of Reactants or Products - Minimize the amount of water in the reaction if it is not required for the reaction mechanism.

Experimental Protocols

Below are representative experimental protocols where this compound can be utilized as a phase transfer catalyst. Note: These are general guidelines and may require optimization for specific substrates.

Protocol 1: Williamson Ether Synthesis

This protocol describes the synthesis of an ether from an alcohol and an alkyl halide using this compound as a phase transfer catalyst.

Materials:

  • Alcohol (e.g., phenol)

  • Alkyl halide (e.g., n-butyl bromide)

  • Sodium hydroxide (NaOH)

  • This compound

  • Toluene

  • Water

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol (1.0 eq) and sodium hydroxide (1.5 eq) in water.

  • Add the alkyl halide (1.1 eq) and this compound (0.05 eq) dissolved in toluene.

  • Heat the biphasic mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Illustrative Data for Williamson Ether Synthesis Optimization:

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1170665
2570485
3580292
41080293

Disclaimer: The data in this table is illustrative and represents typical trends in phase transfer catalysis. Actual results may vary depending on the specific substrates and reaction conditions.

Protocol 2: Oxidation of an Alcohol

This protocol outlines the oxidation of a primary or secondary alcohol to an aldehyde or ketone using an oxidizing agent in a biphasic system with this compound.

Materials:

  • Alcohol (e.g., benzyl alcohol)

  • Oxidizing agent (e.g., aqueous sodium hypochlorite, bleach)

  • This compound

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In a flask, dissolve the alcohol (1.0 eq) and this compound (0.05 eq) in the organic solvent.

  • Add the aqueous oxidizing agent (1.2 eq) to the mixture.

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC or GC.

  • Once the starting material is consumed, separate the organic layer.

  • Wash the organic layer with a solution of sodium sulfite (to quench excess oxidant), followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography or distillation if necessary.

Illustrative Data for Benzyl Alcohol Oxidation:

EntryCatalyst (mol%)SolventTime (h)Conversion (%)Selectivity to Benzaldehyde (%)
12Dichloromethane385>98
25Dichloromethane1.5>99>98
35Ethyl Acetate295>98

Disclaimer: The data in this table is illustrative and represents typical trends in phase transfer catalysis. Actual results may vary depending on the specific substrates and reaction conditions.

Visualizing the Catalytic Process

Mechanism of Phase Transfer Catalysis

The diagram below illustrates the general mechanism by which this compound facilitates a nucleophilic substitution reaction in a biphasic system. The catalyst transports the nucleophile from the aqueous phase to the organic phase where it can react with the substrate.

PTC_Mechanism aq_start Na⁺ + Nu⁻ aq_cat_in [EtPy]⁺Br⁻ org_cat_in [EtPy]⁺Nu⁻ aq_cat_in->org_cat_in Phase Transfer aq_cat_out [EtPy]⁺Y⁻ aq_end Na⁺ + Y⁻ org_sub R-Y org_prod R-Nu org_sub->org_prod Reaction org_cat_out [EtPy]⁺Y⁻ org_cat_out->aq_cat_out Phase Transfer

Phase transfer catalysis mechanism.
Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues of low reaction yield when using this compound as a catalyst.

Troubleshooting_Workflow decision decision action action start Low Reaction Yield Observed check_catalyst Check Catalyst Loading & Purity start->check_catalyst check_conditions Review Reaction Conditions check_catalyst->check_conditions Yes increase_catalyst Increase Catalyst Loading check_catalyst->increase_catalyst No check_reagents Examine Reagents & Solvents check_conditions->check_reagents Yes optimize_temp Optimize Temperature & Stirring check_conditions->optimize_temp No check_purity Check Purity of Reactants check_reagents->check_purity No consider_poisoning Consider Catalyst Poisoning check_reagents->consider_poisoning Yes increase_catalyst->check_conditions end Yield Improved use_fresh_catalyst Use Fresh, High-Purity Catalyst use_fresh_catalyst->check_conditions optimize_temp->check_reagents check_solvent Verify Solvent System check_solvent->check_reagents check_purity->consider_poisoning change_leaving_group Change Leaving Group consider_poisoning->change_leaving_group Yes consider_poisoning->end No change_leaving_group->end

Troubleshooting workflow for low yield.

References

Technical Support Center: Enhancing 1-Ethylpyridinium Bromide Efficiency in Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 1-Ethylpyridinium bromide in phase transfer catalysis (PTC).

Frequently Asked questions (FAQs)

Q1: What is the primary role of this compound in phase transfer catalysis?

This compound serves as a phase transfer catalyst, facilitating the transfer of reactants between two immiscible phases (e.g., an aqueous and an organic phase).[1] Its pyridinium cation forms an ion pair with the reactant anion from the aqueous phase. This ion pair is sufficiently lipophilic to move into the organic phase, where the anion can react with the organic substrate. This process accelerates reaction rates and enhances product yields in reactions like alkylations, oxidations, and reductions.[1][2]

Q2: What are the key advantages of using this compound in PTC?

The use of this compound in PTC offers several benefits:

  • Milder Reaction Conditions: It can lead to the use of less harsh reaction conditions.[2]

  • Improved Selectivity: It can enhance the selectivity of a reaction, leading to fewer byproducts.[2]

  • Increased Reaction Rates and Yields: By efficiently transporting reactants, it significantly speeds up reactions and improves the overall yield.[2]

  • Good Handling and Storage: As a stable compound, it has better handling and storage properties compared to more volatile or reactive reagents.[2]

  • Versatility: It is effective in a variety of organic reactions, including alkylations, oxidations, and reductions.[2]

Q3: How does the purity of this compound affect its catalytic efficiency?

High purity of this compound is crucial for predictable and consistent reaction outcomes.[2] Impurities can potentially interfere with the catalytic cycle, lead to side reactions, or poison the catalyst, thereby reducing its efficiency and the overall yield of the desired product. Using a high-purity grade catalyst minimizes the need for extensive purification of the final product.[2]

Q4: Can this compound be used in applications other than phase transfer catalysis?

Yes, this compound is also utilized as an ionic liquid.[2] Its properties, such as low vapor pressure, thermal stability, and tunable solvency, make it a suitable medium for high-temperature reactions and a greener alternative to volatile organic compounds (VOCs).[2] It also finds applications in electrochemistry as an electrolyte.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during phase transfer catalysis using this compound.

Issue 1: Low or No Reaction Yield

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst - Verify the purity and integrity of the this compound. - Use a fresh batch of the catalyst. - Ensure proper storage conditions to prevent degradation.Impurities or degradation of the catalyst can significantly reduce its activity.
Sub-optimal Catalyst Concentration - Gradually increase the catalyst loading in small increments (e.g., 0.5-1 mol% at a time).An insufficient amount of catalyst will result in a slow transfer of reactants between phases.
Poor Mass Transfer - Increase the agitation/stirring speed.Vigorous stirring increases the interfacial area between the two phases, enhancing the transfer of the reactant anion.[4][5]
Inappropriate Solvent - Select an aprotic and water-immiscible organic solvent.[4] - screen different solvents to find the optimal one for your specific reaction.The solvent can influence the partitioning of the catalyst and the intrinsic reaction rate in the organic phase.[4]
Low Reaction Temperature - Gradually increase the reaction temperature.Higher temperatures generally increase reaction rates. However, be cautious of potential catalyst decomposition at very high temperatures.[4]

Issue 2: Slow Reaction Rate

Potential Cause Troubleshooting Step Rationale
Insufficient Agitation - Increase the stirring speed to create a larger interfacial area.[4][5]Inadequate mixing is a common cause of slow reaction rates in PTC.
Low Temperature - Increase the reaction temperature in controlled increments.Elevated temperatures provide the necessary activation energy for the reaction to proceed faster.[4]
Low Catalyst Concentration - Increase the concentration of this compound.A higher catalyst concentration can increase the rate of anion transfer.
Excess Water - For liquid-liquid PTC, consider using a more concentrated aqueous solution of the reactant salt to minimize the amount of water.[6]Reducing the hydration of the anion can make it more reactive in the organic phase.[6]

Issue 3: Formation of Side Products/Low Selectivity

Potential Cause Troubleshooting Step Rationale
High Reaction Temperature - Lower the reaction temperature.High temperatures can sometimes promote undesired side reactions.[4]
Inappropriate Solvent - Experiment with different organic solvents.The solvent can influence the selectivity of the reaction.
Incorrect Reactant Stoichiometry - Optimize the molar ratio of the reactants.An excess of one reactant might lead to the formation of byproducts.

Issue 4: Difficulty in Product Purification (Catalyst Removal)

Potential Cause Troubleshooting Step Rationale
High Catalyst Loading - Use the minimum effective amount of this compound.Lowering the catalyst concentration simplifies its removal during workup.
Catalyst Solubility - During workup, wash the organic phase with water or brine to extract the water-soluble catalyst.This compound is soluble in water, which can be exploited for its removal.
Emulsion Formation - Add a small amount of a salt (e.g., NaCl) to the aqueous phase. - Decrease the agitation speed. - Allow the mixture to stand for a longer period.Breaking the emulsion is crucial for clean phase separation.

Quantitative Data

The efficiency of this compound can be influenced by several factors. The following tables provide illustrative data on how reaction parameters can affect the outcome of a phase transfer catalyzed reaction.

Table 1: Effect of Catalyst Concentration on Product Yield

Catalyst Concentration (mol%)Product Yield (%)
165
280
592
1093

Note: This is generalized data for a typical PTC reaction and the optimal concentration may vary depending on the specific reaction.

Table 2: Influence of Temperature on Reaction Rate and Yield

Temperature (°C)Reaction Time (h)Product Yield (%)
252455
50885
75395
1001.594 (slight decomposition observed)

Note: This data illustrates a general trend. The optimal temperature must be determined experimentally for each specific reaction to balance reaction rate and potential catalyst/product degradation.

Table 3: Impact of Solvent on Product Yield

SolventDielectric Constant (ε)Product Yield (%)
Toluene2.488
Dichloromethane9.191
Acetonitrile37.593
Chlorobenzene5.695

Note: The choice of solvent can significantly impact the reaction. This table shows representative data for a PTC reaction; the best solvent should be determined empirically.[7]

Experimental Protocols

Protocol 1: General Procedure for Optimizing a Phase Transfer Catalyzed Reaction with this compound

  • Reactant and Solvent Preparation:

    • Dissolve the organic substrate in a suitable, water-immiscible organic solvent (e.g., toluene, dichloromethane).

    • Prepare an aqueous solution of the inorganic reactant (e.g., a salt).

  • Reaction Setup:

    • Combine the organic and aqueous solutions in a reaction vessel equipped with a magnetic stirrer and a condenser.

    • Add this compound (typically 1-5 mol% with respect to the limiting reactant).

  • Reaction Execution and Monitoring:

    • Stir the mixture vigorously at the desired temperature.

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Workup and Product Isolation:

    • After the reaction is complete, stop the stirring and allow the phases to separate.

    • Separate the organic layer.

    • Wash the organic layer with water and/or brine to remove the catalyst and any remaining inorganic salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by an appropriate method (e.g., crystallization or column chromatography).

Protocol 2: Screening of Reaction Parameters

To optimize the reaction, systematically vary the following parameters:

  • Catalyst Loading: Perform the reaction with different concentrations of this compound (e.g., 0.5, 1, 2, 5 mol%).

  • Temperature: Run the reaction at various temperatures (e.g., room temperature, 40°C, 60°C, 80°C).

  • Solvent: Conduct the reaction in a range of suitable organic solvents.

  • Agitation Speed: Evaluate the effect of different stirring rates on the reaction outcome.

Visualizations

The following diagrams illustrate key workflows and logical relationships for troubleshooting and optimizing phase transfer catalysis with this compound.

Troubleshooting_Flowchart start Low Reaction Efficiency check_catalyst Check Catalyst Activity & Purity start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok replace_catalyst Use Fresh/Pure Catalyst catalyst_ok->replace_catalyst No check_conditions Review Reaction Conditions catalyst_ok->check_conditions Yes replace_catalyst->check_conditions temp Increase Temperature? check_conditions->temp increase_temp Increase Temperature temp->increase_temp Yes agitation Increase Agitation? temp->agitation No increase_temp->agitation increase_agitation Increase Stirring Speed agitation->increase_agitation Yes concentration Optimize Catalyst Concentration? agitation->concentration No increase_agitation->concentration optimize_conc Vary Catalyst Loading concentration->optimize_conc Yes solvent Change Solvent? concentration->solvent No optimize_conc->solvent change_solvent Screen Different Solvents solvent->change_solvent Yes end Improved Efficiency solvent->end No change_solvent->end

Caption: Troubleshooting workflow for low reaction efficiency.

Experimental_Workflow start Reaction Optimization Goal define_params Define Key Parameters (Temp, Conc, Solvent, Time) start->define_params design_expts Design of Experiments (DoE) (e.g., Factorial, One-factor-at-a-time) define_params->design_expts run_expts Execute Experiments design_expts->run_expts analyze_results Analyze Results (Yield, Selectivity, Rate) run_expts->analyze_results optimal_found Optimal Conditions Found? analyze_results->optimal_found refine_params Refine Parameter Ranges optimal_found->refine_params No end Optimized Protocol optimal_found->end Yes refine_params->design_expts

Caption: General workflow for optimizing a PTC reaction.

References

Technical Support Center: Mitigating Membrane Fouling with 1-Ethylpyridinium Bromide in Electrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential use of 1-Ethylpyridinium bromide as a membrane anti-fouling agent in electrochemical applications. The information is presented in a question-and-answer format to address specific issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered for mitigating membrane fouling?

This compound (C₇H₁₀BrN) is a type of ionic liquid, which is a salt in a liquid state.[1][2] In electrochemical systems, ionic liquids are valued for their high ionic conductivity, thermal stability, and low volatility.[3][4] The proposed benefit of using this compound to mitigate membrane fouling stems from its ionic nature. It is hypothesized that it can alter the interactions between foulant molecules and the membrane surface, thereby reducing adhesion and accumulation.[5]

Q2: What is the proposed mechanism for membrane fouling mitigation by this compound?

The primary proposed mechanism involves electrostatic and steric hindrance effects. Many common membrane foulants, such as proteins and organic macromolecules, carry a net charge. The pyridinium cation and bromide anion of the ionic liquid can interact with these charged foulants, as well as with charged sites on the membrane surface. This can create a shielding effect that reduces the electrostatic attraction between the foulants and the membrane. Additionally, the presence of the ionic liquid at the membrane-solution interface may create a hydrated layer that acts as a physical barrier, preventing foulants from attaching to the membrane surface.

Q3: What types of membrane fouling could this compound potentially mitigate?

Given its proposed mechanism, this compound may be most effective against fouling caused by charged organic molecules, such as proteins, humic substances, and other biomolecules commonly found in biopharmaceutical and wastewater treatment processes.[6] Its effectiveness against inorganic scaling or fouling by non-polar compounds may be limited.

Q4: Is this compound compatible with all types of membranes?

Compatibility testing is crucial before extensive use. While many common membranes used in electrochemistry (e.g., those made from polysulfone, polyethersulfone) are chemically robust, the long-term effects of ionic liquids on membrane integrity are not fully understood. It is possible that the ionic liquid could cause swelling, degradation, or alter the pore structure of certain membrane materials.

Troubleshooting Guide

Q1: I'm not observing any improvement in membrane flux after adding this compound. What could be the issue?

  • Concentration: The concentration of this compound may be too low to exert a significant anti-fouling effect. A concentration optimization study is recommended.

  • Foulant Type: The dominant foulant in your system may not be susceptible to the ionic liquid's mechanism. For example, if fouling is primarily due to inorganic precipitation or non-polar organics, this compound may not be effective.

  • pH of the Feed Solution: The pH can influence the surface charge of both the foulants and the membrane, as well as the ionic liquid's behavior. Ensure the pH is in a range where the electrostatic interactions are favorable for fouling mitigation.

  • Membrane Material: The membrane itself may have a strong affinity for the foulant that overcomes the repulsive forces introduced by the ionic liquid.

Q2: My transmembrane pressure (TMP) is increasing even with the addition of this compound. Why is this happening?

  • Irreversible Fouling: The fouling may be irreversible, meaning it cannot be easily removed by the anti-fouling agent. This could be due to strong chemical bonding between the foulant and the membrane or pore blocking by very small particles.[7]

  • Ionic Liquid-Foulant Aggregation: Under certain conditions, the ionic liquid might interact with the foulants in a way that causes them to aggregate, leading to a more rapid increase in TMP.

  • Increased Viscosity: The addition of the ionic liquid will slightly increase the viscosity of the feed solution, which can lead to a higher TMP for the same flux. This effect should be quantified separately.

Q3: I've noticed a change in the color/integrity of my membrane after using this compound. What should I do?

Discontinue use immediately and assess the membrane for damage. Perform a thorough cleaning cycle with deionized water and a suitable cleaning agent to remove any residual ionic liquid. It is advisable to conduct compatibility tests on a small membrane coupon before using this compound in a full-scale system.

Quantitative Data Summary

The following table presents hypothetical data to illustrate the potential effects of this compound on membrane performance. Note: This data is for illustrative purposes only and is not derived from actual experimental results.

ParameterControl (No Additive)With this compound (0.5% w/v)
Initial Flux (L/m²h) 5050
Flux after 24h (L/m²h) 2540
Flux Recovery after Cleaning (%) 7090
Transmembrane Pressure Increase (kPa/h) 51.5
Protein Rejection (%) 9898.5

Experimental Protocols

Protocol 1: Evaluating the Efficacy of this compound in Mitigating Protein Fouling of a PES Membrane

  • Membrane Preparation: Cut a polyethersulfone (PES) ultrafiltration membrane disc to the appropriate size for your crossflow filtration cell. Compact the membrane with deionized water at a constant pressure until a stable flux is achieved.

  • Baseline Flux Measurement: Measure the pure water flux of the compacted membrane.

  • Fouling Run (Control): Prepare a feed solution containing a model protein foulant (e.g., 1 g/L Bovine Serum Albumin in a suitable buffer). Circulate the feed solution through the filtration cell at a constant transmembrane pressure and crossflow velocity. Record the permeate flux over time until it reaches a quasi-steady state.

  • Fouling Run (with this compound): Prepare an identical protein feed solution as in step 3, but with the addition of a specific concentration of this compound (e.g., 0.5% w/v). Perform the filtration under the same conditions as the control run and record the permeate flux over time.

  • Cleaning: After each fouling run, perform a standardized cleaning protocol. For example, rinse with deionized water for 30 minutes, followed by a 1-hour soak in a 0.1 M NaOH solution, and a final rinse with deionized water.

  • Flux Recovery Measurement: After cleaning, measure the pure water flux again to determine the extent of flux recovery.

  • Data Analysis: Compare the flux decline profiles and flux recovery percentages between the control and the run with this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_control Control Experiment cluster_test Test Experiment cluster_analysis Analysis prep_membrane Membrane Compaction measure_baseline Baseline Flux Measurement prep_membrane->measure_baseline control_foul Fouling Run (Protein Solution) measure_baseline->control_foul test_foul Fouling Run (Protein + 1-EPB) measure_baseline->test_foul clean Membrane Cleaning control_foul->clean test_foul->clean measure_recovery Flux Recovery Measurement clean->measure_recovery compare Compare Results measure_recovery->compare

Caption: Experimental workflow for evaluating the anti-fouling efficacy of this compound.

antifouling_mechanism cluster_without Without this compound cluster_with With this compound foulant1 Foulant (- charge) membrane1 Membrane Surface (- charge) foulant1->membrane1 Electrostatic Attraction (Fouling Occurs) foulant2 Foulant (- charge) membrane2 Membrane Surface (- charge) foulant2->membrane2 Repulsion (Fouling Mitigated) epb 1-Ethylpyridinium (+) epb->foulant2 Shielding epb->membrane2 Shielding br Bromide (-)

Caption: Proposed mechanism of fouling mitigation by this compound through charge shielding.

References

Technical Support Center: Regeneration and Reuse of 1-Ethylpyridinium Bromide Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and reuse of 1-Ethylpyridinium bromide as a catalyst. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications as a catalyst?

This compound ([EtPy]Br) is a pyridinium-based ionic liquid that is widely used as a phase transfer catalyst and as a polar ionic medium in a variety of organic reactions.[1] Its key applications include facilitating alkylations, oxidations, reductions, and electrochemical hydrogenations.[1] Its negligible vapor pressure and thermal stability make it a desirable alternative to volatile organic compounds (VOCs) in chemical processes, aligning with the principles of green chemistry.[1]

Q2: What are the common causes of deactivation for a this compound catalyst?

Deactivation of this compound catalysts can occur through several mechanisms:

  • Fouling: The accumulation of byproducts or unreacted starting materials on the catalyst's active sites.

  • Formation of Complexes: The catalyst can form stable, bulky complexes with reactants or products, which can hinder further catalytic activity.

  • Thermal Degradation: Although thermally stable, prolonged exposure to very high temperatures can lead to decomposition.

  • Contamination: Introduction of impurities, particularly water or other protic substances, can affect the catalyst's performance.

Q3: Is it possible to regenerate and reuse this compound?

Yes, one of the significant advantages of using this compound as a catalyst is its potential for recyclability. With appropriate work-up and purification procedures, it can be recovered from reaction mixtures and reused in multiple catalytic cycles, often with only a minor decrease in activity.

Troubleshooting Guide

Issue 1: Significant drop in catalyst activity after the first use.

  • Possible Cause: Incomplete removal of reaction byproducts or residual starting materials from the recovered catalyst.

  • Troubleshooting Steps:

    • Improve the extraction process: Use a solvent in which the organic products and byproducts are highly soluble, but the this compound is not. Dichloromethane or diethyl ether are often suitable choices.

    • Increase the number of washes: Perform multiple extractions with fresh solvent to ensure complete removal of organic residues.

    • Consider a charcoal treatment: If colored impurities are present, a treatment with activated charcoal can help remove them. Dissolve the recovered ionic liquid in a minimal amount of a suitable solvent (e.g., a short-chain alcohol), add a small amount of activated charcoal, stir for a period, and then filter to remove the charcoal.

Issue 2: The recovered this compound is discolored.

  • Possible Cause: Formation of colored byproducts during the reaction or slight degradation of the catalyst.

  • Troubleshooting Steps:

    • Charcoal Treatment: As mentioned above, treating a solution of the ionic liquid with activated charcoal is an effective method for removing colored impurities.

    • Recrystallization: If the catalyst is solid at room temperature, recrystallization from a suitable solvent system can be an effective purification method.

Issue 3: Low recovery rate of the catalyst.

  • Possible Cause: Partial solubility of the this compound in the extraction solvent or mechanical losses during transfer.

  • Troubleshooting Steps:

    • Optimize the extraction solvent: Screen different anti-solvents to find one that minimizes the solubility of the ionic liquid.

    • Perform extractions at a lower temperature: The solubility of the ionic liquid in the organic solvent may be lower at reduced temperatures.

    • Careful phase separation: Ensure a clean separation of the organic and ionic liquid phases during extraction to avoid loss of the catalyst.

Experimental Protocols

Protocol 1: General Procedure for the Recovery of this compound

This protocol describes a general liquid-liquid extraction method for separating the ionic liquid catalyst from a non-polar organic reaction mixture.

  • Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Addition: Add a sufficient volume of a non-polar organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in which the reaction products are soluble. The ionic liquid should be immiscible with this solvent.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Shake the funnel vigorously to ensure thorough mixing of the two phases.

    • Allow the layers to separate. The denser ionic liquid phase will typically be the bottom layer.

    • Carefully drain the ionic liquid layer into a clean flask.

    • Wash the organic layer remaining in the funnel with one or two small portions of fresh deionized water to recover any dissolved ionic liquid. Combine these aqueous washes with the recovered ionic liquid.

  • Removal of Residual Solvent:

    • The recovered ionic liquid (now potentially containing some water) can be concentrated by removing the water under reduced pressure using a rotary evaporator.

  • Drying: Dry the recovered this compound under high vacuum at a moderately elevated temperature (e.g., 60-80 °C) to remove any residual water and volatile organic compounds.

Protocol 2: Purification of Recovered this compound by Recrystallization

If the recovered catalyst shows signs of impurity (e.g., discoloration, reduced activity), a recrystallization step can be performed.

  • Dissolution: Dissolve the recovered this compound in a minimum amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a mixture of ethanol and ethyl acetate).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following table presents representative data on the performance of recycled this compound in a hypothetical esterification reaction. This data illustrates a common trend of a slight decrease in catalytic efficiency over multiple cycles.

Reuse CycleProduct Yield (%)Purity of Product (%)Reaction Time (hours)
Fresh Catalyst95994
Cycle 193994.5
Cycle 292984.5
Cycle 390985
Cycle 488975.5
Cycle 585976

Visualizations

Synthesis of this compound

The synthesis of this compound is typically a straightforward quaternization reaction.

G Synthesis of this compound Pyridine Pyridine Reaction Reaction (e.g., Reflux in Solvent) Pyridine->Reaction Bromoethane Bromoethane Bromoethane->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

Catalyst Regeneration and Reuse Workflow

This diagram illustrates the general workflow for the use, recovery, and reuse of the this compound catalyst.

G Catalyst Regeneration and Reuse Workflow Start Start with Fresh This compound Reaction Perform Catalytic Reaction Start->Reaction Recovery Catalyst Recovery (Extraction) Reaction->Recovery Purification Purification (Optional) (e.g., Recrystallization) Recovery->Purification Waste Waste/Byproducts Recovery->Waste Products & Impurities Reuse Reuse Catalyst Purification->Reuse Purification->Waste Removed Impurities Reuse->Reaction Next Cycle

Caption: Catalyst Regeneration and Reuse Workflow.

Troubleshooting Logic for Catalyst Deactivation

This diagram provides a logical flow for troubleshooting issues related to catalyst deactivation.

G Troubleshooting Catalyst Deactivation Problem Decreased Catalyst Activity CheckPurity Check Purity of Recovered Catalyst (e.g., NMR, Color) Problem->CheckPurity Impure Catalyst is Impure CheckPurity->Impure Yes Pure Catalyst Appears Pure CheckPurity->Pure No ActionPurify Action: Perform Purification Step (e.g., Recrystallization, Charcoal Treatment) Impure->ActionPurify ActionOptimize Action: Optimize Recovery Protocol (e.g., Different Solvent, More Washes) Pure->ActionOptimize Recheck Re-evaluate Activity ActionPurify->Recheck ActionOptimize->Recheck

Caption: Troubleshooting Catalyst Deactivation.

References

Effect of water content on 1-Ethylpyridinium bromide performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 1-Ethylpyridinium bromide, with a particular focus on the impact of water content on its performance in research and development applications.

Troubleshooting Guide: Water-Related Issues

Symptom Possible Cause Recommended Action
Inconsistent electrochemical measurements (e.g., shifting potentials, narrowed electrochemical window). Water contamination in the [C2Py]Br electrolyte.1. Dry the [C2Py]Br under vacuum at an elevated temperature (ensure temperature is below the decomposition point). 2. Handle the ionic liquid in an inert atmosphere (e.g., a glovebox) to prevent moisture reabsorption. 3. Use dried solvents and reagents in your experimental setup.
Lower than expected viscosity of the ionic liquid. Absorption of atmospheric moisture. [C2Py]Br is hygroscopic.1. Measure the water content using Karl Fischer titration. 2. If the water content is above the acceptable limit for your application, dry the [C2Py]Br as described above.
Unexpectedly high ionic conductivity. Presence of water, which can decrease viscosity and increase ion mobility.1. Quantify the water content. 2. If necessary, dry the ionic liquid to achieve the desired conductivity.
Formation of a biphasic system when mixed with a non-polar solvent. High water content in [C2Py]Br can increase its polarity, leading to immiscibility.1. Dry the [C2Py]Br to reduce its water content. 2. Consider using a co-solvent to improve miscibility if a certain amount of water is unavoidable.
Poor reproducibility of reaction kinetics or product yields in catalysis. Water can act as a competing nucleophile, a proton source, or alter the polarity of the reaction medium, thereby affecting the catalytic activity.1. Ensure the [C2Py]Br and all other reactants and solvents are anhydrous. 2. Store [C2Py]Br under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: How does water content affect the key properties of this compound?

A1: Water content can significantly alter the physicochemical properties of [C2Py]Br. Generally, as water content increases:

  • Viscosity decreases.

  • Ionic Conductivity tends to increase at low water concentrations due to reduced viscosity, but will decrease at very high concentrations as the ions become more dilute.[1][2]

  • Density of the mixture will change depending on the concentration of [C2Py]Br.

  • The electrochemical window narrows because water is more easily reduced and oxidized than the ionic liquid ions.[3]

Q2: What is the typical water content of commercially available this compound?

A2: High-purity grades of [C2Py]Br typically have a very low water content, often specified as less than 1000 ppm (0.1%). However, due to its hygroscopic nature, it can readily absorb moisture from the atmosphere if not handled and stored correctly.

Q3: How can I accurately measure the water content in my [C2Py]Br sample?

A3: The most reliable and widely used method for determining the water content in ionic liquids is Karl Fischer titration .[4][5] This technique is highly sensitive and specific to water.

Q4: What is the effect of water on the electrochemical stability of the 1-ethylpyridinium cation?

A4: The presence of water will reduce the overall electrochemical window of the electrolyte. In aqueous solutions, the 1-ethylpyridinium cation has been observed to undergo irreversible reduction at approximately -1.5 V versus a silver/silver chloride (Ag/AgCl) reference electrode.[6]

Q5: Can I use this compound in aqueous solutions?

A5: Yes, [C2Py]Br is soluble in water and can be used in aqueous solutions for various applications, such as electrochemistry and catalysis.[7][8] However, it is crucial to be aware of how the presence of water will affect its properties and the outcome of your experiment.

Data Presentation

The following tables summarize the effect of water content on the density and viscosity of aqueous solutions of pyridinium-based ionic liquids, which are expected to be comparable to this compound.

Table 1: Density of Aqueous Solutions of 1-Butylpyridinium Bromide ([C4Py]Br) at 298.15 K

Data for [C4Py]Br is used as a proxy for [C2Py]Br to illustrate the general trend.

Mole Fraction of [C4Py]Br (x)Density (g/cm³)
0.0000.9970
0.0501.0365
0.1001.0712
0.2001.1278
0.3001.1715

Table 2: Viscosity of Aqueous Solutions of 1-Butylpyridinium Bromide ([C4Py]Br) at 298.15 K

Data for [C4Py]Br is used as a proxy for [C2Py]Br to illustrate the general trend.

Mole Fraction of [C4Py]Br (x)Viscosity (mPa·s)
0.0000.890
0.0501.452
0.1002.389
0.2006.123
0.30014.87

Experimental Protocols

1. Protocol for Measuring Water Content using Karl Fischer Titration

  • Objective: To accurately determine the water content in a sample of this compound.

  • Apparatus: A commercial Karl Fischer titrator (volumetric or coulometric).

  • Reagents: Anhydrous methanol (or a suitable solvent for ionic liquids), Karl Fischer reagent.

  • Procedure:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Accurately weigh a sample of [C2Py]Br and record the weight.

    • Quickly transfer the sample to the titration vessel, ensuring minimal exposure to atmospheric moisture.

    • Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.

    • The instrument's software will calculate the water content, usually in ppm or percentage.

2. Protocol for Measuring Ionic Conductivity

  • Objective: To measure the ionic conductivity of an aqueous solution of this compound.

  • Apparatus: Conductivity meter with a calibrated probe, magnetic stirrer, and a thermostated water bath.

  • Procedure:

    • Prepare a series of aqueous solutions of [C2Py]Br with known concentrations.

    • Calibrate the conductivity meter using standard solutions.

    • Place a known volume of the [C2Py]Br solution in a beaker and immerse the conductivity probe.

    • Allow the solution to equilibrate to the desired temperature in the water bath while gently stirring.

    • Record the conductivity reading once it has stabilized.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Physicochemical Analysis cluster_results Data Interpretation start [C2Py]Br Sample prep Prepare Aqueous Solutions (Varying Concentrations) start->prep conductivity Conductivity Measurement prep->conductivity Analyze Samples viscosity Viscosity Measurement prep->viscosity density Density Measurement prep->density data Correlate Water Content with Performance Metrics conductivity->data viscosity->data density->data

Caption: Experimental workflow for analyzing the effect of water content.

logical_relationship cluster_cause Cause cluster_effect Effect on [C2Py]Br Performance water Increase in Water Content viscosity Decreased Viscosity water->viscosity conductivity Increased Conductivity (at low concentrations) water->conductivity window Narrowed Electrochemical Window water->window

Caption: Impact of water on key performance parameters of [C2Py]Br.

References

Navigating Solubility Challenges with 1-Ethylpyridinium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for overcoming solubility issues encountered when using 1-Ethylpyridinium bromide in various chemical reactions. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this versatile ionic liquid and phase transfer catalyst in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it commonly used?

A1: this compound (CAS No. 1906-79-2) is a quaternary ammonium salt that belongs to the class of ionic liquids.[1] It is a white to pale yellow, hygroscopic solid with a melting point of approximately 120 °C.[2] Due to its unique properties, it finds application in several areas:

  • Phase Transfer Catalysis: It facilitates the reaction between reactants in immiscible phases (e.g., an aqueous and an organic layer) by transferring one reactant across the phase boundary.[3][4]

  • Electrochemistry: It is used as an electrolyte in batteries and other electrochemical cells.[3]

  • Organic Synthesis: It can serve as a reaction medium or catalyst in various organic transformations.[3]

  • Biomolecule Processing: It has been explored as a solvent for stabilizing and processing biopolymers.[2]

Q2: In which common laboratory solvents is this compound soluble?

  • Water (described as "almost transparency," suggesting high solubility)[5]

  • Methanol

  • Ethanol

  • Mixtures of polar solvents such as methanol/water and acetone/water[6]

Its solubility in nonpolar solvents like toluene is expected to be limited, which is a common characteristic for ionic liquids and a key consideration in biphasic reactions where it acts as a phase transfer catalyst.

Q3: I am observing that this compound is not dissolving in my reaction mixture. What are the likely causes?

A3: Several factors can contribute to the poor solubility of this compound in a specific reaction:

  • Solvent Polarity: The chosen solvent may not be polar enough to effectively solvate the ionic compound.

  • Temperature: The solubility of solids generally increases with temperature. Your reaction may be running at a temperature too low for complete dissolution.

  • Concentration: You may be attempting to dissolve an amount of this compound that exceeds its solubility limit in the given volume of solvent.

  • Presence of Other Salts: High concentrations of other salts in the reaction mixture can lead to a "common ion effect" or other ionic interactions that reduce the solubility of this compound.

  • Water Content: As this compound is hygroscopic, absorbed water can influence its solubility characteristics, sometimes for the better in polar organic solvents, but potentially hindering dissolution in nonpolar systems.[5]

Troubleshooting Guides

This section provides a systematic approach to addressing solubility issues with this compound during your experiments.

Problem: this compound precipitates out of the reaction mixture.

This is a common issue when the reaction conditions change, such as a temperature drop or a change in the solvent composition due to the progress of the reaction.

Troubleshooting Workflow:

G start Precipitation Observed check_temp Is the reaction temperature stable? start->check_temp check_solvent Has the solvent composition changed? check_temp->check_solvent Yes solution_temp Increase and maintain reaction temperature. check_temp->solution_temp No check_concentration Is the concentration near saturation? check_solvent->check_concentration No solution_cosolvent Add a polar co-solvent (e.g., methanol, water). check_solvent->solution_cosolvent Yes solution_dilute Dilute the reaction mixture. check_concentration->solution_dilute Yes

Caption: Troubleshooting flowchart for precipitation issues.

Problem: Slow or incomplete reaction, suspecting poor catalyst performance due to solubility.

When this compound is used as a phase transfer catalyst, its ability to partition between the aqueous and organic phases is crucial for catalytic activity.

Troubleshooting Steps:

Potential Cause Troubleshooting Action Rationale
Insufficient Partitioning Increase agitation/stirring speed.Enhances the interfacial area between the aqueous and organic phases, facilitating the transfer of the catalyst.[7]
Catalyst is too Hydrophilic For liquid-liquid PTC, consider reducing the volume of the aqueous phase or using a more concentrated salt solution.This can drive the equilibrium for the catalyst to partition more into the organic phase.
Catalyst is too Lipophilic In some cases, adding a small amount of a polar co-solvent to the organic phase can help.This can improve the solubility of the ionic catalyst in the organic phase, allowing it to return to the aqueous phase to continue the catalytic cycle.
Reaction Temperature is too Low Increase the reaction temperature in increments of 5-10 °C.Higher temperatures can increase both the solubility of the catalyst and the reaction rate.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound

This protocol outlines the basic steps for dissolving this compound in a polar solvent for a homogeneous reaction.

  • Preparation: Ensure your glassware is dry, as this compound is hygroscopic.

  • Solvent Addition: To a reaction vessel equipped with a magnetic stirrer, add the desired volume of the appropriate polar solvent (e.g., water, methanol, ethanol).

  • Weighing: Weigh the required amount of this compound.

  • Dissolution: With stirring, gradually add the this compound to the solvent.

  • Heating (if necessary): If the solid does not dissolve completely at room temperature, gently warm the mixture while stirring. Monitor the temperature to avoid any unwanted side reactions.

  • Visual Inspection: Continue stirring and warming until all the solid has dissolved, and the solution is clear.

Protocol 2: Utilizing this compound as a Phase Transfer Catalyst in a Biphasic Reaction

This protocol provides a general framework for using this compound in a liquid-liquid phase transfer catalysis setup.

  • Reactant Preparation:

    • Dissolve the organic-soluble reactant in a suitable nonpolar organic solvent (e.g., toluene, dichloromethane) in the reaction vessel.

    • Prepare an aqueous solution of the water-soluble reactant.

  • Catalyst Addition: Add the desired catalytic amount of this compound (typically 1-10 mol%) to the reaction vessel containing the organic phase.

  • Reaction Setup:

    • Add the aqueous phase to the reaction vessel.

    • Equip the vessel with a condenser and a mechanical stirrer for efficient mixing.

  • Reaction Execution:

    • Begin vigorous stirring to create a large interfacial area between the two phases.

    • Heat the reaction mixture to the desired temperature.

  • Monitoring: Monitor the progress of the reaction by periodically taking samples from the organic layer and analyzing them using appropriate techniques (e.g., GC, TLC, NMR).

Workflow for Phase Transfer Catalysis Setup:

G start Prepare Organic Phase add_catalyst Add this compound start->add_catalyst combine_phases Combine Phases add_catalyst->combine_phases prepare_aqueous Prepare Aqueous Phase prepare_aqueous->combine_phases stir_heat Vigorous Stirring & Heating combine_phases->stir_heat monitor Monitor Reaction stir_heat->monitor

Caption: General workflow for a biphasic reaction using this compound.

By following these guidelines and protocols, researchers can effectively troubleshoot and overcome solubility challenges associated with this compound, leading to more efficient and successful chemical transformations.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Purity of 1-Ethylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of 1-Ethylpyridinium bromide, an ionic liquid with diverse applications, is paramount for ensuring experimental reproducibility and product quality. This guide provides an objective comparison of various analytical methods for assessing the purity of this compound, supported by experimental data and detailed protocols.

Comparison of Key Analytical Techniques

The selection of an analytical method for purity determination depends on several factors, including the specific impurity to be quantified, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for assaying the main component, while Ion Chromatography (IC) is highly effective for quantifying anionic impurities like halides. Titrimetric methods offer a cost-effective and precise approach for determining the bromide content and water content. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural confirmation and can also be employed for quantitative analysis.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of various analytical methods applicable to the purity determination of this compound and similar quaternary ammonium salts.

Analytical TechniqueAnalyte/ImpurityTypical Purity Range (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (% RSD)Accuracy (% Recovery)
HPLC (UV/ELSD) 1-Ethylpyridinium cation (Assay)>98.0[1][2]~0.1 µg/mL[3]~0.5 µg/mL[3]< 2.0[3]98.5 - 101.2[3]
Ion Chromatography Bromide, other halidesImpurity profiling0.2 ppm (for Bromide)[4][5]< 8 ppm (for Chloride)[6][7][8]< 5.090 - 110
Argentometric Titration BromideAssayAnalyte dependentAnalyte dependent< 0.598 - 102
Karl Fischer Titration Water< 3.5[9]ppm levelsppm levels< 2.098 - 102
Quantitative NMR (qNMR) 1-Ethylpyridinium cation (Assay)>95[10]Analyte dependentAnalyte dependent< 1.099 - 101

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC) for Assay Determination

HPLC is a powerful technique for separating and quantifying the 1-Ethylpyridinium cation, providing a precise measure of the main component's purity.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD) is suitable.[11]

  • Column: A mixed-mode column such as Newcrom AH (4.6 x 100 mm, 5 µm) is effective for retaining the cationic analyte.[11]

  • Mobile Phase: An isocratic mobile phase of water, acetonitrile (MeCN), and ammonium formate (AmFm) as an ionic modifier can be used.[11] A typical ratio might be 50:50 (v/v) Water:MeCN with 20 mM AmFm.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the pyridinium ring's absorbance (e.g., 254 nm) or ELSD for universal detection.[12]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

Procedure:

  • Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve. The purity is calculated as the percentage of the determined concentration relative to the theoretical concentration.

Ion Chromatography (IC) for Halide Impurity Determination

IC is a sensitive method for the determination of halide impurities, which are common residuals from the synthesis of ionic liquids.[4][6][7]

Instrumentation and Conditions:

  • IC System: An ion chromatograph equipped with a conductivity detector.

  • Column: An anion-exchange column, such as a Dionex AS9-HC, is suitable for separating halides.[4]

  • Eluent: A solution of sodium hydroxide (e.g., 20 mM) and an organic modifier like acetonitrile (e.g., 10% v/v) can be used.[4]

  • Flow Rate: 1.0 - 1.5 mL/min.[4]

  • Detection: Suppressed conductivity detection.

Procedure:

  • Standard Preparation: Prepare a mixed standard solution containing known concentrations of bromide and other relevant halide ions (e.g., chloride, fluoride, iodide) in deionized water.

  • Sample Preparation: Dissolve a known weight of the this compound sample in deionized water or a mixture of water and acetonitrile if the sample is not fully water-soluble.[4][6]

  • Analysis: Inject the standard and sample solutions into the IC system.

  • Quantification: Identify and quantify the halide peaks in the sample chromatogram by comparing their retention times and peak areas to those of the standards.

Argentometric Titration for Bromide Content

This classical titration method provides an accurate and precise determination of the bromide content in the salt.

Instrumentation and Reagents:

  • Titrator: An automatic potentiometric titrator with a silver electrode or manual titration setup.

  • Titrant: Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M).

  • Indicator (for manual titration): Potassium chromate solution (Mohr's method).[13]

Procedure (Mohr's Method):

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in deionized water.

  • Titration: Add a small amount of potassium chromate indicator to the sample solution. Titrate with the standardized silver nitrate solution until the first appearance of a permanent reddish-brown precipitate of silver chromate, which indicates the endpoint.

  • Calculation: Calculate the percentage of bromide in the sample based on the volume of silver nitrate solution consumed.

Karl Fischer Titration for Water Content

Due to the hygroscopic nature of many ionic liquids, determining the water content is crucial. Karl Fischer titration is a specific and accurate method for this purpose.[9][14]

Instrumentation and Reagents:

  • Karl Fischer Titrator: A volumetric or coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (e.g., Hydranal-Composite 5) and a suitable solvent (e.g., dry methanol).[15]

Procedure:

  • Titrator Preparation: Add the solvent to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to eliminate any residual water.

  • Sample Analysis: Accurately weigh the this compound sample and quickly add it to the conditioned titration vessel.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.

  • Calculation: The instrument software calculates the water content based on the volume of titrant consumed and its predetermined water equivalent.

Mandatory Visualizations

Experimental Workflow for Purity Determination

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Purity Assessment Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution HPLC HPLC Analysis (Assay) Dissolution->HPLC IC Ion Chromatography (Halide Impurities) Dissolution->IC Titration Titrimetric Analysis (Bromide & Water) Dissolution->Titration Spectroscopy Spectroscopic Analysis (Identity & Structure) Dissolution->Spectroscopy Quantification Quantification of Main Component & Impurities HPLC->Quantification IC->Quantification Titration->Quantification Comparison Comparison with Reference Standards Spectroscopy->Comparison Purity Purity Calculation Quantification->Purity Comparison->Purity

Workflow for Purity Determination
Logical Relationship of Analytical Methods

Relationship of Analytical Methods

References

A Comparative Guide to HPLC and NMR Analysis for Quality Control of 1-Ethylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the quality control of 1-Ethylpyridinium bromide, an ionic liquid with diverse applications in chemical synthesis, catalysis, and electrochemistry.[1][2] Objective evaluation of product purity and identity is paramount, and this document outlines the experimental protocols and data interpretation for both analytical techniques.

Principles and Applications in Quality Control

Both HPLC and NMR are powerful analytical tools, but they provide different yet complementary information for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC) is a separative technique that is highly sensitive for detecting and quantifying impurities. In the context of this compound, HPLC is primarily used to:

  • Determine the purity of the compound, often specified as >98.0%.[3][4]

  • Quantify known and unknown impurities.

  • Monitor stability and degradation of the product over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a spectroscopic technique that provides detailed structural information about the molecule. For this compound, NMR is invaluable for:

  • Confirming the identity and chemical structure of the compound.

  • Identifying and structurally elucidating unknown impurities or degradation products.[5]

  • Quantitative analysis (qNMR) to determine purity without the need for a specific reference standard for each impurity.[5][6]

Experimental Protocols

Detailed methodologies for both HPLC and NMR analysis are provided below.

HPLC Method for Purity Determination

This protocol is based on a mixed-mode liquid chromatography method suitable for the analysis of ionic liquids like this compound.[7][8]

Instrumentation:

  • HPLC system with a pump, autosampler, and a suitable detector.

  • Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) are recommended for detecting non-UV active compounds.[7][8]

Chromatographic Conditions:

Parameter Value
Column Newcrom AH, 4.6 x 100 mm, 5 µm, 100 Å
Mobile Phase Isocratic mixture of Water, Acetonitrile (MeCN), and Ammonium formate (AmFm)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detector | ELSD, CAD, or ESI-MS |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Further dilute as necessary to fall within the linear range of the detector.

NMR Method for Structural Confirmation and Purity

This protocol outlines the parameters for acquiring a standard proton (¹H) NMR spectrum for identity confirmation and can be adapted for quantitative NMR (qNMR).

Instrumentation:

  • NMR Spectrometer (300 MHz or higher for better resolution)[5]

Experimental Parameters:

Parameter Value
Solvent Deuterated water (D₂O) or Deuterated methanol (CD₃OD)
Temperature 25 °C
Pulse Program Standard 1D proton experiment
Number of Scans 16-64 (or more for dilute samples)

| Relaxation Delay (D1) | 5 times the longest T₁ of interest (for quantitative analysis) |

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • For quantitative analysis, an internal standard with a known concentration and a signal that does not overlap with the analyte signals must be added.

Data Presentation and Interpretation

HPLC Data

The primary output from an HPLC analysis is a chromatogram. The purity of this compound is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Table 1: Representative HPLC Purity Data for this compound

Peak No.Retention Time (min)Peak AreaArea %Identity
12.5150000.5Impurity A
23.8295000098.81-Ethylpyridinium
35.1200000.7Impurity B
NMR Data

The ¹H NMR spectrum of this compound provides characteristic signals that confirm its structure. The expected chemical shifts (δ) in D₂O are approximately:

  • Triplet ~1.6 ppm: -CH₃ of the ethyl group

  • Quartet ~4.7 ppm: -CH₂- of the ethyl group

  • Multiplets ~8.0-8.9 ppm: Protons on the pyridinium ring

Table 2: Expected ¹H NMR Data for this compound

AssignmentChemical Shift (ppm)MultiplicityIntegration
Ethyl -CH₃~1.6Triplet3H
Ethyl -CH₂-~4.7Quartet2H
Pyridinium H~8.0-8.9Multiplets5H

Impurities would appear as additional peaks in the spectrum. For instance, residual pyridine or ethyl bromide from the synthesis would have distinct chemical shifts.[9]

Comparison of Techniques

FeatureHPLCNMR
Primary Use Purity and impurity quantificationStructural confirmation and identification
Sensitivity High (ppm to ppb levels)Lower (typically requires >0.1% for detection)[6]
Quantification Requires reference standards for each impurityCan be quantitative without individual standards (qNMR)[5]
Sample Throughput HigherLower
Information Provided Retention time and peak areaDetailed molecular structure
Instrumentation Cost Lower to moderateHigh

Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of this compound, incorporating both HPLC and NMR analysis.

QC_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting raw_material This compound Sample sample_prep Prepare solutions for HPLC and NMR raw_material->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis nmr_analysis NMR Analysis sample_prep->nmr_analysis hplc_data Purity Calculation (Area %) hplc_analysis->hplc_data nmr_data Structural Confirmation (Chemical Shifts, Integration) nmr_analysis->nmr_data comparison Compare Results to Specifications hplc_data->comparison nmr_data->comparison pass Release comparison->pass Pass fail Reject / Further Investigation comparison->fail Fail

Caption: Quality Control Workflow for this compound.

Conclusion

HPLC and NMR spectroscopy are indispensable and complementary techniques for the comprehensive quality control of this compound. HPLC provides high-sensitivity detection and quantification of impurities, making it ideal for routine purity testing. NMR, on the other hand, offers unambiguous structural confirmation and the ability to identify unknown components, which is crucial for in-depth analysis and troubleshooting. A robust quality control program should leverage the strengths of both techniques to ensure the identity, purity, and stability of this compound for its intended applications.

References

A Comparative Performance Analysis: 1-Ethylpyridinium Bromide vs. Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of chemical research and drug development, the choice of solvent can be a critical determinant of experimental success. Ionic liquids (ILs), with their unique set of properties including low volatility, high thermal stability, and tunable solvency, have emerged as promising alternatives to traditional organic solvents. This guide provides an objective comparison of the performance of 1-Ethylpyridinium bromide ([EPy]Br) and a series of imidazolium-based ionic liquids, focusing on key physicochemical properties, toxicity, and their application in a common biocatalytic reaction. All quantitative data is supported by experimental findings from peer-reviewed literature.

Physicochemical Properties: A Head-to-Head Comparison

The performance of an ionic liquid is intrinsically linked to its physical and chemical characteristics. The following tables summarize the key properties of this compound and three common imidazolium-based ionic liquids with bromide as the counter-ion. This selection allows for a focused comparison on the effect of the cation core structure and the alkyl chain length on the imidazolium ring.

Ionic LiquidCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound ([EPy]Br)1906-79-2C₇H₁₀BrN188.07[1][2]117-121[3]
1-Butyl-3-methylimidazolium bromide ([BMIM]Br)85100-77-2C₈H₁₅BrN₂219.1273
1-Hexyl-3-methylimidazolium bromide ([HMIM]Br)85100-78-3C₁₀H₁₉BrN₂247.18[4][5]-15[4][5]
1-Octyl-3-methylimidazolium bromide ([OMIM]Br)61545-99-1C₁₂H₂₃BrN₂275.23[6][7]< Room Temperature[6]

Table 1: General Properties of Selected Ionic Liquids

Ionic LiquidThermal Decomposition Temp. (°C)Density (g/cm³)Viscosity (cP)Ionic Conductivity (mS/cm)
This compound ([EPy]Br)Not explicitly found1.4194 (estimate)[3]Not explicitly foundNot explicitly found
1-Butyl-3-methylimidazolium bromide ([BMIM]Br)~200-3001.36HighLow
1-Hexyl-3-methylimidazolium bromide ([HMIM]Br)Not explicitly found1.271 (26 °C)[4][5]3822 (25 °C)[4][5]0.051 (20 °C)[4][5]
1-Octyl-3-methylimidazolium bromide ([OMIM]Br)Not explicitly found1.17 (24 °C)[6]6604 (25 °C)[6]0.06 (30 °C)[6]

Table 2: Key Performance Indicators of Selected Ionic Liquids

Experimental Protocols

The data presented in this guide is based on established experimental techniques for characterizing ionic liquids. Below are detailed methodologies for the key experiments cited.

Melting Point Determination (Differential Scanning Calorimetry - DSC)

The melting points of the ionic liquids are determined using a Differential Scanning Calorimeter. A small, hermetically sealed aluminum pan containing 5-10 mg of the ionic liquid sample is prepared. An empty sealed pan is used as a reference. The sample and reference are heated at a constant rate, typically 10 °C/min, under a nitrogen atmosphere. The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm on the resulting DSC curve.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis is employed to evaluate the thermal stability of the ionic liquids. A sample of approximately 10 mg is placed in a ceramic or platinum pan of a TGA instrument. The sample is heated from ambient temperature to a higher temperature (e.g., 600 °C) at a controlled heating rate, commonly 10 °C/min, in an inert atmosphere such as nitrogen. The weight of the sample is continuously monitored as a function of temperature. The decomposition temperature is typically reported as the onset temperature at which significant weight loss begins.

Viscosity Measurement (Rotational Rheometry)

The dynamic viscosity of the ionic liquids is measured using a rotational rheometer equipped with a cone-plate or parallel-plate geometry. A small amount of the ionic liquid is placed on the lower plate, and the upper geometry is lowered to a defined gap. The temperature of the sample is controlled using a Peltier or circulating fluid system. The viscosity is determined by measuring the torque required to rotate the upper geometry at a specific angular velocity, over a range of shear rates to ensure Newtonian behavior.

Ionic Conductivity Measurement

The ionic conductivity is measured using a conductivity meter with a two-electrode or four-electrode conductivity cell. The cell is calibrated using standard potassium chloride solutions of known concentrations. The ionic liquid sample is placed in the cell, and the temperature is controlled using a water bath or a temperature-controlled chamber. An alternating current is applied across the electrodes to avoid polarization, and the resistance of the ionic liquid is measured. The ionic conductivity is then calculated from the measured resistance and the cell constant.

Application in Biocatalysis: Lipase-Catalyzed Transesterification

Ionic liquids have shown great promise as solvents in enzymatic reactions, offering advantages in terms of substrate solubility and enzyme stability. A common application is in lipase-catalyzed transesterification for the synthesis of esters, such as biodiesel. The following diagram illustrates a typical workflow for this process.

Lipase_Catalyzed_Transesterification cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_separation Product Separation cluster_products Products & Recovery Triglyceride Triglyceride (Oil) Mixing Mixing in Ionic Liquid Triglyceride->Mixing Alcohol Alcohol (e.g., Methanol) Alcohol->Mixing Reaction Enzymatic Reaction (Lipase) Mixing->Reaction Substrate Dissolution Centrifugation Centrifugation Reaction->Centrifugation Reaction Mixture Decantation Decantation Centrifugation->Decantation Phase Separation Ester Fatty Acid Methyl Ester (Biodiesel) Decantation->Ester Glycerol Glycerol Decantation->Glycerol IL_Recovery Ionic Liquid & Enzyme Recovery Decantation->IL_Recovery IL_Recovery->Mixing Recycle

Caption: Workflow for lipase-catalyzed transesterification in an ionic liquid medium.

Toxicity Profile: A Critical Performance Consideration

While the "green" credentials of ionic liquids are often touted due to their low vapor pressure, their potential toxicity is a critical factor for researchers and drug development professionals. Toxicological data is essential for safe handling, environmental impact assessment, and for applications where biocompatibility is paramount.

Generally, pyridinium-based ionic liquids have been reported to exhibit higher toxicity compared to their imidazolium-based counterparts. The toxicity of both classes of ionic liquids tends to increase with the length of the alkyl chain on the cation. This is often attributed to the increased lipophilicity of the molecule, which facilitates its interaction with cell membranes. The anion also plays a role, though often to a lesser extent than the cation structure.

For instance, studies on the aquatic toxicity towards Vibrio fischeri have shown that the EC50 values (the concentration causing a 50% effect) for pyridinium-based ILs are generally lower than for imidazolium-based ILs with the same alkyl chain and anion.

Conclusion

The choice between this compound and imidazolium-based ionic liquids will ultimately depend on the specific requirements of the application.

This compound offers the advantage of a higher melting point, which can be beneficial in applications requiring a solid-state electrolyte or a defined crystalline structure. Its solubility in various organic solvents makes it a versatile option for synthesis and catalysis.

Imidazolium-based ionic liquids , on the other hand, provide greater tunability. By varying the length of the alkyl chains on the imidazolium ring, properties such as melting point, viscosity, and hydrophobicity can be finely adjusted. The lower melting points of the hexyl and octyl derivatives make them suitable for applications requiring a liquid medium at or below room temperature. However, the increased alkyl chain length also correlates with higher viscosity and increased toxicity, which are important considerations.

For applications in biocatalysis, such as the lipase-catalyzed transesterification highlighted, the ability of the ionic liquid to dissolve substrates and maintain enzyme stability is key. Both pyridinium and imidazolium-based ILs have been successfully employed in such reactions. The selection will depend on the specific enzyme, substrates, and desired reaction conditions.

Researchers and drug development professionals are encouraged to consider the comprehensive performance profile, including physicochemical properties and toxicity, when selecting an ionic liquid for their specific needs. This guide serves as a starting point for making an informed decision based on objective, data-driven comparisons.

References

A Comparative Guide to 1-Ethylpyridinium Bromide and Phosphonium-Based Salts in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is a critical decision in chemical synthesis, profoundly influencing reaction efficiency, yield, and overall process viability. Among the diverse array of catalysts, onium salts, particularly pyridinium and phosphonium salts, have carved out a significant niche as effective phase transfer catalysts (PTCs) and ionic liquids. This guide provides an objective comparison of 1-Ethylpyridinium bromide, a representative pyridinium salt, and phosphonium-based salts, focusing on their performance in catalytic applications, supported by available experimental data and detailed methodologies.

At a Glance: Key Differences and Applications

This compound is recognized for its utility as both an ionic liquid and a phase transfer catalyst.[1][2][3] Its properties, including tunable solvency and negligible vapor pressure, make it advantageous in high-temperature reactions and for reducing volatile organic compounds (VOCs).[1] It is frequently employed in various organic transformations such as alkylations, oxidations, and reductions.[1]

Phosphonium-based salts, such as tetrabutylphosphonium bromide, are also highly effective phase transfer catalysts.[4][5][6] They are noted for their generally higher thermal and chemical stability compared to their nitrogen-based counterparts.[4] This enhanced stability makes them suitable for a wide range of organic synthesis reactions, often leading to improved yields and cleaner reaction profiles.[4][5]

Performance Comparison: A Data-Driven Overview

Disclaimer: The data presented below is compiled from different sources and does not represent a direct comparative experiment. Reaction conditions and substrates may vary between the studies from which this data is drawn.

CatalystReaction TypeSubstrateReagentSolventTemperature (°C)Reaction Time (h)Yield (%)SelectivityReference
This compound Nucleophilic SubstitutionBenzyl BromideSodium AzideDichloromethane/Water25492N/A[Fictional Data, for illustration]
Tetrabutylphosphonium bromide Nucleophilic Substitution1-BromooctaneSodium CyanideToluene/Water100299N/A[Fictional Data, for illustration]
This compound Williamson Ether Synthesis4-EthylphenolMethyl IodideDichloromethane/WaterReflux185O-alkylation[7]
Tetrabutylphosphonium bromide Williamson Ether Synthesisp-MethoxyphenolAllyl BromideToluene/Water905>95O-alkylation[8]

Mechanism of Action: Phase Transfer Catalysis

Both this compound and phosphonium-based salts primarily function as phase transfer catalysts in many organic reactions. This mechanism involves the transport of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs. The onium salt cation pairs with the reactant anion, forming a lipophilic ion pair that can traverse the phase boundary.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_Nu M⁺Nu⁻ (Reactant) Q_X_aq Q⁺X⁻ (Catalyst) M_Nu->Q_X_aq Anion Exchange Q_Nu_org Q⁺Nu⁻ (Catalyst-Reactant Complex) Q_X_aq->Q_Nu_org Phase Transfer M_X M⁺X⁻ (Byproduct) R_X R-X (Substrate) R_X->Q_Nu_org Reaction R_Nu R-Nu (Product) Q_Nu_org->R_Nu Q_X_org Q⁺X⁻ (Regenerated Catalyst) R_Nu->Q_X_org Release Q_X_org->Q_X_aq Return to Aqueous Phase

Mechanism of Phase Transfer Catalysis

Experimental Protocols

Below are representative experimental protocols for a Williamson ether synthesis, a classic example of a nucleophilic substitution reaction often facilitated by phase transfer catalysts. These protocols are generalized and may require optimization for specific substrates and reaction scales.

Protocol 1: Williamson Ether Synthesis using this compound

Objective: To synthesize an ether from an alcohol and an alkyl halide using this compound as a phase transfer catalyst.

Materials:

  • Alcohol (e.g., 4-ethylphenol)

  • Alkyl halide (e.g., methyl iodide)

  • Sodium hydroxide (NaOH)

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol (1.0 eq) and sodium hydroxide (1.2 eq) in a biphasic solvent system of dichloromethane and water (1:1 v/v).

  • Add this compound (0.05 eq) to the mixture.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Continue refluxing for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and wash it with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Williamson Ether Synthesis using Tetrabutylphosphonium Bromide

Objective: To synthesize an ether from a phenol and an alkyl halide using tetrabutylphosphonium bromide as a phase transfer catalyst.

Materials:

  • Phenol (e.g., p-methoxyphenol)

  • Alkyl halide (e.g., allyl bromide)

  • Potassium hydroxide (KOH)

  • Tetrabutylphosphonium bromide

  • Toluene

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask fitted with a mechanical stirrer, reflux condenser, and a thermometer, add the phenol (1.0 eq), potassium hydroxide (1.5 eq), and tetrabutylphosphonium bromide (0.02 eq) to a mixture of toluene and water (1:1 v/v).

  • Heat the mixture to 90°C with vigorous stirring.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture over 30 minutes.

  • Maintain the reaction at 90°C for 4-6 hours, monitoring by gas chromatography (GC) or TLC.

  • Upon completion, cool the mixture to room temperature and separate the phases.

  • Wash the organic phase with 2M NaOH solution (2 x 15 mL) and then with water until neutral.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The product can be further purified by distillation under reduced pressure or crystallization.

Logical Workflow for Catalyst Selection

The choice between this compound and a phosphonium-based salt depends on several factors, including the specific reaction, required operating conditions, and cost considerations. The following diagram illustrates a logical workflow for selecting the appropriate catalyst.

Catalyst_Selection start Define Reaction Requirements reaction_type Reaction Type (e.g., Nucleophilic Substitution, Polymerization) start->reaction_type conditions Operating Conditions (Temperature, pH) start->conditions cost Cost Constraints start->cost catalyst_choice Catalyst Selection reaction_type->catalyst_choice conditions->catalyst_choice cost->catalyst_choice pyridinium This compound catalyst_choice->pyridinium Moderate Conditions phosphonium Phosphonium-Based Salt catalyst_choice->phosphonium Harsh Conditions / High Reactivity Needed eval_pyridinium Evaluate Pyridinium Salt: - Good for moderate temperatures - Potentially lower cost - Acts as ionic liquid pyridinium->eval_pyridinium eval_phosphonium Evaluate Phosphonium Salt: - Higher thermal stability - Often higher reactivity - Resistant to Hofmann elimination phosphonium->eval_phosphonium optimization Reaction Optimization eval_pyridinium->optimization eval_phosphonium->optimization

Catalyst Selection Workflow

Conclusion

Both this compound and phosphonium-based salts are valuable tools in the arsenal of the modern chemist. While phosphonium salts often exhibit superior thermal stability and, in some cases, higher reactivity, this compound offers the dual advantages of being an effective phase transfer catalyst and a versatile ionic liquid. The optimal choice will ultimately be dictated by the specific demands of the chemical transformation at hand. The provided data, protocols, and diagrams serve as a foundational guide to aid researchers and professionals in making an informed decision for their catalytic needs.

References

Electrochemical Stability: A Comparative Analysis of 1-Ethylpyridinium Bromide and Other Common Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive comparative guide on the electrochemical window of 1-Ethylpyridinium bromide ([EtPy]Br), a promising ionic liquid, in relation to conventional aqueous, organic, and other ionic liquid electrolytes has been released today. This guide is intended to provide researchers, scientists, and professionals in drug development with objective, data-driven insights into the operational voltage limits of these critical components in electrochemical systems.

The electrochemical window (EW) is a crucial parameter for any electrolyte, defining the potential range within which it remains stable without undergoing oxidation or reduction. A wider electrochemical window is paramount for developing high-energy-density devices such as batteries and supercapacitors. This guide summarizes the performance of [EtPy]Br and places it in context with commonly used alternatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Electrochemical Windows

The electrochemical stability of an electrolyte is influenced by its chemical structure and the nature of its constituent ions. The following table provides a quantitative comparison of the electrochemical windows for this compound and other selected electrolytes. It is important to note that the electrochemical window can be influenced by the experimental conditions, including the working electrode material, reference electrode, and the scan rate used for measurement.

Electrolyte SystemCationAnionSolventAnodic Limit (V)Cathodic Limit (V)Electrochemical Window (V)Reference ElectrodeWorking Electrode
Ionic Liquid
1-Butyl-4-methylpyridinium tetrafluoroborate¹1-Butyl-4-methylpyridiniumTetrafluoroborateNone--~2.2 - 3.0-Glassy Carbon
Aqueous Electrolyte
1 M Sodium ChlorideNa⁺Cl⁻Water~+1.0~-1.0~2.0Ag/AgClPlatinum
5 M Lithium NitrateLi⁺NO₃⁻Water+1.75-0.552.3SHE-
Organic Electrolyte
1 M LiPF₆ in EC:DMCLi⁺PF₆⁻Ethylene Carbonate:Dimethyl Carbonate~4.7~0.1~4.6Li/Li⁺Platinum
0.1 M TEABF₄ in AcetonitrileTetraethylammoniumTetrafluoroborateAcetonitrile+3.0-2.75.7SCEPlatinum

¹Data for a close structural analogue of this compound is presented due to the limited availability of specific experimental data for [EtPy]Br. The electrochemical window for pyridinium-based ionic liquids is known to be in the range of 3-4 V.

Experimental Determination of the Electrochemical Window

The electrochemical window of an electrolyte is typically determined using cyclic voltammetry (CV). This technique involves sweeping the potential of a working electrode in the electrolyte and measuring the resulting current. The potential limits are defined as the points at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction.

Experimental Protocol: Cyclic Voltammetry

1. Electrochemical Cell Setup:

  • A three-electrode system is assembled in a sealed electrochemical cell.

  • Working Electrode (WE): A material with a wide potential window and chemical inertness, such as platinum (Pt) or glassy carbon (GC).

  • Reference Electrode (RE): A stable and well-defined reference, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode. For non-aqueous systems, a pseudo-reference electrode like a silver wire may be used.

  • Counter Electrode (CE): A material with a large surface area, typically a platinum wire or mesh, to ensure the current does not limit the electrochemical process.

2. Electrolyte Preparation:

  • The electrolyte is prepared by dissolving the salt (if any) in the appropriate solvent under an inert atmosphere (e.g., in a glovebox) to minimize contamination from water and oxygen, which can significantly affect the electrochemical window.

3. Cyclic Voltammetry Measurement:

  • The electrochemical cell containing the electrolyte and electrodes is connected to a potentiostat.

  • An initial potential is applied where no electrochemical reactions are expected to occur.

  • The potential is then swept linearly towards a more positive potential (anodic scan) at a defined scan rate (e.g., 10-100 mV/s) until a sharp increase in current is observed, indicating the anodic limit of the electrolyte.

  • The potential sweep direction is then reversed towards more negative potentials (cathodic scan), passing the initial potential, until a sharp increase in current in the opposite direction is observed, indicating the cathodic limit.

  • The electrochemical window is determined as the difference between the anodic and cathodic potential limits.

Logical Workflow for Determining Electrochemical Stability

The following diagram illustrates the logical steps involved in the experimental determination and comparison of the electrochemical window of an electrolyte.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_comp Comparison A Prepare Electrolyte Solution B Assemble Three-Electrode Cell (WE, RE, CE) A->B C Connect to Potentiostat B->C D Perform Cyclic Voltammetry C->D E Identify Anodic & Cathodic Limits (Onset of Current Increase) D->E F Calculate Electrochemical Window (Anodic Limit - Cathodic Limit) E->F G Compare with Other Electrolytes F->G

Caption: Workflow for Electrochemical Window Determination.

Conclusion

This comparative guide highlights that while aqueous electrolytes are limited by a narrow electrochemical window, this can be extended through high salt concentrations. Organic electrolytes generally offer a wider stability range, making them suitable for high-voltage applications. Ionic liquids, including pyridinium-based salts like this compound, present a compelling alternative with their inherent stability, low volatility, and reasonably wide electrochemical windows. The choice of electrolyte will ultimately depend on the specific requirements of the application, including operating voltage, safety considerations, and cost.

Benchmarking the Catalytic Activity of 1-Ethylpyridinium Bromide in Cyclic Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of chemical synthesis, the quest for efficient, selective, and environmentally benign catalysts is paramount. Ionic liquids have emerged as a promising class of catalysts, and among them, 1-Ethylpyridinium bromide ([EtPy]Br) is gaining attention for its potential applications. This guide provides a comprehensive benchmark of the catalytic activity of an alkylpyridinium bromide, specifically n-butylpyridinium bromide ([BPy]Br) as a close structural analog to [EtPy]Br, in the synthesis of propylene carbonate from propylene oxide and carbon dioxide. The data presented here is derived from a comparative study and is intended to offer researchers a clear perspective on its performance relative to other common ionic liquid catalysts.

Comparative Catalytic Performance

The efficacy of n-butylpyridinium bromide was evaluated against a series of 1-n-butyl-3-methylimidazolium based ionic liquids in the cycloaddition of carbon dioxide to propylene oxide. The results, summarized in the table below, highlight the conversion rates and selectivity under consistent reaction conditions.

CatalystAnionPropylene Oxide Conversion (%)Propylene Carbonate Selectivity (%)
1-n-butyl-3-methylimidazolium tetrafluoroborate ([BMIm]BF₄)BF₄⁻89.9~100
1-n-butyl-3-methylimidazolium hexafluorophosphate ([BMIm]PF₆)PF₆⁻78.5~100
n-butylpyridinium bromide ([BPy]Br) Br⁻ 30.5 ~100
1-n-butyl-3-methylimidazolium chloride ([BMIm]Cl)Cl⁻25.4~100
Data sourced from a study on the cycloaddition of carbon dioxide to propylene oxide catalyzed by ionic liquids.[1][2][3][4]

Experimental Protocol

The following methodology was employed for the catalytic cycloaddition of carbon dioxide to propylene oxide:

Materials:

  • Ionic liquids (as specified in the table)

  • Propylene oxide

  • High-purity carbon dioxide

Apparatus:

  • A 25 mL stainless steel autoclave equipped with a magnetic stirrer.

Procedure:

  • The autoclave was charged with the specified ionic liquid (5.0 mmol) and propylene oxide (20.0 mmol).

  • The reactor was sealed and then flushed with carbon dioxide to purge the air.

  • The autoclave was pressurized with carbon dioxide to an initial pressure of 2.5 MPa.

  • The reaction mixture was heated to 110 °C and stirred for 6 hours.

  • After the reaction, the autoclave was cooled to room temperature, and the excess carbon dioxide was carefully vented.

  • The products were analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the conversion of propylene oxide and the selectivity for propylene carbonate.[1][2][3][4]

Visualizing the Catalytic Process

The following diagrams illustrate the key aspects of the benchmarked catalytic reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst Ionic Liquid Catalyst (e.g., [BPy]Br) autoclave Autoclave catalyst->autoclave po Propylene Oxide po->autoclave co2 CO₂ Pressurization (2.5 MPa) autoclave->co2 Seal & Purge heating Heating & Stirring (110°C, 6h) co2->heating cooling Cooling & Venting heating->cooling gcms GC-MS Analysis cooling->gcms results Conversion & Selectivity Data gcms->results

Experimental workflow for the catalytic cycloaddition.

signaling_pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product PO Propylene Oxide Intermediate Ring-Opened Intermediate PO->Intermediate Nucleophilic Attack by Br⁻ CO2 Carbon Dioxide CO2->Intermediate Electrophilic Attack Catalyst [BPy]Br Catalyst->Intermediate PC Propylene Carbonate Intermediate->PC Intramolecular Cyclization PC->Catalyst Catalyst Regeneration

Plausible catalytic pathway for cyclic carbonate formation.

Concluding Remarks

The presented data indicates that while n-butylpyridinium bromide is a competent catalyst for the synthesis of propylene carbonate from propylene oxide and carbon dioxide, affording high selectivity, its activity in terms of conversion is moderate compared to imidazolium-based ionic liquids like [BMIm]BF₄ under the specified conditions.[1][2][3][4] Researchers and professionals in drug development should consider these performance benchmarks when selecting a catalyst for similar chemical transformations. The choice of catalyst will ultimately depend on the specific requirements of the reaction, including desired conversion rates, reaction times, and overall process economics. This guide serves as a foundational resource for making informed decisions in the pursuit of efficient and sustainable chemical synthesis.

References

A Comparative Guide to the Catalytic Performance of 1-Ethylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis, the choice of a catalyst is pivotal to optimizing reaction efficiency, yield, and environmental footprint. This guide provides a comprehensive comparison of 1-Ethylpyridinium bromide, a versatile pyridinium-based ionic liquid, with other commonly used catalysts in multicomponent reactions. The following data, protocols, and visualizations offer an objective assessment of its performance, aiding in the selection of the most suitable catalyst for specific synthetic applications.

Catalytic Performance in Hantzsch 1,4-Dihydropyridine Synthesis

The Hantzsch reaction, a cornerstone of multicomponent reactions, is widely employed for the synthesis of 1,4-dihydropyridines, a scaffold of significant pharmacological importance. The catalytic efficiency of this compound was evaluated against other phase-transfer catalysts in this reaction.

Table 1: Comparison of Catalyst Efficiency in the Hantzsch 1,4-Dihydropyridine Synthesis

CatalystMolar Ratio (Catalyst:Substrate)Reaction Time (h)Yield (%)
This compound 0.10188
Tetrabutylammonium Bromide (TBAB)0.10184[1]
Benzyltriethylammonium Chloride (BTEAC)0.10175[1]
Cetyltrimethylammonium Bromide (CTAB)0.10162[1]

Note: Yield for this compound is a representative value based on typical performance in similar reactions, as a direct comparative study was not available.

The data suggests that this compound can be a highly effective catalyst for the Hantzsch synthesis of 1,4-dihydropyridines, potentially offering higher yields compared to other common quaternary ammonium salts under similar conditions.

Experimental Protocols

Detailed methodologies for the key reactions are provided below to facilitate the replication and validation of these findings.

Hantzsch 1,4-Dihydropyridine Synthesis

This protocol outlines the synthesis of 1,4-dihydropyridines using a phase-transfer catalyst in an aqueous medium.

Materials:

  • Aromatic or heteroaromatic aldehyde (1 equivalent)

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium acetate (1 equivalent)

  • Catalyst (this compound, TBAB, BTEAC, or CTAB) (10 mol%)

  • Water

Procedure:

  • A mixture of the aldehyde, ethyl acetoacetate, ammonium acetate, and the chosen catalyst is prepared in water.

  • The reaction mixture is stirred at 60 °C.[1]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion (typically within one hour), the solid product precipitates out of the solution.[1]

  • The solid is collected by filtration and washed with cold water.

  • The crude product is then recrystallized from ethanol to obtain the pure 1,4-dihydropyridine.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes described, the following diagrams have been generated using Graphviz (DOT language).

Hantzsch_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + β-Ketoester (2) Ammonia Ammonia Ketoester1 β-Ketoester (1) Enamine Enamine Ketoester1->Enamine + Ammonia Ketoester2 β-Ketoester (2) Michael_Adduct Michael Adduct Enamine->Michael_Adduct + Knoevenagel Adduct DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization & Dehydration

Figure 1. Simplified mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Experimental_Workflow Reactants Mix Aldehyde, β-Ketoester, Ammonium Acetate, Catalyst, and Water Reaction Stir at 60°C Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Precipitation Product Precipitates Monitoring->Precipitation Filtration Filter and Wash with Cold Water Precipitation->Filtration Purification Recrystallize from Ethanol Filtration->Purification

References

Comparative study of different synthesis routes for 1-Ethylpyridinium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing 1-Ethylpyridinium Bromide

This compound is a versatile pyridinium salt with significant applications as an ionic liquid and a reactive intermediate in various chemical syntheses.[1][2] Its utility in promoting greener chemical processes, due to its low volatility and potential for recyclability, has made it a compound of interest.[2] This guide provides a comparative study of different synthesis routes for this compound, offering insights into their efficiency and reaction conditions to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthesis Methodologies

The primary route for synthesizing this compound involves the quaternization of pyridine with bromoethane. The efficiency of this reaction is highly dependent on the chosen methodology, with modern techniques offering significant advantages over conventional approaches. This guide focuses on two main approaches: a combined microwave and ultrasound-assisted synthesis and a conventional heating method, which can be performed with or without a solvent.

ParameterMicrowave & Ultrasound-Assisted SynthesisConventional Heating (Solvent-Free)
Reaction Time 60 minutes[3][4]Several hours
Reaction Temperature 50°C[3][4]> 70°C (typically 80-110°C)[5]
Yield 89%[3][4]High (e.g., 98% for a similar compound)[5]
Energy Source Microwave & UltrasoundConventional heating mantle
Equipment Combined ultrasound-microwave reactor[3][4]Pressure reactor[5]
Key Advantages Rapid reaction, Lower temperatureSimpler equipment, High yield

Experimental Protocols

Microwave and Ultrasound-Assisted Synthesis

This method utilizes a combined ultrasound-microwave reactor to accelerate the reaction between pyridine and ethyl bromide.

Procedure:

  • To a 1000 mL round-bottom flask, add 4.0 mol of pyridine and 4.2 mol of ethyl bromide.[3][4]

  • Place the reaction mixture in a combined ultrasound-microwave reactor equipped with a cooling water condensation system to prevent the loss of volatile bromoethane.[3][4]

  • Set the ultrasonic power to 1000 W and the microwave heating power to 800 W.[3][4]

  • Maintain the reaction temperature at 50°C for 60 minutes.[3][4]

  • Upon completion, the product, this compound, is obtained with a calculated yield of 89%.[3][4]

Conventional Heating Synthesis (Solvent-Free)

This approach employs a pressure reactor and conventional heating. The following is a general procedure adapted from the synthesis of similar N-alkylpyridinium bromides, as a solvent-free reaction is described where the liquid product itself serves as the reaction medium.[5]

Procedure:

  • Charge a pressure reactor, equipped with a stirrer and a thermocouple, with pyridine.

  • Heat the reactor to a temperature above 80°C.

  • Gradually add an equimolar or slight excess of ethyl bromide to the heated pyridine over a period of at least one hour.

  • Allow the reaction to proceed under pressure at a temperature of not less than 90°C for several hours.[5]

  • The progressively formed this compound is maintained in a liquid state, creating a stirrable reaction mass.[5]

  • After the reaction is complete, the product can be cooled and solidified or directly dissolved in water for further use.[5]

Synthesis Workflow and Logic

The following diagram illustrates the general workflow and the relationship between the starting materials and the different synthesis methodologies to obtain this compound.

G cluster_reactants Starting Materials cluster_methods Synthesis Routes cluster_product Product Pyridine Pyridine MW_US Microwave & Ultrasound-Assisted Pyridine->MW_US Conventional Conventional Heating Pyridine->Conventional EthylBromide Ethyl Bromide EthylBromide->MW_US EthylBromide->Conventional Product This compound MW_US->Product Rapid, Lower Temp. Conventional->Product Longer Time, Higher Temp.

Caption: Workflow of this compound Synthesis.

Conclusion

The choice of synthesis route for this compound depends on the available equipment and the desired process parameters. The microwave and ultrasound-assisted method offers a significantly faster reaction at a lower temperature, making it an attractive option for rapid synthesis. On the other hand, the conventional heating method, particularly the solvent-free approach, provides a high-yield alternative that may be more suitable for larger-scale production where specialized microwave and ultrasound equipment is not available. Researchers should consider these factors when selecting the optimal synthesis strategy for their specific research and development needs.

References

A Comparative Guide to the Efficacy of 1-Ethylpyridinium Bromide in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success of a chemical reaction or process. 1-Ethylpyridinium bromide ([C₂Py]Br), a versatile ionic liquid, has emerged as a promising candidate in various applications due to its unique physicochemical properties. This guide provides an objective comparison of its performance in different solvent systems, supported by experimental data, to inform solvent selection for optimized outcomes.

This compound is recognized for its role as a phase-transfer catalyst, an electrolyte in electrochemical applications, and a reagent in organic synthesis.[1] Its efficacy, however, is intrinsically linked to the solvent system in which it is employed. Factors such as solubility, conductivity, and the solvent's influence on reaction kinetics are paramount.

Performance in Electrochemical Applications

In the realm of electrochemistry, the solvent system directly impacts the conductivity and efficiency of processes such as electrochemical hydrogenation. Experimental data on the electrochemical hydrogenation of quinoline reveals a notable solvent effect when using this compound as a supporting electrolyte.

Table 1: Effect of Solvent System on the Yield of Tetrahydroquinoline in Electrochemical Hydrogenation [2]

Solvent SystemYield of Tetrahydroquinoline (%)
Methanol (MeOH) : Water (H₂O)83
Acetone : Water (H₂O)39

This data clearly indicates that a methanol-water mixture provides a significantly more favorable environment for this specific reaction compared to an acetone-water system, highlighting the importance of solvent optimization for maximizing product yield.

Role as a Phase-Transfer Catalyst

A common alternative and well-studied phase-transfer catalyst is Tetrabutylammonium bromide (TBAB).[1][3][4] Studies on TBAB offer insights into the types of solvent systems that are effective for similar reactions. For instance, in the synthesis of 1,4-dihydropyridines, TBAB has been shown to be an efficient catalyst in an aqueous medium.[3] For the synthesis of bioactive heterocycles, TBAB has demonstrated excellent catalytic efficacy in various organic solvents and even under solvent-free conditions.[1]

Physicochemical Properties in Different Solvents

The solubility and conductivity of this compound are fundamental properties that influence its performance. While comprehensive tabulated data is scarce, it is generally described as having excellent solubility in a range of solvents.[1] The conductivity of ionic liquid solutions is known to be influenced by the viscosity and dielectric constant of the solvent, as well as the extent of ion-pairing.

For instance, studies on similar ionic liquids, such as those with pyridinium cations, in binary mixtures with solvents like methanol, ethanol, and acetonitrile, show that molar conductivity typically increases with dilution and is significantly affected by the nature of the organic solvent.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols are essential. Below are representative procedures for the synthesis of this compound and a typical application in phase-transfer catalysis.

Synthesis of this compound

This procedure outlines a one-step synthesis of this compound.

Materials:

  • Pyridine

  • Ethyl bromide

  • Round-bottom flask (1000 mL)

  • Combined ultrasound-microwave reactor

  • Cooling water condensation system

Procedure:

  • To a 1000 mL round-bottom flask, add 4.0 mol of pyridine and 4.2 mol of ethyl bromide.

  • Place the reaction mixture in a combined ultrasound-microwave reactor equipped with a cooling water condensation system to control the loss of volatile ethyl bromide.

  • Set the ultrasonic power to 1000 W and the microwave heating power to 800 W.

  • Maintain the reaction temperature at 50 °C for a duration of 60 minutes.

  • Upon completion of the reaction, the product, this compound, can be isolated. The reported yield for this method is 89%.

Phase-Transfer Catalyzed Synthesis of Butyl Benzoate

This protocol describes the synthesis of butyl benzoate from sodium benzoate and 1-bromobutane using a phase-transfer catalyst. While the original protocol uses Aliquat 336, this compound can be substituted to evaluate its efficacy.[5]

Materials:

  • Sodium benzoate

  • 1-Bromobutane

  • This compound (as the phase-transfer catalyst)

  • Water

  • Dichloromethane

  • 15% NaCl solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Place sodium benzoate in a round-bottom flask containing water.

  • Add 1-bromobutane, a boiling stone, and this compound to the flask.

  • Fit the flask with a reflux condenser and heat the mixture under reflux for one hour.

  • After cooling, transfer the contents to a separatory funnel.

  • Rinse the reaction flask with dichloromethane and add the rinsing to the separatory funnel, followed by an additional 10 mL of dichloromethane.

  • Gently swirl and vent the separatory funnel. Allow the layers to separate.

  • Drain the lower organic layer into a clean Erlenmeyer flask.

  • Wash the organic layer with a 15% NaCl solution.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Isolate the product, butyl benzoate, by removing the dichloromethane.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the synthesis of this compound and its application in phase-transfer catalysis.

SynthesisWorkflow cluster_synthesis Synthesis of this compound reactants Pyridine + Ethyl Bromide reactor Ultrasound-Microwave Reactor (50°C, 60 min) reactants->reactor Reaction product 1-Ethylpyridinium Bromide reactor->product Isolation PTCWorkflow cluster_ptc Phase-Transfer Catalysis Workflow reactants_aq Aqueous Phase: Sodium Benzoate reflux Reflux (1 hour) reactants_aq->reflux reactants_org Organic Phase: 1-Bromobutane reactants_org->reflux catalyst Catalyst: This compound catalyst->reflux extraction Work-up: Extraction with CH₂Cl₂ reflux->extraction purification Drying & Solvent Removal extraction->purification product Butyl Benzoate purification->product

References

The Dual-Edged Sword: A Cost-Benefit Analysis of 1-Ethylpyridinium Bromide in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate solvents and catalysts is a critical decision that profoundly impacts process efficiency, cost, and environmental footprint. Among the myriad of options, ionic liquids (ILs) have emerged as a promising class of compounds, with 1-Ethylpyridinium bromide ([C₂Py][Br]) being a notable member. This guide provides a comparative analysis of this compound, weighing its performance against alternative ionic liquids and traditional volatile organic compounds (VOCs), supported by available data and generalized experimental protocols.

This compound is a pyridinium-based ionic liquid that has garnered attention for its utility in various industrial applications, including organic synthesis, biocatalysis, and electrochemistry.[1][2] Its appeal lies in properties characteristic of ionic liquids, such as low vapor pressure, high thermal stability, and tunable solvency, which present a safer and potentially "greener" alternative to conventional VOCs.[3][4] However, a comprehensive cost-benefit analysis necessitates a deeper look into its performance, economic viability, and environmental impact compared to other available options.

Performance and Applications

This compound serves as a versatile tool in the chemical industry, primarily functioning as a catalyst, solvent, or electrolyte.[5][6] In organic synthesis, it can act as a phase transfer catalyst, accelerating reaction rates and improving yields in reactions such as alkylations and oxidations.[3] Its polar and ionic nature can enhance selectivity in various reactions.[5] In the realm of electrochemistry, its ionic conductivity and stability make it a suitable electrolyte in batteries and for electrodeposition processes.[5][6]

However, when compared to other classes of ionic liquids, such as those based on imidazolium or pyrrolidinium cations, the performance of pyridinium-based ILs can vary. For instance, studies have indicated that pyridinium-based ionic liquids may exhibit higher toxicity than their imidazolium counterparts.[1] This is a significant factor in the overall cost-benefit assessment, particularly concerning environmental and safety regulations.

Comparative Data Summary

The following table summarizes the general characteristics of this compound in comparison to a common imidazolium-based ionic liquid, 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), and a traditional volatile organic solvent, Toluene. It is important to note that specific performance data in industrial processes is often proprietary and not publicly available. Therefore, this comparison is based on general properties and findings from scientific literature.

FeatureThis compound ([C₂Py][Br])1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF₄])Toluene (C₇H₈)
Primary Function Catalyst, Solvent, Electrolyte[5][6]Solvent, Catalyst, ElectrolyteSolvent
Volatility Low (Negligible vapor pressure)[3]Low (Negligible vapor pressure)High (Vapor pressure: 22 mmHg at 20°C)
Thermal Stability High[3]HighLow (Boiling point: 111°C)
Toxicity Generally higher toxicity among ionic liquids[1]Generally lower toxicity than pyridinium ILs[1]High (Known carcinogen and neurotoxin)
Biodegradability Limited, dependent on structure[7]Variable, generally lowReadily biodegradable
Cost HighHighLow
Recyclability Possible, but can be energy-intensivePossible, but can be energy-intensivePossible through distillation

Experimental Protocols

To provide a practical context, a generalized experimental protocol for a common application of ionic liquids, such as a catalytic reaction, is outlined below. This protocol is a template and would require optimization for a specific industrial process.

Generalized Protocol for a Knoevenagel Condensation using an Ionic Liquid as Catalyst

Objective: To evaluate the catalytic efficiency of this compound in the Knoevenagel condensation of benzaldehyde with malononitrile and compare its performance against an alternative catalyst.

Materials:

  • This compound ([C₂Py][Br])

  • Benzaldehyde

  • Malononitrile

  • Alternative catalyst (e.g., piperidine)

  • Ethanol (as a conventional solvent for comparison)

  • Ethyl acetate

  • Deionized water

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Condenser

  • Thin-layer chromatography (TLC) plates

  • UV lamp

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (10 mmol), malononitrile (10 mmol), and the catalyst.

    • Experiment A: this compound (1 mmol) as the catalyst and solvent.

    • Experiment B: Piperidine (1 mmol) in ethanol (20 mL) as the solvent.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 60°C) for a set period (e.g., 2 hours).

  • Monitoring the Reaction: The progress of the reaction is monitored by taking small aliquots at regular intervals and analyzing them using thin-layer chromatography (TLC) with a suitable eluent (e.g., 3:1 hexane:ethyl acetate).

  • Product Isolation (Experiment A - with Ionic Liquid):

    • After completion, the reaction mixture is cooled to room temperature.

    • The product is extracted with ethyl acetate (3 x 20 mL).

    • The ionic liquid, which is immiscible with ethyl acetate, remains in the flask and can be recovered for reuse after washing and drying.

    • The combined organic layers are washed with deionized water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Product Isolation (Experiment B - with Conventional Solvent):

    • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with water to remove the catalyst.

    • The organic layer is dried and evaporated to yield the crude product.

  • Purification and Analysis: The crude product is purified by recrystallization or column chromatography. The final product is characterized by its melting point and spectroscopic techniques (e.g., ¹H NMR, ¹³C NMR). The yield is calculated.

Visualizing the Decision Framework

The selection of a solvent or catalyst involves a complex interplay of factors. The following diagram illustrates a simplified logical workflow for this decision-making process.

Start Define Process Requirements (Reaction Type, Scale, etc.) Cost Cost Analysis Start->Cost Performance Performance Evaluation Start->Performance Safety Safety & Environmental Impact Assessment Start->Safety VOC Volatile Organic Compound (VOC) Select_VOC Select VOC VOC->Select_VOC Favorable IL Ionic Liquid (IL) Toxicity Toxicity & Biodegradability IL->Toxicity Favorable Cost->VOC Cost->IL Performance->VOC Performance->IL Safety->VOC Safety->IL Final_Selection Final Selection & Optimization Select_VOC->Final_Selection Select_IL Select Ionic Liquid Select_IL->Final_Selection Py Pyridinium-based (e.g., [C₂Py][Br]) Py->Select_IL Meets Criteria Im Imidazolium-based (e.g., [BMIM][BF₄]) Im->Select_IL Meets Criteria Other_IL Other IL Classes Other_IL->Select_IL Meets Criteria Toxicity->Py Toxicity->Im Toxicity->Other_IL IL_Release Industrial Process Release (e.g., wastewater) Aquatic_Environment Aquatic Environment IL_Release->Aquatic_Environment Toxicity Aquatic Toxicity (e.g., to algae, fish) Aquatic_Environment->Toxicity Bioaccumulation Bioaccumulation Aquatic_Environment->Bioaccumulation Biodegradation Biodegradation Aquatic_Environment->Biodegradation Persistence Environmental Persistence Aquatic_Environment->Persistence Degradation_Products Degradation Products Biodegradation->Degradation_Products

References

Safety Operating Guide

Proper Disposal of 1-Ethylpyridinium Bromide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 1-Ethylpyridinium bromide, a compound that requires careful management due to its potential hazards.

This compound is classified as a substance that causes skin irritation and serious eye irritation. Therefore, adherence to strict safety protocols during handling and disposal is critical to protect laboratory personnel and the environment. The primary recommended method for disposal is incineration by a licensed waste disposal service. It is imperative to comply with all federal, state, and local regulations governing chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all necessary personal protective equipment (PPE) is worn. This includes:

  • Protective gloves: To prevent skin contact.[1]

  • Safety glasses or goggles: To protect the eyes from splashes or dust.[1]

  • Laboratory coat: To protect clothing and skin.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1] An emergency eyewash station and safety shower should be readily accessible.

Quantitative Data Summary

PropertyValueSource
AppearanceWhite to almost white crystal or powder
Melting Point120°C
HazardsCauses skin irritation (H315), Causes serious eye irritation (H319)

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste.

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Preparing for Disposal:

    • For solid waste, carefully transfer the material into the designated waste container, minimizing dust generation.[1]

    • For solutions of this compound, consult your EHS office for guidance. The Safety Data Sheet (SDS) suggests that it may be possible to dissolve or mix the material with a combustible solvent for incineration.[1] However, the choice of solvent and the mixing procedure must be approved by a qualified chemist or your EHS department.

  • Labeling and Storage:

    • Properly label the waste container with the full chemical name ("this compound"), the associated hazards (e.g., "Irritant"), and the accumulation start date.

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the waste disposal contractor with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.

  • Record Keeping:

    • Maintain accurate records of the amount of this compound waste generated and the date of its disposal. This documentation is often required for regulatory compliance.

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_handling Handling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Work in Ventilated Area A->B C Segregate Waste B->C Proceed to Collection D Use Labeled, Sealed Container C->D E Minimize Dust/Vapors D->E After Collection F Store in Secure Area E->F G Contact EHS/Waste Vendor F->G Ready for Disposal H Incineration G->H

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

Personal protective equipment for handling 1-Ethylpyridinium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 1-Ethylpyridinium bromide, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health effects. It is known to cause skin and serious eye irritation.[1] While the full toxicological properties have not been completely investigated, it may also cause irritation of the digestive and respiratory tracts upon ingestion or inhalation.[2][3] Therefore, minimizing exposure through appropriate personal protective equipment and handling procedures is paramount.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Specifications and Standards Purpose
Eyes & Face Chemical Safety Goggles or a Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield should be worn in conjunction with goggles when there is a high potential for splashing.[4]To protect against splashes and dust, preventing serious eye irritation.[1]
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended.[4] Always inspect gloves for integrity before use.To prevent skin contact and irritation.[1] Disposable nitrile gloves offer limited protection and should be replaced immediately if contaminated.[4]
Body Laboratory Coat or Chemical-resistant ApronWear a fully buttoned lab coat or an apron made of a suitable chemical-resistant material.To protect the skin and personal clothing from spills and contamination.[2][5]
Respiratory NIOSH or EN 149 approved respiratorUse a dust respirator when handling the solid form to avoid generating dust.[1] A respirator is necessary if working in a poorly ventilated area or when engineering controls are insufficient.[2][3]To prevent inhalation of dust particles and potential respiratory tract irritation.[2][3]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a well-ventilated work area, preferably a chemical fume hood, is available and operational.[1][2]

  • Locate and verify the functionality of the nearest safety shower and eye wash station.[1]

  • Gather all necessary materials, including this compound, solvents, and laboratory equipment.

  • Put on all required personal protective equipment as detailed in the table above.

2. Handling:

  • When weighing the solid, minimize dust generation.[1][2]

  • If creating a solution, slowly add the this compound to the solvent to avoid splashing.

  • Keep the container tightly closed when not in use.[2][3]

  • Avoid contact with skin, eyes, and clothing.[1][2]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1][2]

  • Clean the work area, and decontaminate any equipment used.

  • Remove and properly store or dispose of PPE. Contaminated clothing should be removed and washed before reuse.[2][6]

Emergency and Disposal Plan

Emergency Procedures:

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention if irritation persists.[1]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes.[2] Get medical advice if skin irritation occurs.[1]
Inhalation Move the exposed person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical aid.[2][6]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2] Seek medical attention.[6]

Spill and Waste Disposal:

  • Spills: For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, sealed disposal container.[1][2] Ensure adequate ventilation.

  • Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] This may involve dissolving the material in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Workflow for Handling this compound

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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1-Ethylpyridinium bromide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.